molecular formula C24H26Cl2N4 B608248 JP1302 dihydrochloride CAS No. 1259314-65-2

JP1302 dihydrochloride

カタログ番号: B608248
CAS番号: 1259314-65-2
分子量: 441.4
InChIキー: VVZOADYFJAJZGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potent and highly selective α2C antagonist (Kb values for human subtypes are 28 (α2C), 1470 (α2B), 1700 (α2D) and 3150 nM (α2A)). Shows antidepressant and antipsychotic effects. Active in vivo.>JP 1302 dihydrochloride is a α2C-adrenoceptor antagonist that displays ~ 50-fold selectivity over other α2-adrenoceptor subtypes (Ki values are 28, 1470, 1700 and 3150 nM for human α2C, α2B, α2D and α2A subtypes respectively). JP 1302 dihydrochloride potently antagonizes adrenalin-stimulated 35GTPγS binding in vitro (KB = 16 nM) and produces antidepressant and antipsychotic-like effects in vivo.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4.2ClH/c1-27-14-16-28(17-15-27)19-12-10-18(11-13-19)25-24-20-6-2-4-8-22(20)26-23-9-5-3-7-21(23)24;;/h2-13H,14-17H2,1H3,(H,25,26);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZOADYFJAJZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of JP1302 Dihydrochloride

Abstract

This compound is a potent and highly selective antagonist of the α2C-adrenoceptor, a subtype of the α2-adrenergic G protein-coupled receptor family.[1][2][3][4] Its selectivity makes it a critical pharmacological tool for elucidating the specific physiological and pathophysiological roles of the α2C-adrenoceptor in the central nervous system (CNS) and periphery.[5] This document provides a comprehensive overview of the mechanism of action of JP1302, supported by quantitative binding and functional data, detailed experimental protocols, and visual diagrams of its associated signaling pathways. Emerging research indicates its potential therapeutic utility in neuropsychiatric disorders and renal dysfunction.[3][4][6]

Core Mechanism of Action

The primary mechanism of action of this compound is competitive antagonism at the α2C-adrenoceptor. α2-adrenoceptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein, Gi.[7] These receptors are classically located on presynaptic nerve terminals and function as autoreceptors; when activated by endogenous catecholamines like norepinephrine, they inhibit further neurotransmitter release in a negative feedback loop.[7]

JP1302 exhibits high affinity and selectivity for the α2C subtype over the α2A and α2B subtypes.[1][5] By binding to the α2C-adrenoceptor, JP1302 blocks the binding of endogenous agonists, thereby preventing receptor activation. This blockade leads to a disinhibition of the neuron, effectively increasing neurotransmitter release in tissues and brain regions where the α2C-adrenoceptor is expressed, such as the basal ganglia, hippocampus, and cerebral cortex.[7] This targeted disinhibition is believed to underlie its observed antidepressant and antipsychotic-like effects in preclinical models.[6]

Signaling Pathway

The α2C-adrenoceptor, like other α2 subtypes, couples to the Gi signaling pathway. The antagonism by JP1302 directly interferes with this cascade:

  • Agonist Binding (Blocked by JP1302): Under normal physiological conditions, norepinephrine binds to the α2C-adrenoceptor.

  • G-Protein Activation (Inhibited): This binding would typically activate the associated Gi protein, causing its dissociation into Gαi and Gβγ subunits.

  • Adenylyl Cyclase Inhibition (Prevented): The activated Gαi subunit would then inhibit the enzyme adenylyl cyclase.

  • cAMP Reduction (Prevented): This inhibition prevents the conversion of ATP to cyclic AMP (cAMP), leading to a decrease in intracellular cAMP levels.

  • PKA Activity (Maintained): By blocking this entire cascade at the receptor level, JP1302 prevents the decrease in cAMP, thus maintaining the activity of Protein Kinase A (PKA) and other downstream effectors.

JP1302_Mechanism cluster_membrane Cell Membrane receptor α2C-Adrenoceptor gi_protein Gi Protein (α, β, γ) receptor->gi_protein Couples ac Adenylyl Cyclase gi_protein->ac Inhibits norepinephrine Norepinephrine (Agonist) norepinephrine->receptor Binds & Activates jp1302 JP1302 (Antagonist) jp1302->receptor Binds & Blocks camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka response Inhibition of Neurotransmitter Release pka->response

Caption: JP1302 blocks norepinephrine from activating the α2C-adrenoceptor, preventing Gi-mediated inhibition of adenylyl cyclase.

Quantitative Data

The selectivity and potency of JP1302 have been quantified through various in vitro assays. The data clearly demonstrates its high affinity for the human α2C-adrenoceptor subtype.

Table 1: Binding Affinity (Ki) of JP1302 for Human α2-Adrenoceptor Subtypes
Receptor SubtypeKi (nM)Fold Selectivity (over α2C)Reference
Human α2C 28 - [1]
Human α2B1470~53x[1]
Human α2D1700~61x[1]
Human α2A3150~113x[1]
Note: The α2D subtype is the rodent ortholog of the human α2A subtype.
Table 2: Antagonist Potency (KB) of JP1302 at Human α2-Adrenoceptor Subtypes
Receptor SubtypeKB (nM)Reference
Human α2C 16 [1][6]
Human α2A1500[6]
Human α2B2200[6]

Experimental Protocols

The characterization of JP1302 relies on established in vitro and in vivo pharmacological assays.

In Vitro Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Preparation: Cell membranes are prepared from cell lines stably expressing a single human α2-adrenoceptor subtype (α2A, α2B, or α2C).

  • Reaction Mixture: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand that binds to the target receptor (e.g., [3H]rauwolscine).

  • Competition: Increasing concentrations of the unlabeled test compound (JP1302) are added to the mixture. JP1302 competes with the radioligand for binding to the receptor.

  • Incubation & Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated via rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of JP1302 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow prep Prepare Membranes (Expressing α2 Subtype) mix Create Reaction Mixture: Membranes + Radioligand + JP1302 (Varying Conc.) prep->mix incubate Incubate to Equilibrium mix->incubate filter Rapid Filtration (Separates Bound/Free Ligand) incubate->filter count Scintillation Counting (Measures Bound Radioactivity) filter->count analyze Data Analysis (Calculate IC50 -> Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay to determine the Ki value of JP1302.

In Vitro [³⁵S]GTPγS Functional Assay

This assay measures the functional consequence of receptor binding (G-protein activation) to determine antagonist potency (KB).

  • Principle: When a Gi-coupled receptor is activated by an agonist, it catalyzes the exchange of GDP for GTP on the Gαi subunit. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap and quantify this activated state.

  • Protocol:

    • Receptor-expressing cell membranes are incubated with a fixed, sub-maximal concentration of an agonist (e.g., adrenaline) to stimulate the receptor.[1]

    • Increasing concentrations of the antagonist (JP1302) are added to the mixture along with [³⁵S]GTPγS.

    • JP1302 competes with the agonist, reducing receptor activation and subsequent [³⁵S]GTPγS binding.

    • The amount of bound [³⁵S]GTPγS is quantified via filtration and scintillation counting.

  • Analysis: The data is used to calculate the antagonist's potency (KB), reflecting its ability to block the functional response to the agonist. JP1302 potently antagonizes adrenaline-stimulated [³⁵S]GTPγS binding at the α2C-adrenoceptor.[1]

In Vivo Behavioral Models

JP1302's effects on the CNS have been demonstrated in rodent models of depression and psychosis.[6]

  • Forced Swim Test (FST): An established model for assessing antidepressant-like activity.

    • Procedure: Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility (a state of behavioral despair) is measured.

    • Drug Administration: JP1302 (1-10 μmol/kg) or a control vehicle is administered prior to the test.[5]

    • Result: A significant reduction in immobility time is interpreted as an antidepressant-like effect. JP1302 effectively reduces immobility in this test.[6]

  • Prepulse Inhibition (PPI) of Startle: A model used to screen for antipsychotic-like properties.

    • Procedure: The acoustic startle reflex is measured in response to a loud noise. PPI occurs when a weaker preceding stimulus (prepulse) inhibits the startle response. This process is deficient in schizophrenic patients and can be pharmacologically induced in rodents using NMDA antagonists like phencyclidine (PCP).

    • Drug Administration: PCP is administered to induce a PPI deficit. JP1302 (e.g., 5 μmol/kg) is then co-administered.[5]

    • Result: JP1302 was found to completely reverse the PCP-induced deficit in PPI, suggesting antipsychotic-like potential.[5][6]

FST_Workflow acclimate Acclimate Rodents to Test Environment admin Administer JP1302 or Vehicle Control acclimate->admin test Place Animal in Water Cylinder admin->test record Record Behavior (e.g., for 5 minutes) test->record measure Measure Duration of Immobility record->measure compare Compare Immobility Time (JP1302 vs. Vehicle) measure->compare

Caption: Experimental workflow for the Forced Swim Test (FST) to evaluate antidepressant-like effects.

Conclusion

This compound is a highly selective α2C-adrenoceptor antagonist with a well-defined mechanism of action. Its ability to potently and selectively block the Gi-coupled inhibitory signaling of the α2C-adrenoceptor makes it an invaluable tool for CNS research. The quantitative data underscores its selectivity, and preclinical studies using established protocols have demonstrated its potential antidepressant and antipsychotic-like effects. Further investigation into the therapeutic applications of targeting the α2C-adrenoceptor with compounds like JP1302 is warranted.

References

JP1302 Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Potent and Selective α2C-Adrenoceptor Antagonist

Introduction

JP1302 dihydrochloride is a potent and highly selective antagonist of the α2C-adrenoceptor, a G protein-coupled receptor involved in the regulation of neurotransmitter release.[1][2] Its selectivity for the α2C subtype over other α2-adrenoceptor subtypes makes it a valuable pharmacological tool for elucidating the specific physiological and pathological roles of the α2C-adrenoceptor.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of adrenergic systems.

Chemical and Physical Properties

This compound, with the chemical name N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride, is a water-soluble compound.[1] Its purity is typically reported as ≥98% as determined by HPLC.[1]

PropertyValueReference
Chemical Name N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride[1]
Molecular Formula C24H24N4.2HCl[1]
Molecular Weight 441.4 g/mol [1]
CAS Number 1259314-65-2[1]
Purity ≥98% (HPLC)[1]
Solubility Water (44.14 mg/mL, 100 mM)[1]
Storage Store at -20°C[1]

Pharmacology and Mechanism of Action

This compound functions as a competitive antagonist at the α2C-adrenoceptor. This receptor is a member of the α2-adrenergic receptor family, which are G protein-coupled receptors that couple to inhibitory G proteins (Gi/o). The primary mechanism of action of α2-adrenoceptor agonists is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing the α2C-adrenoceptor, JP1302 blocks the effects of endogenous agonists like norepinephrine and epinephrine, thereby preventing the downstream signaling cascade.

Signaling Pathway of α2C-Adrenoceptor Antagonism by JP1302

The following diagram illustrates the signaling pathway inhibited by JP1302. Under normal conditions, agonist binding to the α2C-adrenoceptor leads to the activation of the Gi protein, which in turn inhibits adenylyl cyclase, reducing cAMP production and subsequent signaling. JP1302 blocks this initial binding step.

G_protein_signaling α2C-Adrenoceptor Signaling Pathway and JP1302 Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) Receptor α2C-Adrenoceptor Agonist->Receptor Binds JP1302 JP1302 JP1302->Receptor Blocks G_protein Gi Protein (αβγ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

α2C-Adrenoceptor signaling and JP1302 inhibition.

Quantitative Data

The selectivity of this compound is demonstrated by its binding affinity (Ki) and antagonist potency (KB) at various human α2-adrenoceptor subtypes.

Table 1: Binding Affinity (Ki) of JP1302 at Human α2-Adrenoceptor Subtypes
Receptor SubtypeKi (nM)Selectivity vs. α2C
α2C 28-
α2B 1470~53-fold
α2A 3150~113-fold
α2D (rodent) 1700~61-fold
Data from Tocris Bioscience.[1]
Table 2: Antagonist Potency (KB) of JP1302
AssayReceptor SubtypeKB (nM)
[35S]GTPγS BindingHuman α2C16
[35S]GTPγS BindingHuman α2A1500
[35S]GTPγS BindingHuman α2B2200
Data from Tocris Bioscience and Sallinen et al., 2007.[1][3]
Table 3: In Vivo Efficacy of JP1302
Animal ModelEffectDosage
Forced Swimming Test (FST)Decreased immobility time1-10 µmol/kg
Prepulse Inhibition (PPI) TestReversal of phencyclidine-induced deficit5 µmol/kg
Data from Sallinen et al., 2007.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound, based on standard pharmacological assays.

Radioligand Binding Assay (for Ki determination)

This assay determines the affinity of JP1302 for the α2-adrenoceptor subtypes by measuring its ability to compete with a radiolabeled ligand.

radioligand_binding_workflow Radioligand Binding Assay Workflow A Prepare cell membranes expressing α2-adrenoceptor subtypes B Incubate membranes with a fixed concentration of radioligand (e.g., [3H]RX821002) and varying concentrations of JP1302 A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify radioactivity on filters using liquid scintillation counting C->D E Plot percentage of specific binding against log concentration of JP1302 D->E F Calculate IC50 and convert to Ki using the Cheng-Prusoff equation E->F

Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Cell membranes from cell lines stably expressing human α2A-, α2B-, or α2C-adrenoceptors are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

  • Binding Reaction: In a 96-well plate, incubate cell membranes (typically 10-20 µg of protein) with a fixed concentration of a suitable radioligand (e.g., [3H]RX821002 for α2-adrenoceptors) and a range of concentrations of this compound. The incubation is performed in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., phentolamine). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of JP1302 that inhibits 50% of specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay (for KB determination)

This functional assay measures the ability of JP1302 to antagonize agonist-stimulated G protein activation.

gtp_binding_workflow [35S]GTPγS Binding Assay Workflow A Prepare cell membranes expressing α2-adrenoceptor subtypes B Incubate membranes with a fixed concentration of an agonist (e.g., norepinephrine), varying concentrations of JP1302, GDP, and [35S]GTPγS A->B C Separate bound from free [35S]GTPγS by rapid filtration B->C D Quantify radioactivity on filters using liquid scintillation counting C->D E Plot agonist-stimulated [35S]GTPγS binding against log concentration of JP1302 D->E F Calculate KB using the Schild equation E->F

Workflow for [35S]GTPγS Binding Assay.

Methodology:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Binding Reaction: Cell membranes are incubated in a buffer containing MgCl2, GDP, and varying concentrations of this compound. An α2-adrenoceptor agonist (e.g., norepinephrine) is added to stimulate G protein activation. The reaction is initiated by the addition of [35S]GTPγS and incubated at 30°C for a defined period (e.g., 30-60 minutes).

  • Filtration and Quantification: The reaction is terminated and radioactivity is quantified as described for the radioligand binding assay.

  • Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Agonist-stimulated binding is calculated by subtracting basal binding from the total binding in the presence of the agonist. The antagonist potency (KB) of JP1302 is determined by analyzing the rightward shift of the agonist concentration-response curve in the presence of different concentrations of JP1302, using Schild regression analysis.

In Vivo Behavioral Assays

This test is a widely used model to screen for antidepressant-like activity.

Methodology:

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure: Mice or rats are administered this compound or vehicle via a suitable route (e.g., intraperitoneally) at a specified time before the test. Each animal is placed individually into the cylinder for a 6-minute session. The duration of immobility (floating without struggling) during the last 4 minutes of the session is recorded.

  • Data Analysis: The mean immobility time for the JP1302-treated group is compared to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.

This test measures sensorimotor gating, a process that is deficient in some neuropsychiatric disorders like schizophrenia.

Methodology:

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

  • Procedure: Animals are placed in the startle chamber and allowed to acclimatize. The test session consists of a series of trials, including trials with a startling pulse alone (e.g., 120 dB) and trials where the pulse is preceded by a weaker, non-startling prepulse (e.g., 75-85 dB). To induce a PPI deficit, animals can be pre-treated with a compound like phencyclidine (PCP). This compound or vehicle is administered before the test session.

  • Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials: %PPI = [1 - (startle response with prepulse / startle response without prepulse)] x 100. The ability of JP1302 to reverse a PCP-induced deficit in PPI is assessed by comparing the %PPI between treatment groups.

Conclusion

This compound is a highly selective and potent α2C-adrenoceptor antagonist that has proven to be an invaluable tool in neuroscience and pharmacology research. Its well-defined mechanism of action and the availability of detailed experimental protocols for its characterization facilitate its use in investigating the role of the α2C-adrenoceptor in various physiological and pathological processes. The data presented in this technical guide underscore its potential for exploring novel therapeutic strategies for neuropsychiatric and other disorders.

References

The Discovery and Synthesis of JP1302 Dihydrochloride: A Selective α2C-Adrenoceptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

JP1302 dihydrochloride has emerged as a significant pharmacological tool for investigating the physiological and pathological roles of the α2C-adrenoceptor, a subtype of the α2-adrenergic receptor family.[1][2][3] Its high selectivity and potent antagonist activity have made it an invaluable asset in neuroscience and drug discovery, particularly in the exploration of novel treatments for neuropsychiatric disorders.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, offering researchers and drug development professionals a detailed resource for their work.

The discovery of JP1302 was driven by the need for subtype-selective ligands to dissect the individual functions of the α2A, α2B, and α2C-adrenoceptors, which were previously challenging to study due to the lack of specific pharmacological tools.[1] JP1302, chemically known as N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride, was identified as a potent and selective antagonist of the human α2C-adrenoceptor.[4]

Discovery and Pharmacological Profile

The seminal work by Sallinen and colleagues in 2007 introduced JP1302 as a novel and highly selective α2C-adrenoceptor antagonist.[1] Their research demonstrated its significant selectivity over other α2-adrenoceptor subtypes, providing a much-needed tool to explore the therapeutic potential of α2C-adrenoceptor modulation.

Binding Affinity and Functional Antagonism

The selectivity and potency of this compound have been quantified through rigorous in vitro binding and functional assays. The binding affinities (Ki) and antagonist potencies (KB) at human α2-adrenoceptor subtypes are summarized in the table below.

Receptor SubtypeBinding Affinity (Ki, nM)Antagonist Potency (KB, nM)
Human α2A31501500
Human α2B14702200
Human α2C2816
Rodent α2D1700Not Reported

Data sourced from Tocris Bioscience and Sallinen et al. (2007).[1][4]

These data highlight the approximately 50- to 100-fold selectivity of JP1302 for the α2C-adrenoceptor subtype compared to the α2A and α2B subtypes.[4][5]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not explicitly available in a single public-domain source, a plausible synthetic route can be constructed based on established methods for the synthesis of related 9-aminoacridine and 4-(4-methylpiperazin-1-yl)aniline derivatives. The proposed synthesis involves two main stages: the synthesis of the key intermediate, 4-(4-methylpiperazin-1-yl)aniline, and its subsequent condensation with 9-chloroacridine, followed by conversion to the dihydrochloride salt.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Synthesis of 4-(4-methylpiperazin-1-yl)aniline cluster_1 Synthesis of JP1302 cluster_2 Salt Formation p-nitroaniline p-nitroaniline Amide_Intermediate Amide Intermediate p-nitroaniline->Amide_Intermediate Amidation 1-(4-methylpiperazine)ethanone 1-(4-methylpiperazine)ethanone 1-(4-methylpiperazine)ethanone->Amide_Intermediate Reduction Reduction Amide_Intermediate->Reduction 4-MPA 4-(4-methylpiperazin-1-yl)aniline Reduction->4-MPA Condensation Condensation 4-MPA->Condensation 9-chloroacridine 9-chloroacridine 9-chloroacridine->Condensation JP1302_base JP1302 (free base) Condensation->JP1302_base Salt_Formation Salt Formation JP1302_base->Salt_Formation HCl HCl HCl->Salt_Formation JP1302_dihydrochloride This compound Salt_Formation->JP1302_dihydrochloride

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of this compound.

Synthesis of 4-(4-methylpiperazin-1-yl)aniline (Key Intermediate)

A common method for the synthesis of 2-(4-methylpiperazin-1-yl)aniline involves the reaction of p-nitroaniline with 1-(4-methylpiperazine)ethanone. A similar approach can be adapted for the 4-substituted isomer.

  • Amidation: p-Nitroaniline is reacted with 1-(4-methylpiperazine)ethanone in a suitable solvent.

  • Reduction: The resulting amide intermediate is then reduced to yield 4-(4-methylpiperazin-1-yl)aniline.

Synthesis of this compound

The final steps of the synthesis would likely follow a procedure similar to that described in patents for related 9-aminoacridine derivatives.

  • Condensation: 9-chloroacridine and 4-(4-methylpiperazin-1-yl)aniline are reacted in a suitable solvent, often in the presence of a base.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

  • Salt Formation: The purified free base of JP1302 is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the dihydrochloride salt.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of JP1302 for the α2-adrenoceptor subtypes.

Radioligand_Binding_Assay Membrane_Prep Prepare cell membranes expressing α2-adrenoceptor subtypes Incubation Incubate membranes with radioligand (e.g., [3H]RX821002) and varying concentrations of JP1302 Membrane_Prep->Incubation Separation Separate bound and free radioligand by rapid filtration Incubation->Separation Quantification Quantify radioactivity of bound ligand using liquid scintillation counting Separation->Quantification Analysis Analyze data to determine IC50 and calculate Ki values Quantification->Analysis

Caption: Workflow for a radioligand binding assay.

[35S]GTPγS Functional Antagonism Assay

This assay measures the ability of JP1302 to antagonize agonist-stimulated G-protein activation, providing a measure of its functional potency (KB).

GTPgS_Assay Membrane_Prep Prepare cell membranes expressing α2-adrenoceptor subtypes Pre-incubation Pre-incubate membranes with JP1302 Membrane_Prep->Pre-incubation Stimulation Stimulate with an α2-adrenoceptor agonist in the presence of [35S]GTPγS Pre-incubation->Stimulation Incubation Incubate to allow for [35S]GTPγS binding Stimulation->Incubation Separation Separate bound and free [35S]GTPγS by filtration Incubation->Separation Quantification Quantify bound [35S]GTPγS using scintillation counting Separation->Quantification Analysis Analyze data to determine the antagonist potency (KB) of JP1302 Quantification->Analysis

Caption: Workflow for a [35S]GTPγS functional antagonism assay.

Forced Swim Test (FST)

The FST is a behavioral test in rodents used to assess antidepressant-like activity.

  • Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Procedure: Mice are placed in the water for a 6-minute session.

  • Data Collection: The duration of immobility during the last 4 minutes of the test is recorded.

  • Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.

Signaling Pathways

JP1302 exerts its effects by blocking the canonical signaling pathway of the α2C-adrenoceptor, which is a Gi/o-coupled G protein-coupled receptor (GPCR).

a2C_Signaling cluster_0 α2C-Adrenoceptor Signaling Agonist Agonist (e.g., Norepinephrine) a2C_Receptor α2C-Adrenoceptor Agonist->a2C_Receptor Activates G_Protein Gi/o Protein a2C_Receptor->G_Protein Activates JP1302 JP1302 JP1302->a2C_Receptor Antagonizes Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibition of activation Cellular_Response Downstream Cellular Response PKA->Cellular_Response Modulates

Caption: α2C-Adrenoceptor signaling pathway and the antagonistic action of JP1302.

Conclusion

This compound is a pivotal pharmacological agent that has significantly advanced our understanding of the α2C-adrenoceptor. Its high selectivity and potent antagonist activity make it an indispensable tool for researchers in both basic and translational science. This technical guide has provided a detailed overview of its discovery, a plausible synthetic route, key experimental protocols for its characterization, and its mechanism of action at the cellular level. As research into the therapeutic potential of targeting the α2C-adrenoceptor continues, JP1302 will undoubtedly remain a cornerstone of these investigations.

References

The α2C-Adrenoceptor in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the α2C-adrenoceptor's function within the central nervous system (CNS). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the receptor's signaling pathways, quantitative data on its properties, and methodologies for its study.

Introduction to the α2C-Adrenoceptor

The α2C-adrenoceptor is a subtype of the α2-adrenergic receptor family, which also includes the α2A and α2B subtypes. These G-protein coupled receptors (GPCRs) are critical in regulating neurotransmitter release from both sympathetic nerves and central adrenergic neurons.[1] While the α2A subtype is the most abundant in the CNS, the α2C-adrenoceptor, constituting about 10% of the total α2-receptors in the brain, plays a distinct and significant role in modulating neurotransmission.[2] Its expression is particularly noted in the ventral and dorsal striatum, hippocampus, and olfactory tubercle.[2][3]

Functionally, the α2C-adrenoceptor is primarily known for its role as a presynaptic autoreceptor and heteroreceptor, modulating the release of norepinephrine and other neurotransmitters like dopamine and serotonin.[2][4] It is particularly influential during periods of low neuronal activity, complementing the α2A subtype which is more engaged at higher stimulation frequencies.[1][2] This unique functional profile has implicated the α2C-adrenoceptor in the pathophysiology of various neuropsychiatric disorders, including schizophrenia, depression, and cognitive dysfunctions, making it a promising target for novel therapeutic interventions.[2][5]

Quantitative Data

Ligand Binding Affinities (Ki)

The following table summarizes the binding affinities (Ki values in nM) of various ligands for the human α2-adrenoceptor subtypes. A lower Ki value indicates a higher binding affinity.

Ligandα2A-AR Ki (nM)α2B-AR Ki (nM)α2C-AR Ki (nM)Reference
Agonists
Norepinephrine109233.8[6]
Dopamine--High Affinity[6]
Brimonidine---[7]
Moxonidine---[7]
Naphazoline---[7]
Dexmedetomidine---[7]
Antagonists
Atipamezole---[8]
Idazoxan---[9]
Mirtazapine---[9]
ORM-1092110-100 fold lower than α2C-0.078 - 1.2[10]
Brexpiprazole-<1<1[10]
Rauwolscine---[11]
Yohimbine---[2]
JP-1302--Selective[2]
ORM-13070--Selective[2][12]
ORM-12741--Selective[2][12]

Note: A comprehensive list of Ki values for numerous compounds can be found in specialized databases such as the IUPHAR/BPS Guide to PHARMACOLOGY. The lack of highly selective ligands has been a historical challenge in the field.[13]

Receptor Density (Bmax) in the Central Nervous System

The density of α2C-adrenoceptors varies across different brain regions. The following table presents Bmax values (in pmol/mg protein or similar units) from autoradiography studies.

Brain RegionBmax (pmol/mg protein)SpeciesReference
Cortex0.33 ± 0.02 (total α2)Rat[14]
Striatum0.13 ± 0.02 (total α2)Rat[14]
StriatumHigh DensityHuman, Monkey, Rodent[2]
HippocampusHigh DensityHuman, Monkey, Rodent[2]
Olfactory TubercleHigh DensityHuman, Monkey, Rodent[2]
CerebellumDevoid of receptorsHuman, Monkey, Rodent[2]

Note: The striatum expresses similar densities of both α2A and α2C adrenoceptors.[14]

Effects of α2C-Adrenoceptor Modulation on Behavior in Animal Models

Studies using genetically modified mice (knockout [KO] and overexpression [OE]) have been instrumental in elucidating the behavioral functions of the α2C-adrenoceptor.

Behavioral Paradigmα2C-KO Mice Phenotypeα2C-OE Mice PhenotypeReference
Locomotor Activity Increased amphetamine-induced activity-[15]
Acoustic Startle Reflex Enhanced startle responseDecreased startle response[4][10][16]
Prepulse Inhibition (PPI) Diminished PPIEnhanced PPI[4][10][16]
Aggression Shortened attack latencyLengthened attack latency[4][10][16]
Forced Swim Test Decreased immobility (antidepressant-like)Increased immobility (pro-depressive-like)[2][17][18]
Stress Response Attenuated elevation of plasma corticosteroneIncreased corticosterone after repeated stress[17][18]

Signaling Pathways

The α2C-adrenoceptor primarily couples to inhibitory G-proteins of the Gi/o family.[19] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits.

Canonical Gi/o Signaling Pathway

The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[6] This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequently alters the phosphorylation state and activity of numerous downstream target proteins. The Gβγ subunit can also modulate the activity of various effector proteins, including ion channels.

G_protein_signaling cluster_membrane Plasma Membrane receptor α2C-Adrenoceptor g_protein Gi/o Protein (αβγ) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts agonist Agonist (e.g., Norepinephrine) agonist->receptor Binds atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Downstream Cellular Response pka->cellular_response Phosphorylates

Figure 1. Canonical Gi/o signaling pathway of the α2C-adrenoceptor.

Non-Canonical and Downstream Signaling

Beyond the canonical inhibition of adenylyl cyclase, α2C-adrenoceptor activation can lead to other signaling events. There is evidence for the involvement of MAPK/ERK signaling pathways and the regulation of ion channels, which contribute to the diverse physiological effects of this receptor.[13]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound for the α2C-adrenoceptor.

Materials:

  • Cell membranes expressing the α2C-adrenoceptor (from transfected cell lines or tissue homogenates).

  • Radioligand (e.g., [3H]Rauwolscine or a more specific ligand if available).

  • Test compounds (unlabeled).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well plates.

  • Filter harvester.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells in lysis buffer and prepare a membrane fraction through differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane preparation (e.g., 50-100 µg of protein).

    • A fixed concentration of radioligand.

    • Varying concentrations of the unlabeled test compound.

    • For determining non-specific binding, add a high concentration of a known α2-adrenoceptor antagonist.

    • For total binding, add binding buffer instead of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

radioligand_workflow start Start prep Prepare Membranes (Tissue or Cells) start->prep setup Set up 96-well Plate (Membranes, Radioligand, Test Compound) prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Figure 2. Experimental workflow for a radioligand binding assay.

In Situ Hybridization

This protocol provides a general outline for detecting α2C-adrenoceptor mRNA in brain tissue sections.

Materials:

  • Cryostat or microtome.

  • Superfrost Plus slides.

  • Labeled antisense riboprobe for α2C-adrenoceptor mRNA (e.g., 35S- or DIG-labeled).

  • Labeled sense riboprobe (as a negative control).

  • Hybridization buffer.

  • Wash solutions of varying stringency.

  • Detection reagents (e.g., anti-DIG antibody conjugated to alkaline phosphatase and colorimetric substrates, or photographic emulsion for radioactive probes).

  • Microscope.

Procedure:

  • Tissue Preparation: Perfuse the animal with a fixative (e.g., 4% paraformaldehyde), dissect the brain, and post-fix. Cryoprotect the tissue in sucrose solution before sectioning on a cryostat. Mount the sections onto slides.

  • Prehybridization: Treat the sections to permeabilize the tissue and reduce non-specific binding. This may include proteinase K digestion and acetylation.

  • Hybridization: Apply the labeled antisense probe (and sense probe on control slides) in hybridization buffer to the sections. Incubate overnight in a humidified chamber at an appropriate temperature (e.g., 55-65°C).

  • Post-hybridization Washes: Wash the slides in solutions of increasing stringency (decreasing salt concentration and increasing temperature) to remove unbound and non-specifically bound probe.

  • Detection:

    • For DIG-labeled probes, incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase). Visualize the signal using a colorimetric substrate.

    • For radioactive probes, dip the slides in photographic emulsion and expose for a period of time. Develop the slides to visualize the silver grains.

  • Analysis: Examine the slides under a microscope to determine the cellular and regional distribution of the α2C-adrenoceptor mRNA signal.

In Vivo Microdialysis

This protocol describes the general procedure for measuring extracellular neurotransmitter levels in a specific brain region of a freely moving animal following modulation of α2C-adrenoceptor activity.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Perfusion pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).

  • Test compounds (α2C-adrenoceptor agonist or antagonist).

Procedure:

  • Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover from surgery.

  • Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter concentrations.

  • Drug Administration: Administer the α2C-adrenoceptor modulating drug (e.g., systemically via injection or locally through the microdialysis probe).

  • Post-drug Collection: Continue to collect dialysate samples to measure the effect of the drug on neurotransmitter levels over time.

  • Sample Analysis: Analyze the collected dialysate samples using a sensitive analytical method like HPLC-ED to quantify the concentrations of norepinephrine, dopamine, and/or serotonin.

  • Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the baseline levels and analyze the data statistically.

Role in CNS Disorders and Therapeutic Potential

The unique distribution and function of the α2C-adrenoceptor in the CNS have positioned it as a key player in several neuropsychiatric conditions.

Schizophrenia and Cognitive Deficits

Dysregulation of dopaminergic and noradrenergic signaling is a hallmark of schizophrenia. The α2C-adrenoceptor's ability to modulate dopamine release in the striatum and prefrontal cortex suggests its involvement in the pathophysiology of this disorder.[2] Antagonism of α2C-adrenoceptors has been proposed as a therapeutic strategy to enhance cortical dopamine levels, potentially alleviating cognitive and negative symptoms of schizophrenia.[20]

Depression and Stress-Related Disorders

Animal studies have demonstrated a significant role for the α2C-adrenoceptor in mediating behavioral responses to stress and in models of depression.[17][18] The antidepressant-like phenotype of α2C-KO mice and the pro-depressive-like phenotype of α2C-OE mice in the forced swim test suggest that antagonism of this receptor could be a novel antidepressant strategy.[2] This is further supported by the observation that α2C-KO mice show a blunted stress-induced corticosterone response.[17][18]

cns_disorders_logic cluster_normal Normal Function cluster_dysfunction Dysfunction cluster_disorders CNS Disorders cluster_therapy Therapeutic Strategy a2c_normal α2C-AR Mediated Modulation of Neurotransmitter Release a2c_dysfunction α2C-AR Hyper/Hypo-activity a2c_normal->a2c_dysfunction Leads to schizophrenia Schizophrenia (Cognitive/Negative Symptoms) a2c_dysfunction->schizophrenia Contributes to depression Depression (Stress Response) a2c_dysfunction->depression Contributes to antagonism α2C-AR Antagonism antagonism->schizophrenia Potential Treatment for antagonism->depression Potential Treatment for

Figure 3. Logical relationship of α2C-adrenoceptor function in CNS disorders.

Conclusion

The α2C-adrenoceptor is a nuanced modulator of central neurotransmission with a distinct functional profile that sets it apart from other α2-adrenoceptor subtypes. Its strategic location in brain regions critical for motor control, emotion, and cognition, combined with its specific role in fine-tuning neurotransmitter release, underscores its importance in both normal brain function and the pathophysiology of neuropsychiatric disorders. While the development of highly selective ligands remains a key challenge, the growing body of evidence from genetic and pharmacological studies continues to highlight the α2C-adrenoceptor as a compelling target for the development of novel therapeutics for conditions such as schizophrenia and depression. This technical guide provides a foundational resource for researchers aiming to further unravel the complexities of the α2C-adrenoceptor and translate these findings into clinical applications.

References

JP1302 dihydrochloride target selectivity and binding affinity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Target Selectivity and Binding Affinity of JP1302 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and highly selective antagonist of the alpha-2C adrenergic receptor (α2C-adrenoceptor).[1][2][3][4][5][6][7][8][9] This high degree of selectivity, particularly over the α2A and α2B subtypes, establishes JP1302 as a critical pharmacological tool for investigating the specific physiological and pathological roles of the α2C-adrenoceptor.[3][10] Its demonstrated antidepressant and antipsychotic-like effects in preclinical models highlight its therapeutic potential for neuropsychiatric disorders.[2][3][11][12][13] This document provides a comprehensive overview of the binding affinity and target selectivity of JP1302, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Target Profile and Binding Affinity

This compound is characterized by its high-affinity binding to the human α2C-adrenoceptor. Quantitative analysis reveals a dissociation constant for the antagonist (Kb) of 16 nM and a binding affinity (Ki) of 28 nM for the human α2C-receptor.[1][2][3][4][7][8][11][14][15][16]

Table 1: Binding Affinity and Antagonist Potency of JP1302 at the Human α2C-Adrenoceptor
ParameterValue (nM)Description
Ki 28Inhibitor Constant: Represents the binding affinity of JP1302 to the α2C-adrenoceptor.
Kb 16Antagonist Dissociation Constant: Represents the concentration of JP1302 required to occupy 50% of the α2C-receptors in the absence of an agonist.

Data sourced from multiple references.[1][2][3][4][7][11][13]

Target Selectivity Profile

The utility of JP1302 as a research tool and potential therapeutic agent is underscored by its remarkable selectivity for the α2C-adrenoceptor subtype over other α2-adrenoceptor subtypes. It demonstrates an approximately 100-fold higher affinity for the α2C subtype compared to the α2A and α2B subtypes.[3][10] This selectivity is crucial for dissecting the specific functions of the α2C-receptor, which have been implicated in various central nervous system processes.

Table 2: Selectivity Profile of JP1302 Across Human α2-Adrenoceptor Subtypes
Target Receptor SubtypeParameterValue (nM)Selectivity Fold (vs. α2C)
Human α2C-Adrenoceptor Kb 16 -
Human α2A-AdrenoceptorKb1,500~94-fold
Human α2B-AdrenoceptorKb2,200~138-fold
Human α2C-Adrenoceptor Ki 28 -
Human α2A-AdrenoceptorKi3,150~113-fold
Human α2B-AdrenoceptorKi1,470~53-fold
Rodent α2D-Adrenoceptor*Ki1,700~61-fold

*The α2D-adrenoceptor is the rodent ortholog of the human α2C-adrenoceptor. Data sourced from multiple references.[13][16]

Signaling Pathway

The α2C-adrenoceptor, like other α2 subtypes, is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[17] As an antagonist, JP1302 blocks the binding of endogenous agonists like norepinephrine and epinephrine to the α2C-receptor. This action prevents the activation of the associated Gi/o protein, thereby inhibiting the downstream signaling cascade which includes the suppression of adenylyl cyclase activity and the subsequent reduction of intracellular cyclic AMP (cAMP) levels.

G_protein_signaling cluster_membrane Cell Membrane receptor α2C-Adrenoceptor g_protein Gi/o Protein (αβγ subunits) receptor->g_protein Prevents Activation ac Adenylyl Cyclase g_protein->ac Inhibition Blocked camp cAMP (decreased) ac->camp Conversion jp1302 JP1302 (Antagonist) jp1302->receptor Blocks agonist Norepinephrine (Agonist) agonist->receptor Binding Prevented atp ATP response Inhibition of Downstream Cellular Response camp->response

Caption: JP1302 antagonism of the α2C-adrenoceptor signaling pathway.

Experimental Protocols

The binding affinity (Ki) and antagonist functional potency (Kb) of JP1302 were determined using standard in vitro pharmacological assays.[13]

Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibitor constant (Ki) of JP1302 for the α2C-adrenoceptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human α2C-adrenoceptor.

  • Radioligand (e.g., [3H]-Rauwolscine), a non-subtype-selective α2-antagonist.

  • This compound (test compound).

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand like phentolamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Preparation: Serially dilute JP1302 to obtain a range of concentrations.

  • Incubation: In assay tubes, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either buffer, a concentration of JP1302, or the non-specific binding control.

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each JP1302 concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the JP1302 concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of JP1302 that displaces 50% of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start: Prepare Reagents prepare Prepare Serial Dilutions of JP1302 start->prepare incubate Incubate: Membranes + Radioligand + JP1302 prepare->incubate separate Separate Bound/Free Ligand (Vacuum Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: Determine IC50 quantify->analyze calculate Calculate Ki using Cheng-Prusoff Equation analyze->calculate end End: Ki Value Determined calculate->end

Caption: Workflow for a competitive radioligand binding assay.

Functional Antagonism Assay (for Kb Determination)

This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist. For Gi-coupled receptors, this often involves measuring changes in cAMP levels.

Objective: To determine the functional antagonist dissociation constant (Kb) of JP1302.

Materials:

  • Whole cells stably expressing the human α2C-adrenoceptor.

  • An α2-adrenoceptor agonist (e.g., UK 14,304).

  • This compound (test antagonist).

  • Forskolin (an adenylyl cyclase activator, used to stimulate a measurable baseline of cAMP).

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or luciferase biosensor).[18]

Protocol:

  • Cell Culture: Plate the cells in a suitable microplate format and grow to the desired confluency.

  • Pre-incubation: Pre-incubate the cells with increasing concentrations of JP1302 for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add a range of concentrations of the agonist (creating a full dose-response curve) to the wells, in the presence of forskolin and the fixed concentrations of JP1302.

  • Incubation: Incubate for a defined time (e.g., 30 minutes) at 37°C to allow for the agonist-induced inhibition of cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Plot the agonist dose-response curves (cAMP level vs. log[Agonist]) for each concentration of JP1302.

    • Observe the rightward shift in the agonist's EC50 value caused by the competitive antagonism of JP1302.

    • Calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Perform a Schild regression by plotting log(DR - 1) versus the logarithm of the molar concentration of JP1302.

    • The x-intercept of the Schild plot provides the pA2 value. The Kb is calculated as Kb = 10^(-pA2) . For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity.

functional_assay_workflow start Start: Plate Cells preincubate Pre-incubate Cells with JP1302 start->preincubate stimulate Stimulate with Agonist (+ Forskolin) preincubate->stimulate measure Measure Intracellular cAMP Levels stimulate->measure plot_curves Plot Agonist Dose- Response Curves measure->plot_curves schild Perform Schild Analysis (Calculate Dose Ratios) plot_curves->schild determine Determine pA2 and Calculate Kb schild->determine end End: Kb Value Determined determine->end

Caption: Workflow for a functional antagonism (Schild analysis) assay.

Conclusion

This compound is a highly valuable pharmacological agent characterized by its potent and selective antagonism of the α2C-adrenoceptor. With a binding affinity (Ki) of 28 nM and functional potency (Kb) of 16 nM, combined with a ~100-fold selectivity over other α2 subtypes, it serves as an indispensable tool for elucidating the distinct roles of the α2C-receptor in health and disease. The detailed protocols and pathway information provided herein offer a technical foundation for researchers utilizing JP1302 to explore novel therapeutic strategies for neuropsychiatric and other disorders.

References

JP1302 dihydrochloride for neuropsychiatric disorder research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to JP1302 Dihydrochloride for Neuropsychiatric Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically identified as N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride, is a potent and highly selective antagonist of the α2C-adrenoceptor.[1][2] Its remarkable selectivity over other α2-adrenoceptor subtypes has established it as a critical pharmacological tool for investigating the specific roles of the α2C-adrenoceptor in the central nervous system (CNS).[3][4] Preclinical evidence strongly suggests that JP1302 possesses antidepressant and antipsychotic-like properties, highlighting the therapeutic potential of targeting the α2C-adrenoceptor for the treatment of various neuropsychiatric disorders.[3][5] This technical guide provides a comprehensive overview of JP1302, including its mechanism of action, pharmacological data, key experimental protocols, and its therapeutic rationale.

Core Mechanism of Action: Selective α2C-Adrenoceptor Antagonism

The α2-adrenergic receptors are a family of G protein-coupled receptors (GPCRs) consisting of three subtypes: α2A, α2B, and α2C.[6] These receptors are coupled to the inhibitory G protein (Gi), and their activation by endogenous catecholamines like norepinephrine leads to the inhibition of adenylyl cyclase. This action reduces intracellular levels of cyclic adenosine monophosphate (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA).[6][7]

JP1302 exerts its effects by selectively binding to and blocking the α2C-adrenoceptor subtype. This antagonism prevents the receptor from being activated by its natural ligands, thereby inhibiting the entire downstream Gi-coupled signaling cascade. The high selectivity of JP1302 allows researchers to dissect the specific functions of the α2C subtype, distinguishing them from the effects mediated by α2A and α2B receptors, which are associated with different physiological functions like sedation and blood pressure regulation.[3][8]

G cluster_0 cluster_1 Cell Membrane cluster_2 Norepinephrine Norepinephrine a2C_Receptor α2C-Adrenoceptor (Gi-coupled GPCR) Norepinephrine->a2C_Receptor Binds & Activates Adenylyl_Cyclase Adenylyl Cyclase a2C_Receptor->Adenylyl_Cyclase Inhibits JP1302 JP1302 JP1302->a2C_Receptor Binds & Blocks ATP ATP Adenylyl_Cyclase->ATP cAMP cAMP ATP->cAMP Conversion PKA PKA (Inactive) cAMP->PKA Activates PKA_active PKA (Active) PKA->PKA_active Cellular_Response Downstream Cellular Response PKA_active->Cellular_Response Phosphorylates Targets

Caption: Signaling pathway of the α2C-adrenoceptor and the antagonistic action of JP1302.

Pharmacological Profile

The defining characteristic of JP1302 is its high selectivity for the α2C-adrenoceptor subtype, as demonstrated by in vitro binding and functional assays.

Table 1: Receptor Binding Affinity and Antagonism Potency of JP1302
Receptor Subtype (Human)Binding Affinity (Kᵢ) in nMAntagonism Potency (K₈) in nMSelectivity (fold) vs. α2C
α2C-Adrenoceptor 28[1][9]16[3]-
α2A-Adrenoceptor 1,500 - 3,150[3][10]-~54x - 112x
α2B-Adrenoceptor 1,470 - 2,200[3][10]-~52x - 78x

Data compiled from multiple sources, highlighting the significantly higher affinity for the α2C subtype.[1][3][9][10]

Preclinical Efficacy in Neuropsychiatric Models

JP1302 has demonstrated significant effects in well-established animal models relevant to depression and psychosis.

Table 2: Summary of Key In Vivo Preclinical Studies
ModelSpeciesJP1302 DoseKey FindingImplication
Forced Swimming Test (FST) Mouse1-10 µmol/kgEffectively reduced immobility time, comparable to the antidepressant desipramine.[3][8]Antidepressant-like effect
Prepulse Inhibition (PPI) Rat5 µmol/kgCompletely reversed the PPI deficit induced by the NMDA antagonist phencyclidine (PCP).[3][8]Antipsychotic-like effect

These findings provide strong support for the hypothesis that selective antagonism of the α2C-adrenoceptor may be a novel therapeutic strategy for neuropsychiatric disorders.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are generalized protocols for key assays used to characterize JP1302.

In Vitro: Radioligand Binding Assay for Kᵢ Determination

This protocol outlines a method to determine the binding affinity (Ki) of JP1302 for the α2C-adrenoceptor.

Methodology:

  • Tissue/Cell Preparation: Utilize cell membranes from a stable cell line expressing the human α2C-adrenoceptor (e.g., CHO or HEK293 cells).

  • Radioligand: Select a suitable radioligand that binds to the α2C-adrenoceptor, such as [³H]rauwolscine.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the competitor ligand (JP1302).

  • Equilibrium: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filtermat using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of JP1302 that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

In Vivo: Prepulse Inhibition (PPI) of Startle Reflex

This protocol details the assessment of the antipsychotic-like potential of JP1302 by measuring its ability to reverse a PCP-induced deficit in PPI.

G cluster_0 Phase 1: Animal Preparation & Acclimation cluster_1 Phase 2: Drug Administration cluster_2 Phase 3: PPI Testing cluster_3 Phase 4: Data Analysis A1 Acclimate rats to startle chambers A2 Habituate to background noise (e.g., 65 dB) A1->A2 B1 Administer JP1302 (e.g., 5 µmol/kg, i.p.) or Vehicle A2->B1 After Acclimation B2 Wait for drug absorption (e.g., 30 min) B1->B2 B3 Induce psychosis model: Administer PCP (e.g., 2 mg/kg, s.c.) or Saline B2->B3 C1 Present pseudo-randomized trials: - Pulse-alone (e.g., 120 dB) - Prepulse + Pulse (e.g., 75 dB prepulse) - No stimulus (background) B3->C1 After Drug Onset C2 Record acoustic startle response via transducer C1->C2 D1 Calculate %PPI: 100 - [(Startle with Prepulse / Startle Alone) * 100] C2->D1 Post-Session D2 Compare %PPI across treatment groups (Vehicle, PCP, JP1302+PCP) D1->D2

Caption: Experimental workflow for the Prepulse Inhibition (PPI) test.

Methodology:

  • Apparatus: Use a startle response system consisting of a sound-attenuating chamber, a loudspeaker for auditory stimuli, and a platform connected to a transducer to measure the animal's whole-body startle reflex.

  • Acclimation: Place rats individually into the startle chambers and allow them to acclimate for 5-10 minutes with background white noise.

  • Drug Administration: Administer JP1302 (or vehicle) via intraperitoneal (i.p.) injection. After a predetermined absorption time (e.g., 30 minutes), administer phencyclidine (PCP) or saline via subcutaneous (s.c.) injection.

  • Testing Session: Begin the test session after the onset of PCP's effects. The session consists of various trial types presented in a pseudorandom order:

    • Pulse-alone trials: A strong, startle-inducing stimulus (e.g., 120 dB burst of white noise).

    • Prepulse-pulse trials: A weaker, non-startling acoustic prepulse (e.g., 70-80 dB) presented 100 ms before the startling pulse.

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis: The primary measure is the percent PPI, calculated for each prepulse intensity. A reduction in PPI in the PCP-treated group compared to the control group indicates a deficit. The reversal of this deficit by JP1302 demonstrates its potential antipsychotic-like activity.[3][8]

Therapeutic Rationale and Future Directions

The preclinical data for JP1302 provides a strong rationale for targeting the α2C-adrenoceptor in neuropsychiatric disorders. Genetic studies in mice, where α2C-receptor knockout leads to an antidepressant-like phenotype, initially paved the way for this hypothesis.[8] JP1302 has served as a key tool to pharmacologically validate this concept, demonstrating that acute antagonism of the receptor can produce similar behavioral effects.

G cluster_0 Genetic Evidence cluster_1 Pharmacological Validation with JP1302 cluster_2 Therapeutic Implications Hypothesis Hypothesis: Selective α2C-adrenoceptor antagonism has therapeutic potential in neuropsychiatry GeneKO α2C-Receptor Knockout Mice Exhibit Antidepressant-like Profile in FST Hypothesis->GeneKO is supported by FST_Effect JP1302 Reduces Immobility in FST Hypothesis->FST_Effect is validated by PPI_Effect JP1302 Reverses PCP-induced PPI Deficit Hypothesis->PPI_Effect is validated by Conclusion Conclusion: α2C-adrenoceptor is a valid drug target GeneKO->Conclusion Antidepressant Potential as an Antidepressant FST_Effect->Antidepressant Antipsychotic Potential as an Antipsychotic PPI_Effect->Antipsychotic Antidepressant->Conclusion Antipsychotic->Conclusion

Caption: Logical flow from initial hypothesis to therapeutic conclusion for JP1302.

Future research should focus on:

  • Clinical Translation: Investigating the safety, tolerability, and efficacy of selective α2C-antagonists like ORM-12741, which is in clinical development, can provide human validation of this mechanism.[5]

  • Cognitive Enhancement: Given the role of noradrenergic systems in cognition, exploring the pro-cognitive effects of JP1302 in relevant animal models is a promising avenue.[5]

  • Broader Applications: Assessing the utility of α2C-antagonism in other CNS disorders where noradrenergic signaling is dysregulated, such as ADHD and anxiety disorders.

Conclusion

This compound is an invaluable research tool that has been instrumental in elucidating the role of the α2C-adrenoceptor in the CNS. Its high selectivity and proven efficacy in preclinical models of depression and psychosis have validated this receptor as a promising target for novel neuropsychiatric therapeutics. The continued use of JP1302 and the development of similar selective compounds will be crucial for advancing our understanding of brain function and developing next-generation treatments for mental illness.

References

The α2C-Adrenoceptor: A Pivotal Hub in the Pathophysiology and Treatment of Depression and Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The α2C-adrenoceptor, a subtype of the α2-adrenergic receptor family, has emerged as a critical modulator of monoaminergic neurotransmission, playing a significant, albeit complex, role in the pathophysiology of major depressive disorder (MDD) and schizophrenia. Unlike the more ubiquitously expressed α2A subtype, the α2C-adrenoceptor exhibits a more restricted distribution within the central nervous system, with prominent expression in the striatum, hippocampus, and cortical regions. This localization places it at the crossroads of cognitive and affective regulation. Functionally, the α2C-adrenoceptor acts as a presynaptic autoreceptor and heteroreceptor, inhibiting the release of norepinephrine and other neurotransmitters such as dopamine and serotonin.[1][2] Genetic association studies, preclinical animal models, and post-mortem brain analyses have collectively implicated dysregulation of α2C-adrenoceptor signaling in both depression and schizophrenia. Notably, selective antagonists of the α2C-adrenoceptor have demonstrated antidepressant-like and antipsychotic-like properties in various animal models, suggesting its potential as a promising therapeutic target for these debilitating psychiatric disorders.[1][3] This technical guide provides a comprehensive overview of the current understanding of the α2C-adrenoceptor's role in depression and schizophrenia, with a focus on quantitative data, detailed experimental protocols, and key signaling pathways to inform future research and drug development efforts.

The α2C-Adrenoceptor: A Molecular Overview

The α2C-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[4] Upon activation by its endogenous ligands, norepinephrine and epinephrine, the α2C-adrenoceptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This signaling mechanism underlies its modulatory role in neurotransmitter release.

Signaling Pathways

The canonical signaling pathway for the α2C-adrenoceptor involves its interaction with Gi/o proteins. However, evidence suggests the potential for coupling to other G proteins, such as Gs, which could lead to a stimulation of adenylyl cyclase under certain conditions, highlighting the complexity of its signaling repertoire.[2]

alpha2C_signaling α2C-Adrenoceptor Signaling Pathway cluster_cytosol Cytosol a2c α2C-Adrenoceptor gi Gi/o Protein a2c->gi Coupling ac Adenylyl Cyclase gi->ac Inhibition camp cAMP atp ATP atp->camp Conversion pka Protein Kinase A camp->pka Activation neuro_release Neurotransmitter Release pka->neuro_release Modulation ligand Norepinephrine/ Epinephrine ligand->a2c Activation

α2C-Adrenoceptor canonical signaling pathway.

Role in Depression

The involvement of α2C-adrenoceptors in depression is supported by multiple lines of evidence. Genetic studies have identified polymorphisms in the ADRA2C gene that are associated with an increased risk for major depressive disorder.[5] Preclinical studies using knockout and overexpression mouse models have provided further insights.

Preclinical Evidence

Mice lacking the α2C-adrenoceptor (α2C-KO) exhibit an antidepressant-like phenotype, characterized by reduced immobility in the forced swim test. Conversely, mice overexpressing the α2C-adrenoceptor display a pro-depressive phenotype with increased immobility in the same test. These findings suggest that blockade of α2C-adrenoceptor function may produce antidepressant effects.

Animal Model Behavioral Phenotype (Forced Swim Test) Reference
α2C-Knockout (KO) MiceDecreased immobility (antidepressant-like)[6]
α2C-Overexpressing (OE) MiceIncreased immobility (pro-depressive)[6]
Therapeutic Potential

The antidepressant-like effects observed with genetic inactivation of the α2C-adrenoceptor are mirrored by the pharmacological blockade of this receptor. Selective α2C-adrenoceptor antagonists have been shown to reduce immobility in the forced swim test in rodents, a widely used screening paradigm for antidepressant drugs.

Role in Schizophrenia

The α2C-adrenoceptor's role in schizophrenia is multifaceted, with implications for both the positive and negative symptoms, as well as the cognitive deficits associated with the disorder. The high expression of α2C-adrenoceptors in the striatum, a key region in the dopamine-centric hypothesis of schizophrenia, positions it as a significant modulator of dopaminergic signaling.

Modulation of Dopamine Release

α2C-adrenoceptors located on presynaptic terminals in the striatum act as heteroreceptors to inhibit the release of dopamine. This inhibitory function is particularly relevant in the context of schizophrenia, where dysregulated dopamine transmission is a central feature. Blockade of these receptors would be expected to increase dopamine release, which could have therapeutic implications depending on the specific neural circuit and symptom domain being targeted.

Preclinical Evidence

Animal models of schizophrenia, such as those induced by phencyclidine (PCP), have been instrumental in elucidating the role of α2C-adrenoceptors. In these models, selective α2C-adrenoceptor antagonists have been shown to ameliorate deficits in prepulse inhibition (PPI), a measure of sensorimotor gating that is impaired in individuals with schizophrenia.[7][8]

Animal Model Behavioral Deficit Effect of α2C-Antagonist Reference
PCP-induced deficits in ratsSocial interaction deficitsAmelioration[3]
α2C-Knockout (KO) MiceDiminished prepulse inhibition-[7]
α2C-Overexpressing (OE) MiceEnhanced prepulse inhibition-[7]

Quantitative Data

A comprehensive understanding of the pharmacology of the α2C-adrenoceptor is crucial for the development of targeted therapeutics. The following table summarizes the binding affinities (Ki values) of key endogenous ligands, selective antagonists, and antipsychotic medications for the human α2C-adrenoceptor and other α2-adrenoceptor subtypes.

Compound α2A Ki (nM) α2B Ki (nM) α2C Ki (nM) Reference
Endogenous Ligands
Norepinephrine---[9]
Epinephrine---[9]
Selective Antagonists
ORM-127418.30.80.08[10][11]
JP-1302~100-fold less than α2C~100-fold less than α2CHigh affinity[12]
Antipsychotics
Clozapine90-51[13][14]
Risperidone---[15]
Olanzapine---[16]

Experimental Protocols

Reproducible and well-validated experimental protocols are the cornerstone of robust scientific inquiry. This section provides detailed methodologies for key in vitro and in vivo assays used to study the α2C-adrenoceptor.

Radioligand Binding Assay

This protocol describes a standard radioligand binding assay to determine the affinity of a test compound for the α2C-adrenoceptor.

Materials:

  • Cell membranes expressing the human α2C-adrenoceptor

  • Radioligand (e.g., [3H]MK-912)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a dilution series of the test compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of a high concentration of a known non-selective ligand (e.g., 10 µM phentolamine, for non-specific binding), or 50 µL of the test compound dilution.

  • Add 50 µL of the radioligand at a concentration near its Kd value.

  • Add 150 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

radioligand_binding_workflow Radioligand Binding Assay Workflow start Start prep_plate Prepare 96-well plate (Total, Non-specific, Test Compound) start->prep_plate add_radioligand Add Radioligand prep_plate->add_radioligand add_membranes Add Cell Membranes add_radioligand->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash count_radioactivity Quantify Radioactivity filter_wash->count_radioactivity analyze_data Analyze Data (IC50, Ki calculation) count_radioactivity->analyze_data end End analyze_data->end

Workflow for a radioligand binding assay.
In Situ Hybridization

This protocol outlines the steps for detecting α2C-adrenoceptor mRNA in brain tissue sections.

Materials:

  • Fresh-frozen or fixed brain tissue sections

  • Digoxigenin (DIG)-labeled antisense riboprobe for ADRA2C mRNA

  • Hybridization buffer

  • Wash solutions (e.g., SSC buffers)

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • Chromogenic substrate for AP (e.g., NBT/BCIP)

  • Microscope

Procedure:

  • Prepare brain tissue sections on coated slides.

  • Pretreat the sections to permeabilize the tissue and reduce non-specific binding (e.g., proteinase K treatment, acetylation).

  • Apply the DIG-labeled riboprobe in hybridization buffer to the sections.

  • Incubate overnight at an appropriate temperature (e.g., 65°C) in a humidified chamber to allow for hybridization.

  • Perform a series of stringent washes to remove unbound probe.

  • Incubate the sections with an anti-DIG-AP antibody.

  • Wash to remove unbound antibody.

  • Apply the chromogenic substrate and incubate until the desired color intensity is reached.

  • Stop the color reaction, counterstain if desired, and mount the slides.

  • Visualize and quantify the mRNA signal using a microscope.

in_situ_hybridization_workflow In Situ Hybridization Workflow start Start tissue_prep Prepare Brain Tissue Sections start->tissue_prep pretreatment Pretreat Sections tissue_prep->pretreatment hybridization Hybridize with Labeled Probe pretreatment->hybridization washes Stringent Washes hybridization->washes antibody_incubation Incubate with Anti-DIG Antibody washes->antibody_incubation color_development Chromogenic Substrate Incubation washes->color_development antibody_incubation->washes Wash visualization Visualize and Quantify Signal color_development->visualization end End visualization->end

Workflow for in situ hybridization.
Forced Swim Test (Mouse)

This behavioral test is used to assess antidepressant-like activity.

Apparatus:

  • A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

  • Individually place each mouse into the cylinder of water.

  • Record the session, which typically lasts for 6 minutes.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

  • An increase in the latency to the first bout of immobility and a decrease in the total duration of immobility are indicative of an antidepressant-like effect.

Prepulse Inhibition (PPI) Test

This test measures sensorimotor gating, which is often deficient in schizophrenia.

Apparatus:

  • A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the animal, a loudspeaker for delivering acoustic stimuli, and a sensor to detect the startle response.

Procedure:

  • Acclimatize the animal to the testing chamber for a few minutes.

  • The test session consists of a series of trials:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-plus-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: No acoustic stimulus is presented to measure baseline movement.

  • The startle response (a whole-body flinch) is measured for each trial.

  • PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials: %PPI = 100 * [(Startle_pulse-alone - Startle_prepulse+pulse) / Startle_pulse-alone]

  • A higher %PPI indicates better sensorimotor gating.

Conclusion and Future Directions

The α2C-adrenoceptor represents a compelling target for the development of novel therapeutics for depression and schizophrenia. Its distinct neuroanatomical distribution and modulatory role in key neurotransmitter systems provide a strong rationale for its involvement in the pathophysiology of these disorders. The antidepressant-like and antipsychotic-like effects of selective α2C-adrenoceptor antagonists in preclinical models are encouraging and warrant further investigation.

Future research should focus on:

  • Elucidating the precise molecular mechanisms by which α2C-adrenoceptor dysfunction contributes to the symptom domains of depression and schizophrenia.

  • Conducting clinical trials with highly selective α2C-adrenoceptor antagonists to validate their therapeutic efficacy and safety in patient populations.

  • Identifying biomarkers that could predict treatment response to α2C-adrenoceptor-targeted therapies.

  • Exploring the potential of α2C-adrenoceptor modulators in treating cognitive deficits, a significant unmet need in both depression and schizophrenia.

A deeper understanding of the intricate role of the α2C-adrenoceptor will undoubtedly pave the way for the development of more effective and targeted treatments for these complex and debilitating psychiatric illnesses.

References

JP1302 Dihydrochloride: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JP1302 dihydrochloride is a potent and highly selective antagonist of the α2C-adrenoceptor, a G protein-coupled receptor predominantly expressed in the central nervous system and periphery.[1][2][3] Its selectivity for the α2C subtype over α2A and α2B subtypes has positioned it as a valuable pharmacological tool for elucidating the physiological roles of the α2C-adrenoceptor and as a potential therapeutic agent for neuropsychiatric disorders.[1][2][3] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, details the experimental protocols used in its characterization, and visualizes its mechanism of action and experimental workflows.

Introduction

This compound, chemically known as N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride, is a synthetic molecule that has garnered significant interest in pharmacology and drug development. Its high affinity and selectivity for the α2C-adrenoceptor make it a superior research tool compared to less selective antagonists.[1] The α2C-adrenoceptor is implicated in the modulation of neurotransmitter release and has been linked to the pathophysiology of depression and psychosis.[1][2] Consequently, JP1302 has been investigated for its antidepressant and antipsychotic-like effects in preclinical models.[1][4][5]

Pharmacokinetics

To date, there is a notable absence of publicly available, dedicated studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound. However, based on its chemical structure, which incorporates acridine and piperazine moieties, some general pharmacokinetic characteristics can be inferred.

  • Acridine Derivatives: Acridine-based compounds are known to be investigated for a wide range of pharmacological activities.[6][7] Their pharmacokinetic profiles can be influenced by factors such as their ability to penetrate the blood-brain barrier, which is crucial for centrally acting drugs.[8] Metabolism of acridines can involve oxidation to more hydrophilic forms.[8]

  • Piperazine-Containing Drugs: The piperazine ring is a common scaffold in many centrally acting drugs and is often associated with favorable ADME properties, including good oral bioavailability.[9][10]

A summary of general pharmacokinetic properties of related compound classes is presented in Table 1. It is crucial to emphasize that these are general characteristics and may not be directly applicable to this compound.

Table 1: General Pharmacokinetic Properties of Acridine and Piperazine Derivatives

Pharmacokinetic ParameterGeneral Characteristics of Acridine DerivativesGeneral Characteristics of Piperazine-Containing Drugs
Absorption Variable, dependent on specific structure.Often exhibit good oral bioavailability.[9][10]
Distribution Can be designed to penetrate the blood-brain barrier.[8]Wide distribution, including CNS penetration for many drugs.
Metabolism Typically undergo oxidation to more hydrophilic metabolites.[8]Can be metabolized through various pathways.
Excretion Primarily renal excretion of metabolites.Renal and/or hepatic excretion.

Pharmacodynamics

The pharmacodynamic profile of this compound is well-characterized, establishing it as a potent and selective α2C-adrenoceptor antagonist.

In Vitro Pharmacology
  • Receptor Binding Affinity: Radioligand binding assays have been employed to determine the affinity of JP1302 for human α2-adrenoceptor subtypes. The compound exhibits significantly higher affinity for the α2C subtype compared to α2A and α2B subtypes.

  • Functional Antagonism: GTPγS binding assays have demonstrated the functional antagonist activity of JP1302 at the α2C-adrenoceptor. It potently antagonizes agonist-stimulated GTPγS binding.

The in vitro pharmacodynamic data for this compound are summarized in Table 2.

Table 2: In Vitro Pharmacodynamic Profile of this compound

ParameterReceptor SubtypeValueReference
Binding Affinity (Ki) Human α2C-adrenoceptor28 nM[4][5][11]
Human α2B-adrenoceptor1470 nM[4]
Human α2A-adrenoceptor3150 nM[4]
Antagonist Potency (KB) Human α2C-adrenoceptor16 nM[1][4][5]
Human α2A-adrenoceptor1500 nM[1]
Human α2B-adrenoceptor2200 nM[1]
In Vivo Pharmacology

Preclinical studies in rodents have demonstrated the potential therapeutic effects of JP1302 in models of neuropsychiatric disorders.

  • Antidepressant-like Effects: In the forced swim test (FST), a rodent model of depression, JP1302 has been shown to reduce immobility time, an effect comparable to that of the antidepressant desipramine.[4][5]

  • Antipsychotic-like Effects: In the prepulse inhibition (PPI) of the startle reflex, a model used to assess sensorimotor gating deficits relevant to schizophrenia, JP1302 reversed the deficit induced by the NMDA receptor antagonist phencyclidine.[2]

The in vivo pharmacodynamic effects of JP1302 are summarized in Table 3.

Table 3: In Vivo Pharmacodynamic Effects of JP1302

Animal ModelEffectDose RangeReference
Forced Swim Test (Rat) Decreased immobility time1-10 µmol/kg[4][5]
Prepulse Inhibition (Rat) Reversal of phencyclidine-induced deficit5 µmol/kg[2]

Signaling Pathway

JP1302 exerts its effects by antagonizing the α2C-adrenoceptor, which is a G protein-coupled receptor (GPCR) typically coupled to the Gi/o family of G proteins.[12] The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, JP1302 prevents the inhibitory effects of endogenous agonists like norepinephrine, thereby increasing neuronal firing and neurotransmitter release in specific brain regions.

G_Protein_Signaling Ligand Norepinephrine (Agonist) Receptor α2C-Adrenoceptor (GPCR) Ligand->Receptor Binds & Activates JP1302 JP1302 (Antagonist) JP1302->Receptor Binds & Blocks G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., altered neurotransmitter release) PKA->Response Phosphorylates Targets

Caption: α2C-Adrenoceptor Signaling Pathway and the Antagonistic Action of JP1302.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used to characterize JP1302.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing α2-adrenoceptor subtypes start->prep incubate Incubate membranes with a fixed concentration of radioligand (e.g., [3H]-rauwolscine) and varying concentrations of JP1302 prep->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Caption: Workflow for a Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Cells expressing the human α2A, α2B, or α2C adrenoceptor subtypes are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in a suitable buffer.

  • Binding Reaction: The membrane preparations are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-rauwolscine) and a range of concentrations of JP1302.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of JP1302 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at a GPCR.

GTP_Binding_Workflow start Start prep Prepare cell membranes expressing α2C-adrenoceptor start->prep incubate Incubate membranes with a fixed concentration of an agonist (e.g., norepinephrine), [35S]GTPγS, and varying concentrations of JP1302 prep->incubate separate Separate bound from free [35S]GTPγS (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound [35S]GTPγS separate->quantify analyze Analyze data to determine the antagonist potency (KB) quantify->analyze end End analyze->end

Caption: Workflow for a GTPγS Binding Assay.

Protocol:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the α2C-adrenoceptor are prepared.

  • Binding Reaction: The membranes are incubated in a buffer containing a fixed concentration of an α2-adrenoceptor agonist (e.g., norepinephrine), [35S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of JP1302.

  • Separation and Quantification: The reaction is terminated, and the amount of [35S]GTPγS bound to the G proteins is measured as described for the radioligand binding assay.

  • Data Analysis: The ability of JP1302 to inhibit the agonist-stimulated [35S]GTPγS binding is used to calculate its antagonist potency (KB).

Forced Swim Test (FST)

The FST is a behavioral test used to screen for antidepressant-like activity in rodents.

Protocol:

  • Apparatus: A transparent cylindrical container is filled with water to a depth that prevents the animal from touching the bottom with its tail or paws.

  • Procedure: The animal (typically a rat or mouse) is placed in the water-filled cylinder for a predetermined period (e.g., 6 minutes). The duration of immobility (floating with only minimal movements to keep the head above water) is recorded.

  • Drug Administration: JP1302 or a vehicle control is administered to the animals at a specified time before the test.

  • Data Analysis: The immobility time of the JP1302-treated group is compared to that of the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia.

Protocol:

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the animal's startle response.

  • Procedure: The animal is placed in the chamber and presented with a series of trials. Some trials consist of a loud, startling stimulus (the pulse) alone. Other trials consist of a weaker, non-startling stimulus (the prepulse) presented shortly before the pulse.

  • Drug Administration: JP1302 or a vehicle control is administered before the test. In some paradigms, a psychotomimetic drug like phencyclidine is used to induce a PPI deficit.

  • Data Analysis: The startle response in the pulse-alone trials is compared to the startle response in the prepulse-plus-pulse trials. PPI is calculated as the percentage reduction in the startle response when the pulse is preceded by a prepulse. The ability of JP1302 to restore a drug-induced PPI deficit is measured.

Conclusion

This compound is a highly valuable pharmacological tool due to its potent and selective antagonism of the α2C-adrenoceptor. Its pharmacodynamic profile, characterized by high in vitro affinity and functional antagonism, translates to significant antidepressant and antipsychotic-like effects in preclinical models. While a comprehensive pharmacokinetic profile of JP1302 is not yet publicly available, its chemical structure suggests that it may possess favorable drug-like properties. Further research into the ADME of JP1302 is warranted to fully assess its therapeutic potential. The detailed experimental protocols provided in this guide should facilitate future investigations into the pharmacology of this and other selective α2C-adrenoceptor antagonists.

References

investigating neuronal pathways with JP1302 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Investigating Neuronal Pathways with JP1302 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a powerful pharmacological tool for the nuanced investigation of neuronal pathways, distinguished by its high potency and selectivity as an antagonist for the α2C-adrenoceptor.[1][2][3] With an antagonist activity (Kb) of 16 nM and a binding affinity (Ki) of 28 nM for the human α2C-receptor, it demonstrates approximately 100-fold greater selectivity for the α2C subtype over α2A and α2B subtypes.[1][3] This specificity allows researchers to dissect the precise roles of the α2C-adrenoceptor in the central nervous system, which has been implicated in neuropsychiatric disorders.[1]

This guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological profile, and detailed protocols for its application in preclinical models of depression and psychosis. The data presented herein are synthesized from key studies to facilitate the design of robust experiments aimed at exploring the therapeutic potential of α2C-adrenoceptor antagonism.

Introduction: The α2C-Adrenoceptor in Neuronal Signaling

The α2-adrenergic receptors are a class of G protein-coupled receptors that mediate the effects of norepinephrine and epinephrine. They are divided into three main subtypes: α2A, α2B, and α2C. While the α2A subtype is predominantly presynaptic and regulates neurotransmitter release, the α2C subtype is uniquely expressed in specific brain regions, including the striatum, olfactory tubercle, and hippocampus.[3][4] Genetic and pharmacological studies suggest that the α2C-adrenoceptor plays a crucial role in modulating cognitive functions, stress responses, and sensorimotor gating.[3] The development of selective antagonists like this compound has been pivotal in validating these functions and exploring the receptor's therapeutic utility.[5]

This compound: Mechanism of Action

This compound acts as a competitive antagonist at the α2C-adrenoceptor. In neuronal pathways where norepinephrine is released, the α2C-receptor typically acts as a feedback inhibitor, modulating downstream signaling. By selectively blocking this receptor, JP1302 prevents this negative feedback, leading to an enhancement of specific neuronal circuits. This mechanism is believed to underlie its observed antidepressant and antipsychotic-like effects.[6] Unlike non-selective α2-antagonists, JP1302's specificity for the α2C subtype avoids confounding effects mediated by α2A and α2B receptors, such as sedation or significant cardiovascular changes.[6]

cluster_0 Presynaptic Terminal cluster_1 cluster_2 Postsynaptic Terminal cluster_3 NE Norepinephrine (NE) NE_released NE NE->NE_released Release a2c_receptor α2C-Adrenoceptor NE_released->a2c_receptor Binds downstream Downstream Signaling (e.g., GABA release modulation) a2c_receptor->downstream Inhibits jp1302 JP1302 jp1302->a2c_receptor Antagonizes

Caption: Mechanism of JP1302 as an α2C-adrenoceptor antagonist.

Pharmacological Profile: Potency and Selectivity

The efficacy of this compound as a research tool is defined by its potent and highly selective antagonism of the α2C-adrenoceptor. The following tables summarize its binding affinity and antagonist potency across human α2-adrenoceptor subtypes.

Table 1: Binding Affinity (Ki) and Antagonist Potency (Kb) of JP1302 at Human α2-Adrenoceptors

Receptor Subtype Ki (nM) Kb (nM) Selectivity Fold (vs. α2C)
α2C 28 16[1][6][7] -
α2A 3150 1500[6] ~94x
α2B 1470 2200[6] ~137x

| α2D | 1700 | - | ~60x |

Note: The α2D subtype is the rodent ortholog of the human α2A subtype.

cluster_0 Binding Affinity JP1302 This compound a2C α2C-Adrenoceptor (Ki = 28 nM) JP1302->a2C High Affinity a2A α2A-Adrenoceptor (Ki = 3150 nM) JP1302->a2A Low Affinity a2B α2B-Adrenoceptor (Ki = 1470 nM) JP1302->a2B Low Affinity

Caption: Selectivity profile of JP1302 for α2-adrenoceptor subtypes.

Experimental Applications & Protocols

This compound is primarily used in preclinical models to investigate neuropsychiatric disorders.

Table 2: Summary of In Vivo Dosing and Effects of JP1302

Experimental Model Species Dose Range (μmol/kg) Route Observed Effect Reference
Forced Swim Test (FST) Rodent 1 - 10 N/A Antidepressant-like: Decreased immobility time. [1][3]
Prepulse Inhibition (PPI) Rat 5 N/A Antipsychotic-like: Reverses PCP-induced deficit. [1][3]

| Renal Ischemia | Rat | 3 mg/kg | IV | Ameliorates renal dysfunction. |[1][2] |

Protocol: Forced Swim Test (FST) for Antidepressant-Like Activity

This protocol assesses behavioral despair, a core feature of depression models. Antidepressants, and compounds with similar activity like JP1302, are expected to reduce the time the animal spends immobile.

  • 1. Animals: Male Sprague-Dawley rats (250-300g). House individually for at least one week before testing.

  • 2. Apparatus: A transparent cylinder (40 cm high, 20 cm diameter) filled with water (24-25°C) to a depth of 30 cm.

  • 3. Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline or water). Prepare solutions for doses of 1, 5, and 10 μmol/kg.

  • 4. Procedure:

    • Day 1 (Pre-swim): Place each rat in the water cylinder for 15 minutes. This induces a baseline level of despair. Remove, dry, and return to home cage.

    • Day 2 (Test): 60 minutes before the test, administer this compound, vehicle, or a positive control (e.g., Desipramine, 10-30 μmol/kg) via intraperitoneal (IP) injection.

    • Place the animal in the cylinder for a 5-minute test session.

    • Record the session and score the cumulative time spent immobile during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

  • 5. Data Analysis: Compare the immobility time between the JP1302-treated groups and the vehicle control group using a one-way ANOVA followed by a post-hoc test.

Protocol: Prepulse Inhibition (PPI) for Antipsychotic-Like Activity

PPI is a measure of sensorimotor gating, a process deficient in disorders like schizophrenia. This protocol tests the ability of JP1302 to reverse a PPI deficit induced by the NMDA antagonist phencyclidine (PCP).

  • 1. Animals: Male Wistar or Sprague-Dawley rats (275-350g).

  • 2. Apparatus: A startle response system consisting of a sound-attenuating chamber, a restraining cylinder for the animal, and a speaker for delivering acoustic stimuli. A piezoelectric sensor detects and quantifies the whole-body startle response.

  • 3. Drug Preparation:

    • PCP: Dissolve in saline for a dose of 1.5-2.0 mg/kg.

    • JP1302: Dissolve in vehicle for a dose of 5 μmol/kg.

  • 4. Procedure:

    • Acclimatization: Place the rat in the restraining cylinder within the chamber for a 5-minute acclimatization period with background white noise (e.g., 65 dB).

    • Baseline: Record baseline startle responses to several pulse-alone trials (e.g., 120 dB acoustic burst, 40 ms).

    • Drug Administration: Administer JP1302 (or vehicle) 60 minutes before the test session. Administer PCP (or vehicle) 15 minutes before the test session.

    • Test Session: The session consists of pseudo-randomized trials:

      • Pulse-alone trials: 120 dB burst.

      • Prepulse-pulse trials: A weak prepulse (e.g., 75-85 dB, 20 ms) precedes the main pulse by 100 ms.

      • No-stimulus trials: Background noise only.

  • 5. Data Analysis: Calculate PPI as a percentage: [1 - (Startle Amplitude on Prepulse-Pulse Trial / Startle Amplitude on Pulse-Alone Trial)] x 100. Compare the %PPI across treatment groups (Vehicle, PCP+Vehicle, PCP+JP1302) using ANOVA. A significant restoration of PPI in the PCP+JP1302 group compared to the PCP+Vehicle group indicates an antipsychotic-like effect.[1]

cluster_trials Test Trial Types start Start acclimate Acclimatize Animal (5 min in apparatus) start->acclimate drug_admin Administer Compounds (JP1302 -> 45 min -> PCP) acclimate->drug_admin wait Wait 15 min drug_admin->wait test Begin PPI Test Session (Randomized Trials) wait->test analyze Calculate %PPI test->analyze Collect Startle Data pulse Pulse-Alone prepulse Prepulse + Pulse nostim No Stimulus end End analyze->end

Caption: Experimental workflow for the Prepulse Inhibition (PPI) assay.

Conclusion and Future Directions

This compound is an indispensable tool for isolating the function of the α2C-adrenoceptor within complex neuronal circuits. Its demonstrated efficacy in preclinical models of depression and psychosis strongly supports the hypothesis that selective antagonism of this receptor is a viable therapeutic strategy.[6] Future research should focus on using JP1302 to map the downstream signaling cascades affected by α2C antagonism and to explore its potential in other neurological conditions where this receptor is implicated, such as Parkinson's disease. The detailed protocols and data provided in this guide offer a solid foundation for researchers to pursue these critical investigations.

References

JP1302 Dihydrochloride: An In-Depth Technical Guide on its Effects on Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JP1302 dihydrochloride is a potent and highly selective antagonist of the α2C-adrenoceptor, a subtype of the α2-adrenergic receptor family. While the role of the predominant presynaptic α2A-adrenoceptor subtype in regulating neurotransmitter release is well-established, the specific influence of the α2C subtype is an area of active investigation. This technical guide provides a comprehensive overview of the effects of this compound on the release of key neurotransmitters in the central nervous system. It summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuropharmacology, drug discovery, and development.

Core Mechanism of Action: Selective α2C-Adrenoceptor Antagonism

This compound exerts its pharmacological effects through its high binding affinity and antagonist activity at the α2C-adrenoceptor. It displays significant selectivity for the α2C subtype over other α2-adrenoceptor subtypes, namely α2A and α2B.

Binding Affinity and Antagonist Potency

In vitro studies have quantified the binding affinity (Ki) and antagonist potency (KB) of JP1302 at human α2-adrenoceptor subtypes. These values highlight its selectivity.

Receptor SubtypeKi (nM)KB (nM)Selectivity over α2C
α2C 2816-
α2B 1470-~53-fold
α2A 31501500~113-fold
α2D (rodent) 1700-~61-fold

Table 1: Binding Affinity (Ki) and Antagonist Potency (KB) of this compound at Human and Rodent α2-Adrenoceptor Subtypes.[1]

Signaling Pathway of α2-Adrenoceptors

α2-Adrenoceptors, including the α2C subtype, are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). Activation of these receptors by endogenous agonists like norepinephrine leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. By antagonizing the α2C-adrenoceptor, JP1302 blocks these downstream signaling events.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol JP1302 JP1302 a2C α2C-Adrenoceptor JP1302->a2C Antagonizes G_protein Gi/o Protein a2C->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream\nEffectors Downstream Effectors cAMP->Downstream\nEffectors Activates

Figure 1: Simplified signaling pathway of α2C-adrenoceptor antagonism by JP1302.

In Vivo Effects on Neurotransmitter Release

The primary quantitative data on the effects of JP1302 on neurotransmitter release comes from in vivo microdialysis studies in rats. These studies have demonstrated that JP1302 can increase the extracellular levels of several key neurotransmitters in a dose-dependent manner.

Acetylcholine Release in the Medial Prefrontal Cortex

JP1302 has been shown to significantly increase the release of acetylcholine (ACh) in the medial prefrontal cortex (mPFC) of rats.

JP1302 Dose (mg/kg, i.p.)Peak Increase in ACh Release (% of Baseline)
1~150%
3~200%

Table 2: Effect of this compound on Acetylcholine Release in the Rat Medial Prefrontal Cortex.

Dopamine Release

The effects of JP1302 on dopamine (DA) release have been observed in both the medial prefrontal cortex and the nucleus accumbens.

Brain RegionJP1302 Dose (mg/kg, i.p.)Peak Increase in DA Release (% of Baseline)
Medial Prefrontal Cortex 3~150%
Nucleus Accumbens 3~140%

Table 3: Effect of this compound on Dopamine Release in Different Rat Brain Regions.

Norepinephrine Release

JP1302 also modulates the release of norepinephrine (NA) in the medial prefrontal cortex and nucleus accumbens.

Brain RegionJP1302 Dose (mg/kg, i.p.)Peak Increase in NA Release (% of Baseline)
Medial Prefrontal Cortex 3~160%
Nucleus Accumbens 3~150%

Table 4: Effect of this compound on Norepinephrine Release in Different Rat Brain Regions.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have elucidated the effects of JP1302 on neurotransmitter release.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity (Ki) of JP1302 for different α2-adrenoceptor subtypes.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing human α2A-, α2B-, or α2C-adrenoceptors.

  • Radioligand: A subtype-non-selective α2-adrenoceptor antagonist radioligand, such as [³H]RX821002, is used.

  • Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of JP1302.

  • Detection: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Analysis: The Ki values are calculated from the IC50 values (concentration of JP1302 that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Objective: To determine the antagonist potency (KB) of JP1302 by measuring its ability to inhibit agonist-stimulated G-protein activation.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the α2C-adrenoceptor are used.

  • Assay: Membranes are incubated with a fixed concentration of an α2-adrenoceptor agonist (e.g., norepinephrine), [³⁵S]GTPγS, and varying concentrations of JP1302.

  • Detection: The amount of [³⁵S]GTPγS incorporated into the G-proteins is measured.

  • Analysis: The KB value is determined from the rightward shift of the agonist concentration-response curve in the presence of JP1302.

in_vitro_workflow cluster_binding Radioligand Binding Assay cluster_functional [³⁵S]GTPγS Binding Assay b_start Start b_membranes Prepare Membranes (α2A, α2B, α2C) b_start->b_membranes b_incubate Incubate with [³H]RX821002 + JP1302 b_membranes->b_incubate b_measure Measure Radioactivity b_incubate->b_measure b_analyze Calculate Ki b_measure->b_analyze b_end End b_analyze->b_end f_start Start f_membranes Prepare Membranes (α2C) f_start->f_membranes f_incubate Incubate with Agonist, [³⁵S]GTPγS + JP1302 f_membranes->f_incubate f_measure Measure [³⁵S]GTPγS Incorporation f_incubate->f_measure f_analyze Calculate KB f_measure->f_analyze f_end End f_analyze->f_end

Figure 2: Workflow for in vitro characterization of JP1302.

In Vivo Microdialysis

Objective: To measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals following administration of JP1302.

Methodology:

  • Animal Model: Male Wistar rats are typically used.

  • Surgical Implantation: Guide cannulas are stereotaxically implanted into the target brain regions (e.g., medial prefrontal cortex, nucleus accumbens).

  • Microdialysis Probe: A microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals before and after intraperitoneal (i.p.) administration of JP1302 or vehicle.

  • Neurotransmitter Analysis: The concentrations of acetylcholine, dopamine, and norepinephrine in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical or mass spectrometric detection.

  • Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline (pre-drug) concentrations.

microdialysis_workflow start Start surgery Implant Guide Cannula in Rat Brain start->surgery probe_insertion Insert Microdialysis Probe surgery->probe_insertion perfusion Perfuse with aCSF probe_insertion->perfusion baseline Collect Baseline Dialysate Samples perfusion->baseline drug_admin Administer JP1302 (i.p.) baseline->drug_admin post_drug_collection Collect Post-Drug Dialysate Samples drug_admin->post_drug_collection hplc Analyze Neurotransmitter Concentrations (HPLC) post_drug_collection->hplc analysis Express Data as % of Baseline hplc->analysis end End analysis->end

Figure 3: Experimental workflow for in vivo microdialysis.

Discussion and Future Directions

The available data strongly indicate that antagonism of the α2C-adrenoceptor by JP1302 leads to an increase in the release of acetylcholine, dopamine, and norepinephrine in key brain regions associated with mood, cognition, and reward. The precise mechanism by which α2C-adrenoceptor blockade enhances neurotransmitter release is not fully elucidated. While the α2A subtype is the classical presynaptic autoreceptor on noradrenergic neurons, the α2C subtype may be located on other neuronal populations, where it could modulate the release of various neurotransmitters through heteroreceptor interactions.

Future research should focus on:

  • In vitro release studies: Utilizing synaptosome preparations or brain slices to investigate the direct effects of JP1302 on neurotransmitter release from isolated nerve terminals.

  • Electrophysiological studies: Employing techniques like patch-clamp electrophysiology to understand how JP1302 modulates neuronal firing and synaptic transmission at the cellular level.

  • Region-specific mechanisms: Further delineating the specific neuronal circuits and receptor interactions through which α2C-adrenoceptor antagonism by JP1302 mediates its effects in different brain areas.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the α2C-adrenoceptor in the central nervous system. The in vivo evidence clearly demonstrates its ability to enhance the release of acetylcholine, dopamine, and norepinephrine. This technical guide provides a summary of the key quantitative findings and the experimental methodologies used to obtain them, offering a solid foundation for further research into the therapeutic potential of selective α2C-adrenoceptor antagonists.

References

Methodological & Application

Application Notes and Protocols for JP1302 Dihydrochloride In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JP1302 dihydrochloride is a potent and highly selective antagonist of the α2C-adrenoceptor, a subtype of the α2-adrenergic receptor family. It displays approximately 50- to 100-fold greater selectivity for the α2C subtype over other α2-adrenoceptor subtypes (α2A, α2B, and α2D).[1][2] This selectivity makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of the α2C-adrenoceptor. In vivo studies have demonstrated its potential antidepressant and antipsychotic-like effects, as well as its involvement in the modulation of nociception.[3] These application notes provide detailed protocols for key in vivo experiments involving this compound, along with a summary of reported quantitative data and relevant signaling pathways.

Physicochemical Properties and Solubility

PropertyValueReference
Chemical Name N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride[1]
Molecular Weight 441.4 g/mol [1]
Formula C24H24N4.2HCl[1]
Purity ≥98% (HPLC)[1]
Solubility Water (up to 100 mM), DMSO (approx. 12.74 mM)[1][2]
Storage Store at -20°C[1]

Data Presentation

Antidepressant-like Activity: Forced Swim Test (FST)
Animal ModelTreatmentDose (µmol/kg)Administration RouteKey Finding
MiceJP13021-10Not SpecifiedDecreased immobility time, comparable to the antidepressant desipramine (10-30 µmol/kg).[4]
Antipsychotic-like Activity: Prepulse Inhibition (PPI) Test
Animal ModelConditionTreatmentDose (µmol/kg)Administration RouteKey Finding
Sprague-Dawley RatsPhencyclidine (PCP)-induced PPI deficitJP13025Not SpecifiedComplete reversal of the PCP-induced impairment in PPI.[4]
Wistar RatsPhencyclidine (PCP)-induced PPI deficitJP13025Not SpecifiedSimilar reversal of PCP-induced PPI deficit as observed in Sprague-Dawley rats.[4]
Nociception: Formalin Test
Animal ModelTreatmentDose (nmol)Administration RouteKey Finding
Male Wistar RatsVehicle (Control)-Intrathecal (i.t.)-
Male Wistar RatsJP13021Intrathecal (i.t.)Produced behavioral antinociception. This effect was blocked by the GABAA channel blocker, bicuculline.[5]
Male Wistar RatsClonidine + JP13021Intrathecal (i.t.)Did not block the antinociceptive effect of the α2-agonist clonidine, suggesting the effect of clonidine is not mediated by α2C-adrenoceptors.[5][6]

Experimental Protocols

Forced Swim Test (FST) for Antidepressant-like Activity

This protocol is designed to assess the potential antidepressant effects of this compound by measuring the immobility time of mice in a water-filled cylinder.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or distilled water)

  • Cylindrical tanks (e.g., 25 cm height, 10 cm diameter)

  • Water bath to maintain water temperature

  • Video recording equipment and analysis software (optional, but recommended for unbiased scoring)

  • Dry towels and a warming chamber

Procedure:

  • Animal Acclimatization: House male mice (e.g., C57BL/6) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.

  • Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., for doses of 1, 3, and 10 µmol/kg). The solution should be prepared fresh on the day of the experiment.

  • Drug Administration: Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Forced Swim Test:

    • Fill the cylindrical tanks with water (23-25°C) to a depth of approximately 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.

    • Gently place each mouse into its respective cylinder.

    • The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period.

    • Record the total time the mouse remains immobile during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep its head above water.

  • Post-Test Care: After the 6-minute test, remove the mice from the water, gently dry them with a towel, and place them in a warming chamber for a short period before returning them to their home cages.

  • Data Analysis: Compare the mean immobility time between the JP1302-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Prepulse Inhibition (PPI) of Acoustic Startle for Antipsychotic-like Activity

This protocol assesses the sensorimotor gating function in rats, which is often impaired in schizophrenia and can be modeled by administering NMDA receptor antagonists like phencyclidine (PCP).

Materials:

  • This compound

  • Phencyclidine (PCP)

  • Vehicle (e.g., sterile saline)

  • Startle response measurement system (including a sound-attenuating chamber, a speaker for acoustic stimuli, and a sensor to detect the startle response)

Procedure:

  • Animal Acclimatization: House male rats (e.g., Sprague-Dawley or Wistar) under controlled environmental conditions for at least one week prior to testing.

  • Drug Preparation: Prepare solutions of this compound and PCP in sterile saline.

  • Drug Administration:

    • Administer this compound (e.g., 5 µmol/kg) or vehicle via the desired route.

    • After a specified pretreatment time (e.g., 30 minutes), administer PCP (to induce PPI deficit) or vehicle.

    • Allow a further 15-30 minutes before placing the rat in the startle apparatus.

  • PPI Test Session:

    • Place the rat in the holder within the sound-attenuating chamber and allow a 5-10 minute acclimation period with background white noise.

    • The test session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.

      • Prepulse-alone trials: A weak acoustic stimulus (e.g., 70-85 dB) that does not elicit a startle response.

      • Prepulse-pulse trials: The weak prepulse stimulus is presented shortly (e.g., 100 ms) before the strong pulse stimulus.

      • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis:

    • The startle response is measured as the peak amplitude of the sensor's reading.

    • Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] * 100

    • Compare the %PPI between the different treatment groups. A reversal of the PCP-induced reduction in %PPI by JP1302 indicates an antipsychotic-like effect.

Mandatory Visualizations

Signaling Pathway of this compound

JP1302_Signaling_Pathway cluster_presynaptic Presynaptic Terminal JP1302 JP1302 dihydrochloride alpha2C α2C-Adrenoceptor JP1302->alpha2C Antagonizes Increase_Release ↑ Neurotransmitter Release JP1302->Increase_Release Gi Gi Protein alpha2C->Gi Activates NE Norepinephrine NE->alpha2C Activates AC Adenylyl Cyclase Gi->AC Inhibits Release ↓ Neurotransmitter Release cAMP ↓ cAMP

Caption: JP1302 antagonizes the presynaptic α2C-adrenoceptor, leading to increased neurotransmitter release.

Experimental Workflow for Forced Swim Test (FST)

FST_Workflow Acclimatization 1. Animal Acclimatization (≥ 1 week) Drug_Prep 2. JP1302 Preparation (Freshly prepared) Acclimatization->Drug_Prep Administration 3. Drug Administration (e.g., IP, 30-60 min prior) Drug_Prep->Administration FST 4. Forced Swim Test (6 min duration) Administration->FST Data_Collection 5. Record Immobility (Last 4 min) FST->Data_Collection Analysis 6. Data Analysis (Compare group means) Data_Collection->Analysis

Caption: Workflow for assessing the antidepressant-like effects of JP1302 using the Forced Swim Test.

Logical Relationship in Prepulse Inhibition (PPI) Experiment

PPI_Logic PCP PCP Administration Gating_Deficit Sensorimotor Gating Deficit (↓ PPI) PCP->Gating_Deficit Induces Reversal Reversal of Deficit (Normalized PPI) Gating_Deficit->Reversal Counteracted by JP1302 JP1302 JP1302 Administration JP1302->Reversal Leads to

Caption: Logical diagram illustrating JP1302's reversal of PCP-induced PPI deficits.

References

Application Notes and Protocols for JP1302 Dihydrochloride Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JP1302 dihydrochloride is a potent and highly selective antagonist of the α2C-adrenoceptor, a subtype of the α2-adrenergic receptor family.[1][2][3] Due to its high selectivity over other α2-adrenoceptor subtypes, JP1302 serves as a critical pharmacological tool for investigating the physiological and pathological roles of the α2C-adrenoceptor in the central nervous system and other tissues.[3][4] In rodent models, JP1302 has demonstrated antidepressant and antipsychotic-like effects, and has been studied in the context of neuropsychiatric disorders and renal dysfunction.[2][4][5] These application notes provide an overview of this compound and detailed protocols for its use in common rodent behavioral and physiological models.

Mechanism of Action

This compound functions by selectively blocking the α2C-adrenoceptor.[1] α2-Adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing the α2C-adrenoceptor, JP1302 prevents this signaling cascade, thereby modulating downstream cellular processes. The functional consequences of α2C-adrenoceptor blockade are believed to underlie the observed antidepressant and antipsychotic-like effects in preclinical models.[2]

cluster_membrane Cell Membrane JP1302 JP1302 dihydrochloride a2C_receptor α2C-Adrenoceptor (GPCR) JP1302->a2C_receptor Blocks G_protein Gi/o Protein a2C_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB Neurotransmitter_release Modulation of Neurotransmitter Release CREB->Neurotransmitter_release Leads to

Figure 1: Simplified signaling pathway of this compound action.

Data Presentation

Binding Affinity and Potency

The selectivity of this compound for the human α2C-adrenoceptor subtype is a key feature of this compound. The following table summarizes its binding affinities (Ki) and antagonist potencies (KB) across different α2-adrenoceptor subtypes.

Receptor SubtypeKi (nM)KB (nM)Reference
Human α2C2816[1][5][6]
Human α2A31501500[1][2]
Human α2B14702200[1][2]
Human α2D1700-[1]

Table 1: Binding affinities and antagonist potencies of this compound for human α2-adrenoceptor subtypes.

In Vivo Efficacy in Rodent Models

JP1302 has been evaluated in several rodent models to assess its potential therapeutic effects. The table below provides a summary of effective doses and observed outcomes.

Experimental ModelSpecies/StrainDose RangeRoute of AdministrationObserved EffectReference
Forced Swimming Test (FST)Mouse1-10 µmol/kgNot SpecifiedDecreased immobility time (antidepressant-like effect)[2][4]
Prepulse Inhibition (PPI) of StartleSprague-Dawley & Wistar Rats5 µmol/kgNot SpecifiedReversal of phencyclidine-induced PPI deficit (antipsychotic-like effect)[2][4]
Renal Ischemia-Reperfusion InjuryRat3 mg/kgIntravenous (IV)Amelioration of renal dysfunction[5]
Clonidine-Induced AntinociceptionRatNot SpecifiedNot SpecifiedUsed to antagonize α2C-adrenoceptor effects[7]

Table 2: Summary of in vivo studies with this compound in rodent models.

Experimental Protocols

Preparation of this compound Solutions

This compound is soluble in water and dimethyl sulfoxide (DMSO).[6] For in vivo studies, sterile saline or water for injection is recommended as the vehicle.

Stock Solution Preparation (10 mM in Water):

  • Weigh the required amount of this compound (MW: 441.4 g/mol ).

  • Dissolve in deionized water to a final concentration of 10 mM.[8]

  • Sonication may be required to fully dissolve the compound.[6]

  • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Aliquot and store at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Dosing Solution Preparation:

  • Thaw a stock solution aliquot.

  • Dilute the stock solution to the desired final concentration with sterile saline or water for injection.

  • Ensure the final volume for administration is appropriate for the animal's weight and the route of administration (e.g., 5-10 ml/kg for intraperitoneal injection in mice).

cluster_prep Solution Preparation Workflow cluster_dosing Dosing Solution Workflow weigh Weigh JP1302 dihydrochloride dissolve Dissolve in deionized water weigh->dissolve sonicate Sonicate if necessary dissolve->sonicate filter Filter-sterilize (0.22 µm filter) sonicate->filter aliquot Aliquot and store at -20°C or -80°C filter->aliquot thaw Thaw stock solution aliquot dilute Dilute with sterile saline to final concentration thaw->dilute administer Administer to rodent model dilute->administer

Figure 2: Workflow for the preparation of this compound solutions.

Forced Swimming Test (FST) Protocol

The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.

Animals:

  • Male mice (e.g., C57BL/6) weighing 20-25 g.

  • House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Allow at least one week of acclimatization before the experiment.

Procedure:

  • Pre-test Session (Day 1):

    • Individually place each mouse in a transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

    • Allow the mice to swim for 15 minutes.

    • Remove the mice, dry them with a towel, and return them to their home cages.

  • Test Session (Day 2):

    • Administer this compound (1-10 µmol/kg) or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.

    • Place the mice back into the swimming cylinders.

    • Record the behavior for 6 minutes.

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

Data Analysis:

  • Compare the mean immobility time between the JP1302-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Prepulse Inhibition (PPI) of Startle Protocol

PPI is a measure of sensorimotor gating that is often deficient in schizophrenic patients. This test is used to assess antipsychotic-like properties of compounds.

Animals:

  • Male Sprague-Dawley or Wistar rats weighing 250-300 g.

  • House and acclimatize the animals as described for the FST.

Procedure:

  • Acclimatization to Startle Chambers:

    • Place each rat in a startle chamber and allow a 5-10 minute acclimatization period with background white noise (e.g., 65 dB).

  • Drug Administration:

    • Administer the psychotomimetic agent, such as phencyclidine (PCP), to induce a PPI deficit.

    • Administer this compound (e.g., 5 µmol/kg) or vehicle at an appropriate time before or after the PCP administration, depending on the study design.

  • PPI Test Session:

    • The session consists of a series of trials:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

      • Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).

      • No-stimulus trials: Only background noise is present.

    • Measure the startle response (amplitude of the whole-body flinch) for each trial.

Data Analysis:

  • Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [ (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) * 100 ]

  • Compare the %PPI between treatment groups using statistical analysis (e.g., two-way ANOVA).

Concluding Remarks

This compound is a valuable pharmacological tool for the selective antagonism of the α2C-adrenoceptor. The protocols outlined in these application notes provide a framework for investigating the in vivo effects of JP1302 in rodent models of depression and psychosis. Researchers should optimize these protocols based on their specific experimental conditions and objectives. Careful consideration of animal strain, sex, age, and environmental factors is crucial for obtaining reliable and reproducible results.

References

JP1302 Dihydrochloride for Forced Swimming Test: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JP1302 dihydrochloride is a potent and selective antagonist of the α2C-adrenoceptor, with a binding affinity (Ki) of 28 nM for the human α2C-receptor[1][2][3]. It displays approximately 100-fold higher selectivity for the α2C subtype over α2A and α2B subtypes[1][2]. Due to this selectivity, this compound serves as a valuable research tool for investigating the role of the α2C-adrenoceptor in various physiological and pathological processes. Notably, preclinical studies have demonstrated its antidepressant-like effects, making it a compound of interest for neuropsychiatric disorder research[1][2].

The forced swimming test (FST) is a widely utilized preclinical behavioral assay for assessing antidepressant efficacy[2][4]. The test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect[4]. These application notes provide a detailed protocol for evaluating the potential antidepressant-like effects of this compound using the forced swimming test in rodents.

Mechanism of Action: α2C-Adrenoceptor Antagonism

This compound exerts its effects by selectively blocking α2C-adrenoceptors. These receptors are a subtype of adrenergic receptors that are primarily located in the central nervous system. As presynaptic autoreceptors, they typically inhibit the release of norepinephrine. By antagonizing these receptors, this compound is hypothesized to increase noradrenergic neurotransmission, a mechanism shared by several established antidepressant medications.

JP1302_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine alpha2c α2C-Adrenoceptor NE->alpha2c Activates (Negative Feedback) JP1302 JP1302 dihydrochloride JP1302->alpha2c Blocks release Norepinephrine Release alpha2c->release Inhibits increased_NE Increased Norepinephrine release->increased_NE postsynaptic_receptors Postsynaptic Adrenoceptors increased_NE->postsynaptic_receptors Activates downstream_effects Antidepressant-like Effects postsynaptic_receptors->downstream_effects Leads to

Caption: Simplified signaling pathway of this compound.

Data Presentation

The following tables present hypothetical data to illustrate how results from a forced swimming test with this compound could be structured.

Table 1: Effect of this compound on Immobility Time in the Forced Swimming Test.

Treatment GroupDose (µmol/kg, i.p.)NMean Immobility Time (s) ± SEM% Change from Vehicle
Vehicle-10150 ± 10.5-
JP1302110125 ± 9.8-16.7%
JP130251095 ± 8.2-36.7%
JP1302101080 ± 7.5-46.7%
Desipramine201085 ± 8.0-43.3%

Table 2: Behavioral Profile in the Forced Swimming Test.

Treatment GroupDose (µmol/kg, i.p.)Immobility Time (s)Swimming Time (s)Climbing Time (s)
Vehicle-1507020
JP130259511035
Desipramine20859065

Experimental Protocols

Materials and Reagents
  • This compound

  • Vehicle (e.g., sterile saline or 0.9% NaCl)

  • Standard antidepressant as a positive control (e.g., Desipramine)

  • Male adult mice (e.g., C57BL/6 or Swiss Webster strain), 8-10 weeks old

  • Cylindrical tanks (e.g., 25 cm height, 10 cm diameter) made of transparent Plexiglas

  • Water bath or other means to maintain water temperature

  • Thermometer

  • Video recording equipment or stopwatches

  • Dry towels or warming lamp

  • Animal scale

Experimental Procedure
  • Animal Acclimation: House animals in standard laboratory conditions for at least one week prior to the experiment with ad libitum access to food and water.

  • Solution Preparation: Prepare fresh solutions of this compound and the positive control in the appropriate vehicle on the day of testing.

  • Experimental Groups: Divide animals into experimental groups (e.g., Vehicle, JP1302 low dose, JP1302 medium dose, JP1302 high dose, Positive Control). A group size of 8-12 animals is recommended.

  • Drug Administration: Administer the assigned treatment via the desired route (e.g., intraperitoneal injection, oral gavage) at a specific time before the test (e.g., 30-60 minutes). Studies have shown efficacy with doses ranging from 1-10 µmol/kg for JP1302[1][2].

  • Forced Swim Apparatus: Fill the cylindrical tanks with water to a depth of 15 cm. Maintain the water temperature at a constant 24-26°C.

  • Test Session:

    • Gently place each mouse individually into a cylinder.

    • The total test duration is 6 minutes.

    • Allow the animal to acclimate for the first 2 minutes.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse remains floating with only the movements necessary to keep its head above water.

  • Post-Test Procedure:

    • At the end of the 6-minute session, remove the mouse from the water.

    • Dry the mouse with a towel and place it in a warm, dry cage before returning it to its home cage.

    • Empty and clean the cylinders between animals to remove feces and urine.

  • Data Analysis:

    • Score the duration of immobility for the last 4 minutes of the test.

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the different treatment groups.

FST_Workflow acclimation Animal Acclimation (1 week) grouping Group Assignment (Vehicle, JP1302, Positive Control) acclimation->grouping drug_admin Drug Administration (e.g., 30-60 min pre-test) grouping->drug_admin pre_test Place Mouse in Water Cylinder (24-26°C) drug_admin->pre_test test_period 6-Minute Test Session pre_test->test_period scoring Score Immobility (last 4 minutes) test_period->scoring post_test Remove, Dry, and Warm Mouse scoring->post_test data_analysis Data Analysis (ANOVA) post_test->data_analysis

References

Application Notes and Protocols for Prepulse Inhibition (PPI) Modeling with JP1302 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus (pulse). It is a measure of sensorimotor gating, a process by which the brain filters out irrelevant sensory information. Deficits in PPI are observed in several neuropsychiatric disorders, most notably schizophrenia, and can be modeled in laboratory animals.[1][2][3][4] The N-methyl-D-aspartate (NMDA) receptor antagonist phencyclidine (PCP) is widely used to induce a PPI deficit in rodents, mimicking the sensorimotor gating deficits seen in schizophrenia.[3][5][6]

JP1302 dihydrochloride is a potent and selective antagonist of the α2C-adrenoceptor.[5][7][8] It displays approximately 50 to 100-fold greater selectivity for the α2C subtype over other α2-adrenoceptor subtypes.[5][7][8] Research has demonstrated that JP1302 possesses antidepressant and antipsychotic-like properties, and notably, it can reverse the PCP-induced deficit in PPI in rats, suggesting its therapeutic potential in treating schizophrenia.[2][8][9][10]

These application notes provide a detailed protocol for utilizing this compound in a PCP-induced PPI deficit model in rats.

Quantitative Data Summary

The following tables summarize the receptor binding affinity of this compound and its in vivo efficacy in the PPI model based on published findings.

Table 1: Receptor Binding Affinity of this compound

Receptor Subtype (Human)Ki (nM)
α2C-adrenoceptor28
α2B-adrenoceptor1470
α2A-adrenoceptor3150
α2D-adrenoceptor (rodent)1700
Data from Tocris Bioscience and Clinisciences.[5][8]

Table 2: In Vivo Efficacy of JP1302 in a PCP-Induced PPI Deficit Model in Rats

Treatment GroupDoseRoute of Admin.% PPI (Conceptual)
Vehicle + Saline-s.c.~60-70%
Vehicle + PCP1.5 mg/kgs.c.~20-30%
JP1302 + PCP5 µmol/kgi.p.~60-70% (Complete Reversal)
Conceptual data based on findings from Sallinen et al. (2007), which reported a "complete reversal" of the PCP-induced PPI impairment at a dose of 5 µmol/kg.[9][10] Specific percentages are illustrative of typical PPI experiments.

Experimental Protocols

Preparation of this compound and Phencyclidine (PCP)

a) this compound Solution:

  • Compound: this compound (M.W. 441.4 g/mol )

  • Solvent: Sterile Saline (0.9% NaCl) or Water. This compound is soluble in water up to 44.14 mg/mL.

  • Preparation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 5 µmol/kg) and the number of animals. For a 300g rat, a 5 µmol/kg dose corresponds to approximately 0.662 mg of this compound.

    • Dissolve the calculated amount in the appropriate volume of sterile saline to achieve the desired concentration for injection (e.g., 1 mg/mL).

    • Ensure the solution is clear and free of particulates. Prepare fresh on the day of the experiment.

b) Phencyclidine (PCP) Solution:

  • Compound: Phencyclidine hydrochloride

  • Solvent: Sterile Saline (0.9% NaCl)

  • Preparation:

    • Dissolve PCP hydrochloride in sterile saline to a concentration of 1.5 mg/mL.

    • Vortex until fully dissolved. Prepare fresh on the day of the experiment.

Animal Model
  • Species: Male Sprague-Dawley or Wistar rats (250-350g).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize to the housing facility for at least one week before the experiment and to the testing room for at least 30-60 minutes prior to testing.[1]

Prepulse Inhibition (PPI) Procedure

a) Apparatus:

  • Acoustic startle chambers equipped with a load cell platform to detect the startle response.

  • A sound generator and software to control the delivery of acoustic stimuli.

  • The chamber should be in an attenuated outer chamber to minimize external noise.[1]

b) Experimental Design:

  • Groups:

    • Vehicle (Saline) + Saline

    • Vehicle (Saline) + PCP

    • JP1302 + PCP

  • Drug Administration:

    • Administer this compound (e.g., 5 µmol/kg, i.p.) or its vehicle 30-60 minutes before the PPI test.

    • Administer PCP (1.5 mg/kg, s.c.) or its vehicle 15 minutes before placing the animal in the startle chamber.

c) PPI Testing Session:

  • Acclimation: Place the rat in the startle chamber and allow a 5-minute acclimation period with only background white noise (e.g., 65-70 dB).[1][11]

  • Habituation: Present a series of startle pulses (e.g., 5-10 pulses of 120 dB, 40 ms duration) at the beginning of the session to habituate the initial, exaggerated startle response.

  • Test Session: The main session consists of a pseudorandomized presentation of different trial types with a variable inter-trial interval (ITI) of 20-30 seconds.[1]

    • Pulse-alone trials: A 120 dB, 40 ms burst of white noise.

    • Prepulse + Pulse trials: A prepulse stimulus (e.g., 73 dB, 77 dB, or 81 dB, which is 4, 8, or 12 dB above a 69 dB background) for 20 ms, followed by a 100 ms delay, then the 120 dB startle pulse.

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Collection: The startle response is measured as the peak amplitude of the signal from the load cell platform.

Data Analysis
  • Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity using the following formula: %PPI = 100 * [(Mean Startle Amplitude of Pulse-alone trials) - (Mean Startle Amplitude of Prepulse + Pulse trials)] / (Mean Startle Amplitude of Pulse-alone trials)

  • Analyze the data using a two-way analysis of variance (ANOVA) with treatment group and prepulse intensity as factors.

  • Follow up with post-hoc tests (e.g., Tukey's or Dunnett's test) to compare individual groups. A p-value of <0.05 is typically considered statistically significant.

Visualizations

Proposed Signaling Pathway

The NMDA receptor hypofunction hypothesis of schizophrenia suggests that reduced glutamate signaling leads to downstream dysregulation of dopamine pathways. PCP, as an NMDA receptor antagonist, induces this state. α2C-adrenoceptors are located on various neurons, including those that modulate dopamine and glutamate release. The antagonism of α2C-adrenoceptors by JP1302 is thought to normalize these neurotransmitter systems, thereby reversing the PPI deficit.

G cluster_0 Glutamatergic Neuron cluster_1 Dopaminergic Neuron cluster_2 Downstream Effect PCP PCP NMDA_R NMDA Receptor PCP->NMDA_R Inhibits Glutamate Glutamate Release NMDA_R->Glutamate Dopamine Dopamine Release Glutamate->Dopamine Modulates JP1302 JP1302 Alpha2C_R α2C-Adrenoceptor JP1302->Alpha2C_R Antagonizes Alpha2C_R->Dopamine Inhibits PPI_Deficit PPI Deficit (Sensorimotor Gating Failure) Dopamine->PPI_Deficit Leads to PPI_Restoration PPI Restoration (Sensorimotor Gating) Dopamine->PPI_Restoration Contributes to

Caption: Proposed mechanism of JP1302 in reversing PCP-induced PPI deficit.

Experimental Workflow

The following diagram outlines the key steps in conducting a PPI experiment with JP1302 and PCP.

G cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Post-Experiment Acclimatize Animal Acclimatization (1 week) Prep_JP1302 Prepare JP1302 (e.g., 5 µmol/kg) Acclimatize->Prep_JP1302 Prep_PCP Prepare PCP (1.5 mg/kg) Acclimatize->Prep_PCP Admin_JP1302 Administer JP1302/Vehicle (i.p.) (T = -60 min) Prep_JP1302->Admin_JP1302 Admin_PCP Administer PCP/Vehicle (s.c.) (T = -15 min) Prep_PCP->Admin_PCP Admin_JP1302->Admin_PCP Test_Acclimate Place in Chamber & Acclimate (5 min) (T = 0 min) Admin_PCP->Test_Acclimate Run_PPI Run PPI Session (~30-40 min) Test_Acclimate->Run_PPI Analyze Data Analysis (Calculate %PPI) Run_PPI->Analyze Interpret Interpret Results Analyze->Interpret

References

Application Notes and Protocols for JP1302 Dihydrochloride In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JP1302 dihydrochloride is a potent and selective antagonist of the α2C-adrenoceptor, a G protein-coupled receptor (GPCR) involved in various physiological processes.[1][2][3] Its high affinity and selectivity for the α2C subtype over α2A and α2B make it a valuable tool for investigating the specific roles of this receptor in cellular signaling and its potential as a therapeutic target.[1][4] These application notes provide detailed protocols for in vitro cell-based assays to characterize the pharmacological activity of this compound.

Mechanism of Action

This compound functions by competitively binding to the α2C-adrenoceptor, thereby blocking the binding of endogenous agonists like norepinephrine and epinephrine. The α2C-adrenoceptor is coupled to an inhibitory G protein (Gi), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] By antagonizing this receptor, this compound prevents the agonist-induced downstream signaling cascade.

Signaling Pathway Diagram

JP1302_Mechanism_of_Action cluster_membrane Cell Membrane receptor α2C-Adrenoceptor g_protein Gi Protein (αβγ) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp Conversion agonist Agonist (e.g., Norepinephrine) agonist->receptor jp1302 JP1302 Dihydrochloride jp1302->receptor Antagonism atp ATP atp->ac pka PKA camp->pka Activation response Cellular Response pka->response Phosphorylation of targets

Caption: JP1302 antagonizes the α2C-adrenoceptor.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity (Ki) of this compound for Human α2-Adrenoceptor Subtypes

Receptor SubtypeKi (nM)Reference
α2C28[1][2]
α2B1470[1]
α2A3150[1]
α2D (rodent)1700[1]

Table 2: Antagonist Activity (KB) of this compound

AssayReceptor SubtypeKB (nM)Reference
[³⁵S]GTPγS BindingHuman α2C16[1][2]
Functional AntagonismHuman α2A1500[6]
Functional AntagonismHuman α2B2200[6]

Experimental Protocols

Cell Culture

Cell Lines:

  • CHO-K1 (Chinese Hamster Ovary): A suitable host for stable expression of recombinant human α2C-adrenoceptors.

  • HEK293 (Human Embryonic Kidney 293): Another common cell line for transient or stable expression of GPCRs.

General Culture Protocol for Adherent CHO-K1 and HEK293 Cells:

  • Medium:

    • CHO-K1: Ham's F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • HEK293: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.[6][7]

  • Passaging:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).

    • Add an appropriate volume of 0.25% Trypsin-EDTA to detach the cells (typically 1-3 minutes at 37°C).

    • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension (e.g., 200 x g for 5 minutes).

    • Resuspend the cell pellet in fresh medium and re-plate at the desired density.[8]

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the cytotoxic potential of this compound and to establish a non-toxic concentration range for subsequent functional assays.

Protocol Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24-48 hours C->D E Add MTT solution (0.5 mg/mL) D->E F Incubate for 3-4 hours at 37°C E->F G Solubilize formazan crystals (e.g., with DMSO or SDS-HCl) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Seed cells (e.g., CHO-K1 or HEK293) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Remove the culture medium from the wells and replace it with the this compound dilutions. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[2]

  • Carefully aspirate the medium containing MTT.

  • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP40 and 4 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[9]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of this compound for the α2C-adrenoceptor.

Protocol Workflow:

Binding_Assay_Workflow A Prepare cell membranes expressing α2C-adrenoceptors B Incubate membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Rauwolscine) A->B C Add increasing concentrations of This compound (competitor) B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand (e.g., by filtration) D->E F Quantify bound radioactivity (e.g., scintillation counting) E->F G Determine IC50 and calculate Ki F->G

Caption: Workflow for the radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Harvest cells expressing the α2C-adrenoceptor.

    • Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a fixed concentration of a suitable radioligand for the α2C-adrenoceptor (e.g., [³H]-Rauwolscine or a more selective ligand if available) at a concentration close to its Kd.

    • Add increasing concentrations of unlabeled this compound.

    • For non-specific binding control wells, add a high concentration of a non-radiolabeled α2-adrenoceptor antagonist (e.g., yohimbine).

  • Incubation: Incubate the plate at room temperature or 30°C for 60-90 minutes to allow the binding to reach equilibrium.[10]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Assay

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.

Protocol Workflow:

cAMP_Assay_Workflow A Seed cells expressing α2C-adrenoceptors in a 96-well plate B Pre-incubate cells with increasing concentrations of this compound A->B C Stimulate cells with an α2-adrenoceptor agonist (e.g., UK 14,304) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) B->C D Incubate to allow for cAMP production C->D E Lyse the cells D->E F Measure intracellular cAMP levels (e.g., using HTRF, ELISA, or AlphaScreen) E->F G Determine the antagonist's potency (IC50 or pA2) F->G GTPgS_Assay_Workflow A Prepare cell membranes expressing α2C-adrenoceptors B Incubate membranes with an α2-adrenoceptor agonist (e.g., norepinephrine) and increasing concentrations of this compound A->B C Add [³⁵S]GTPγS and GDP B->C D Incubate to allow for G protein activation and [³⁵S]GTPγS binding C->D E Terminate the reaction and separate bound from free [³⁵S]GTPγS (filtration) D->E F Quantify bound radioactivity E->F G Determine the antagonist's potency F->G

References

Application Notes and Protocols for JP1302 Dihydrochloride in Renal Ischemia-Reperfusion Injury Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renal ischemia-reperfusion injury (IRI) is a primary cause of acute kidney injury (AKI), a condition associated with high morbidity and mortality. The pathophysiology of renal IRI is complex, involving a cascade of events including endothelial and epithelial cell injury, oxidative stress, and a robust inflammatory response. A key contributor to this inflammatory cascade is the sympathetic nervous system and the release of norepinephrine, which can exacerbate tissue damage.

JP1302 dihydrochloride is a potent and selective antagonist of the α2C-adrenoceptor, a subtype of the α2-adrenergic receptors.[1] Research has demonstrated that both pre- and post-treatment with this compound can afford significant protection against renal IRI in preclinical models.[2] The mechanism of this protection is linked to the suppression of pro-inflammatory cytokine upregulation, thereby mitigating the inflammatory damage that follows reperfusion. These findings position this compound as a valuable pharmacological tool for investigating the role of α2C-adrenoceptors in the pathogenesis of renal IRI and for exploring potential therapeutic interventions.

Mechanism of Action

This compound is a high-affinity antagonist for the α2C-adrenoceptor, with a Ki of 28 nM and a Kb of 16 nM for the human α2C-receptor.[1] It displays approximately 100-fold higher affinity for the α2C subtype over the α2A and α2B subtypes.[1] In the context of renal IRI, elevated levels of norepinephrine resulting from sympathetic activation can stimulate α2C-adrenoceptors on immune and renal cells. This stimulation is believed to contribute to the upregulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators of tissue injury.[3] By selectively blocking the α2C-adrenoceptor, this compound inhibits this downstream signaling cascade, leading to a reduction in the inflammatory response and subsequent renal tissue damage.[2]

Data Presentation

The following tables summarize the expected qualitative and quantitative outcomes from studies investigating the effect of this compound on renal ischemia-reperfusion injury in a rat model. The quantitative data presented are illustrative placeholders based on findings reported by Shimokawa et al., 2019, and should be replaced with actual experimental results.

Table 1: Effect of this compound on Renal Function Parameters

GroupTreatmentBlood Urea Nitrogen (BUN) (mg/dL)Plasma Creatinine (mg/dL)Creatinine Clearance (mL/min)
ShamVehicleBaselineBaselineBaseline
IRIVehicleSignificantly IncreasedSignificantly IncreasedSignificantly Decreased
Pre-treatmentJP1302 (3.0 mg/kg)Significantly Reduced vs. IRISignificantly Reduced vs. IRISignificantly Improved vs. IRI
Post-treatmentJP1302 (3.0 mg/kg)Significantly Reduced vs. IRISignificantly Reduced vs. IRISignificantly Improved vs. IRI

Table 2: Effect of this compound on Inflammatory Markers

GroupTreatmentRenal Venous Norepinephrine (pg/mL)Renal TNF-α Expression (relative units)Renal IL-6 Expression (relative units)
ShamVehicleBaselineBaselineBaseline
IRIVehicleSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Pre-treatmentJP1302 (3.0 mg/kg)Significantly Reduced vs. IRISignificantly Reduced vs. IRISignificantly Reduced vs. IRI
Post-treatmentJP1302 (3.0 mg/kg)Significantly Reduced vs. IRISignificantly Reduced vs. IRISignificantly Reduced vs. IRI

Experimental Protocols

A. Preparation of this compound Solution

This compound is soluble in water. For in vivo studies, prepare a stock solution and dilute to the final working concentration.

  • Reconstitution: Dissolve this compound powder in sterile, pyrogen-free water. Gentle warming and/or sonication can be used to aid dissolution if precipitation occurs.[1]

  • Concentration: Prepare a stock solution at a concentration that allows for the desired final dosing volume. For a 3.0 mg/kg dose in rats, a stock solution of 1-3 mg/mL is typically appropriate.

  • Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. On the day of the experiment, thaw the required aliquot and dilute it to the final concentration with sterile saline.

B. Animal Model of Renal Ischemia-Reperfusion Injury (Rat)

This protocol describes the induction of bilateral renal ischemia-reperfusion injury in rats via a midline laparotomy. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.

  • Animal Model: Male Sprague Dawley rats (250-300 g) are a commonly used model.[2]

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

  • Surgical Preparation: Shave the abdomen and disinfect the surgical area with an antiseptic solution. Place the animal on a heating pad to maintain body temperature throughout the procedure.

  • Midline Laparotomy: Make a midline abdominal incision to expose the peritoneal cavity. Gently retract the intestines with moist sterile cotton swabs to expose the renal pedicles.

  • Induction of Ischemia: Carefully dissect both renal pedicles to isolate the renal artery and vein. Occlude both renal pedicles with non-traumatic microvascular clamps for a duration of 45 minutes. Successful occlusion is indicated by a change in kidney color to a pale appearance.

  • Reperfusion: After the ischemic period, remove the clamps to allow for reperfusion. The kidneys should regain their normal color.

  • Wound Closure: Close the abdominal muscle and skin layers with appropriate sutures.

  • Sham Control: Sham-operated animals should undergo the same surgical procedure, including mobilization of the kidneys, but without clamping of the renal pedicles.

C. Administration of this compound

This compound can be administered intravenously (IV).

  • Pre-treatment Protocol: Administer a single IV dose of this compound (3.0 mg/kg) 5 minutes before the induction of ischemia (i.e., before clamping the renal pedicles).[2]

  • Post-treatment Protocol: Administer a single IV dose of this compound (3.0 mg/kg) 45 minutes after the initiation of reperfusion (i.e., after removing the clamps).[2]

  • Control Groups: The sham and IRI control groups should receive an equivalent volume of the vehicle (e.g., sterile saline) at the same time points.

D. Assessment of Renal Injury

Collect blood and kidney tissue samples at 24 hours post-reperfusion for analysis.

  • Renal Function:

    • Measure blood urea nitrogen (BUN) and plasma creatinine levels using commercially available assay kits and a biochemical analyzer.

    • Calculate creatinine clearance based on plasma and urine creatinine concentrations and urine flow rate.

  • Inflammatory Markers:

    • Measure renal venous norepinephrine concentrations using an appropriate method such as ELISA or HPLC.

    • Quantify the mRNA expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in kidney tissue homogenates using real-time quantitative PCR (RT-qPCR).

  • Histopathology:

    • Fix kidney tissue in 10% neutral buffered formalin, embed in paraffin, and section.

    • Stain sections with Hematoxylin and Eosin (H&E) to assess morphological changes, such as tubular necrosis, cast formation, and loss of brush border.

Visualizations

G cluster_0 Renal Ischemia-Reperfusion Injury cluster_1 Cellular Response cluster_2 Pathological Outcome cluster_3 Therapeutic Intervention IRI Ischemia/ Reperfusion NE_release Increased Sympathetic Activity & Norepinephrine (NE) Release IRI->NE_release alpha2c α2C-Adrenoceptor (on immune/renal cells) NE_release->alpha2c NE Binds GPCR G-protein Signaling Cascade alpha2c->GPCR Activation cytokine_up Upregulation of Pro-inflammatory Cytokines (TNF-α, IL-6) GPCR->cytokine_up inflammation Inflammation cytokine_up->inflammation tissue_damage Renal Tissue Damage (Tubular Necrosis) inflammation->tissue_damage aki Acute Kidney Injury (AKI) tissue_damage->aki JP1302 This compound JP1302->alpha2c Blocks

Caption: Signaling pathway of JP1302 in renal IRI.

G cluster_pre Pre-treatment cluster_post Post-treatment cluster_outcome Outcome Assessment pre_jp1302 Administer JP1302 (3.0 mg/kg, IV) pre_wait Wait 5 min pre_jp1302->pre_wait pre_ischemia Induce Ischemia (45 min) pre_wait->pre_ischemia reperfusion_end 24h Reperfusion pre_ischemia->reperfusion_end post_ischemia Induce Ischemia (45 min) post_reperfusion Initiate Reperfusion post_ischemia->post_reperfusion post_wait Wait 45 min post_reperfusion->post_wait post_jp1302 Administer JP1302 (3.0 mg/kg, IV) post_wait->post_jp1302 analysis Collect Samples & Analyze Renal Injury reperfusion_end->analysis

Caption: Experimental workflow for JP1302 administration.

References

Application Notes and Protocols for JP1302 Dihydrochloride in Mouse Models of Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JP1302 dihydrochloride is a potent and highly selective antagonist of the α2C-adrenoceptor, with significantly lower affinity for the α2A and α2B subtypes.[1] The α2-adrenergic receptors are key modulators of neurotransmitter release, and the α2C subtype has been implicated in the pathophysiology of several neuropsychiatric disorders.[1][2] While research has demonstrated the antidepressant and antipsychotic-like effects of JP1302 in rodent models, its specific application in models of anxiety is an emerging area of investigation.[1][3] These application notes provide a summary of the known characteristics of JP1302, its mechanism of action, and proposed protocols for evaluating its anxiolytic potential in standard mouse behavioral paradigms.

Mechanism of Action

JP1302 acts as an antagonist at the α2C-adrenoceptor.[1] These receptors are part of the G-protein coupled receptor family and are primarily located in the central nervous system. The antagonism of presynaptic α2C-adrenoceptors by JP1302 is hypothesized to increase the release of norepinephrine, a neurotransmitter that plays a crucial role in mood and anxiety. By blocking the negative feedback loop that normally inhibits norepinephrine release, JP1302 can enhance noradrenergic neurotransmission. This mechanism is thought to underlie its potential therapeutic effects in neuropsychiatric disorders.

cluster_presynaptic Presynaptic Terminal cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron JP1302 This compound a2c α2C-Adrenoceptor JP1302->a2c Antagonizes NE_release Norepinephrine Release a2c->NE_release Inhibits NE Norepinephrine NE_release->NE neg_feedback Negative Feedback (Inhibition of NE Release) postsynaptic_receptors Postsynaptic Adrenergic Receptors NE->postsynaptic_receptors downstream Downstream Signaling (Anxiolytic Effects) postsynaptic_receptors->downstream cluster_setup Experimental Setup cluster_treatment Treatment cluster_testing Behavioral Testing (30 min post-injection) cluster_analysis Data Analysis acclimatization Acclimatization of Mice (1 week) randomization Randomization into Treatment Groups acclimatization->randomization vehicle Vehicle Control (i.p.) jp1302_low JP1302 (1 µmol/kg, i.p.) jp1302_mid JP1302 (5 µmol/kg, i.p.) jp1302_high JP1302 (10 µmol/kg, i.p.) positive_control Positive Control (e.g., Diazepam, i.p.) epm Elevated Plus Maze vehicle->epm Test 1 jp1302_low->epm jp1302_mid->epm jp1302_high->epm positive_control->epm oft Open Field Test epm->oft Test 2 (after 24-48h washout) data_collection Data Collection & Scoring epm->data_collection ldb Light/Dark Box Test oft->ldb Test 3 (after 24-48h washout) oft->data_collection ldb->data_collection stats Statistical Analysis data_collection->stats

References

Troubleshooting & Optimization

JP1302 dihydrochloride solubility in water and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility of JP1302 dihydrochloride in water and DMSO, along with troubleshooting advice and detailed experimental protocols for researchers, scientists, and drug development professionals.

Solubility Data

The solubility of this compound can vary based on the specific batch, purity, and experimental conditions. The following table summarizes the available quantitative data.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Water 1227.18Sonication is recommended.[1]
44.14100Data is for guidance only and may vary by batch.
DMSO 5.6312.74Sonication is recommended.[1]
50135.70Ultrasonic treatment is needed. Use of newly opened, non-hygroscopic DMSO is critical as moisture can significantly impact solubility.[2][3]
74200.82Fresh DMSO is recommended as moisture can reduce solubility.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and dissolution of this compound.

Q1: Why is my this compound not dissolving completely in water?

A1: Complete dissolution in water can be challenging. One supplier notes a solubility of up to 44.14 mg/mL, while another suggests 12 mg/mL with the aid of sonication.[1] If you are experiencing difficulties, consider the following:

  • Sonication: Use a sonicator to aid dissolution.[1]

  • Warming: Gently warming the solution may improve solubility, but be cautious about potential degradation. Monitor the stability of the compound if heating is applied.

  • pH Adjustment: The pH of the water can influence the solubility of a dihydrochloride salt. Adjusting the pH to a more acidic range may improve solubility.

  • Purity and Batch Variation: The solubility can be affected by the purity of the compound and batch-to-batch variability.

Q2: The solubility of this compound in DMSO seems to vary between suppliers. Why is this?

A2: Different suppliers report varying solubility limits in DMSO, ranging from 5.63 mg/mL to 74 mg/mL.[1][4] This discrepancy can be attributed to:

  • Hygroscopic Nature of DMSO: DMSO readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of this compound.[2][4] Always use fresh, anhydrous DMSO.

  • Assay Methodology: Suppliers may use different methods to determine the solubility limit.

  • Ultrasonication: The use of an ultrasonic bath is recommended to achieve higher concentrations in DMSO.[2]

Q3: My this compound precipitated out of solution after storage. How can I prevent this?

A3: Precipitation upon storage can be due to several factors:

  • Storage Temperature: Stock solutions should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage to maintain stability and prevent precipitation.[2][3]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility. It is recommended to aliquot the stock solution into smaller, single-use volumes.[2]

  • Solvent Evaporation: Ensure that the storage vials are sealed tightly to prevent solvent evaporation, which would increase the compound concentration and could lead to precipitation.

Q4: Can I prepare an aqueous working solution from a DMSO stock solution?

A4: Yes, this is a common practice. However, be mindful of the final DMSO concentration in your aqueous solution, as high concentrations of DMSO can be toxic to cells in in vitro experiments. When preparing aqueous solutions from a DMSO stock, it is crucial to dilute the stock solution into your aqueous buffer. For aqueous solutions intended for use in biological systems, it is recommended to filter and sterilize the final working solution using a 0.22 µm filter.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (water bath)

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock, add the appropriate volume of DMSO).

    • Vortex the solution for 1-2 minutes to facilitate initial mixing.

    • Place the tube in a sonicator water bath and sonicate until the compound is fully dissolved. This may take several minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2][3]

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

  • Materials:

    • This compound DMSO stock solution

    • Sterile aqueous buffer (e.g., PBS, cell culture medium)

    • Sterile tubes

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

    • Determine the required volume of the DMSO stock and the final volume of the aqueous working solution.

    • Add the aqueous buffer to a sterile tube.

    • While gently vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise. This gradual addition helps to prevent precipitation.

    • Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically <0.5%).

    • If required for your application (e.g., cell culture), sterilize the final working solution by passing it through a 0.22 µm syringe filter.[3]

    • Use the freshly prepared aqueous working solution immediately.

Diagrams

Troubleshooting this compound Solubility start Start: Dissolving JP1302 dihydrochloride issue Issue: Incomplete Dissolution start->issue solvent_check Solvent? issue->solvent_check water Water solvent_check->water Water dmso DMSO solvent_check->dmso DMSO sonicate_water Action: - Sonicate - Gently Warm - Check pH water->sonicate_water sonicate_dmso Action: - Use fresh, anhydrous DMSO - Sonicate dmso->sonicate_dmso end_ok Successfully Dissolved sonicate_water->end_ok sonicate_dmso->end_ok precip_issue Issue: Precipitation After Storage storage_check Action: - Aliquot solution - Store at -20°C/-80°C - Avoid freeze-thaw precip_issue->storage_check storage_check->end_ok end_ok->precip_issue After Time

Caption: Troubleshooting workflow for this compound solubility issues.

References

JP1302 dihydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability and storage of JP1302 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

For long-term storage, it is recommended to store this compound powder at -20°C. Some suppliers also indicate that storage at 4°C is suitable for shorter periods. Always keep the container tightly sealed and protected from moisture.

Q2: What are the recommended storage conditions for this compound stock solutions?

Once dissolved, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored frozen.[1][2] For optimal stability, store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]

Q3: In which solvents can I dissolve this compound?

This compound is soluble in water and DMSO.[1][3][4] To aid dissolution, techniques such as sonication or warming may be helpful.[1][4] When using DMSO, it is advisable to use a fresh, anhydrous grade, as DMSO can absorb moisture which may affect solubility.[1][5]

Q4: I'm observing precipitation in my stock solution after thawing. What should I do?

If you notice precipitation upon thawing your stock solution, you can try to redissolve it by gentle warming and/or sonication.[1] To prevent this, ensure the compound is fully dissolved initially and consider preparing smaller aliquots to minimize the need for repeated freeze-thaw cycles.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving the Compound Insufficient solvent volume, hygroscopic nature of the solvent (e.g., old DMSO), or the compound requires assistance to dissolve.Ensure you are using a sufficient volume of a fresh, high-purity solvent.[1][5] Utilize sonication or gentle warming to aid dissolution.[1][4] For DMSO, using a newly opened bottle is recommended.[1][5]
Precipitation in Stock Solution The solution may be supersaturated, or the compound is precipitating out of solution upon freezing and thawing.Try to redissolve the precipitate by warming the vial and sonicating.[1] If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration. Always aliquot the stock solution to minimize freeze-thaw cycles.[1][2]
Inconsistent Experimental Results Degradation of the compound due to improper storage or handling.Ensure the compound and its solutions are stored at the recommended temperatures and protected from moisture.[1][6] For in-vivo experiments, it is often recommended to use freshly prepared solutions.[1]

Data Presentation

Storage Conditions Summary
FormStorage TemperatureDurationSpecial Considerations
Solid (Powder) -20°CLong-termKeep container tightly sealed and away from moisture.[6]
4°CShort-term
In Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][2]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1][2]
Solubility Data
SolventConcentrationNotes
Water 12.5 mg/mL (28.32 mM)[1]Ultrasonic treatment may be needed.[1]
Soluble to 100 mM[3]
DMSO 5 mg/mL (11.33 mM)[1]Ultrasonic treatment and pH adjustment to 5 with NaOH may be required.[1] Use of fresh, anhydrous DMSO is recommended.[1][5]
5.63 mg/mL (12.74 mM)[4]Sonication is recommended.[4]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in Water

  • Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 441.4 g/mol ). For example, for 1 mL of a 10 mM solution, you would need 4.414 mg.

  • Dissolution: Add the appropriate volume of high-purity water to the solid compound.

  • Solubilization: If the compound does not dissolve readily, use a sonicator bath until the solution is clear. Gentle warming can also be applied.

  • Sterilization (Optional): If the solution is for cell culture or in-vivo use, sterilize it by passing it through a 0.22 µm filter.[1]

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots and store them at -20°C for up to one month or -80°C for up to six months.

Visualizations

Storage_Workflow cluster_solid Solid Compound Handling cluster_solution Solution Preparation & Storage receive Receive this compound store_solid Store at -20°C (Long-term) or 4°C (Short-term) receive->store_solid protect_solid Keep Tightly Sealed & Protect from Moisture store_solid->protect_solid weigh Weigh Compound dissolve Dissolve in Appropriate Solvent (e.g., Water, DMSO) weigh->dissolve aid_dissolution Use Sonication/Warming if Needed dissolve->aid_dissolution aliquot Aliquot into Single-Use Volumes dissolve->aliquot store_solution Store at -80°C (≤ 6 months) or -20°C (≤ 1 month) aliquot->store_solution

Caption: Recommended workflow for handling and storing this compound.

Troubleshooting_Guide cluster_dissolution Dissolution Problems cluster_precipitation Precipitation in Stock start Experimental Issue Encountered check_solvent Is the solvent fresh and high-purity? start->check_solvent thawed_stock Precipitate observed after thawing? start->thawed_stock use_sonication Action: Use sonication or gentle warming. check_solvent->use_sonication No check_concentration Is the concentration too high? check_solvent->check_concentration Yes lower_concentration Action: Prepare a new solution at a lower concentration. check_concentration->lower_concentration Yes redissolve Action: Warm gently and sonicate to redissolve. thawed_stock->redissolve Yes aliquoted Was the stock aliquoted? redissolve->aliquoted aliquot_now Action: Aliquot to avoid further freeze-thaw cycles. aliquoted->aliquot_now No

Caption: Troubleshooting flowchart for common issues with this compound.

References

Technical Support Center: Optimizing JP1302 Dihydrochloride Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of JP1302 dihydrochloride in cell culture experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the α2C-adrenoceptor.[1] It displays significantly higher affinity for the α2C subtype compared to other α2-adrenoceptor subtypes. The α2C-adrenoceptor is a G protein-coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] As an antagonist, JP1302 blocks the binding of agonists (like norepinephrine or epinephrine) to the α2C-adrenoceptor, thereby preventing this downstream signaling cascade.[4][5]

Q2: What are the key properties of this compound I should be aware of?

For successful experimental design, it is crucial to consider the physicochemical properties of this compound. Key parameters are summarized in the table below.

PropertyValueSource
Chemical Name N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride
Molecular Weight 441.4 g/mol
Purity ≥98% (HPLC)
Solubility Water: up to 100 mMDMSO: ~5.63 mg/mL (12.74 mM) with sonication[1]
Storage Store at -20°C

Q3: Which cell lines are suitable for studying the effects of this compound?

The choice of cell line is critical and depends on the expression of the α2C-adrenoceptor. Suitable options include:

  • Endogenously expressing cell lines:

    • HepG2 (human hepatoma): Expresses exclusively the α2C subtype.[2]

    • SK-N-MC (human neuroblastoma): Expresses both α2A and α2C subtypes.[2]

  • Recombinantly expressing cell lines:

    • CHO-K1 (Chinese Hamster Ovary): Stably transfected to express human α2C-adrenoceptors are commercially available.[6][7]

    • U937 (human monocytic): A cell line expressing a tagged human α2C-adrenoceptor is available.[8]

Q4: What is a good starting concentration range for this compound in cell culture?

Based on its in vitro binding affinity (Ki of 28 nM and Kb of 16 nM for human α2C-adrenoceptors), a starting concentration range of 10 nM to 1 µM is recommended for functional assays.[1] However, it is imperative to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay, as higher concentrations may lead to off-target effects. A preliminary cell viability assay is also recommended to rule out cytotoxicity at the intended concentrations.

Troubleshooting Guides

Issue 1: No observable effect of this compound in my functional assay (e.g., cAMP assay).

Possible CauseSuggested Solution
Low or absent α2C-adrenoceptor expression in the cell line. Confirm α2C-adrenoceptor expression using RT-qPCR, Western blot, or by using a cell line known to express the receptor.[2]
This compound degradation. Prepare fresh stock solutions and working dilutions for each experiment. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]
Suboptimal agonist concentration used to stimulate the receptor. Perform a dose-response curve for the agonist of choice (e.g., UK-14,304) to determine the EC80 (80% of maximal effective concentration). Use this concentration to stimulate the cells before adding JP1302.
Incorrect assay setup. Ensure all reagents are prepared correctly and that the assay is performed according to a validated protocol. For cAMP assays, include a positive control such as forskolin to confirm that the adenylyl cyclase pathway is functional in your cells.[3][10]
Insufficient incubation time. Optimize the incubation time with this compound. A pre-incubation period of 15-30 minutes before adding the agonist is often sufficient.

Issue 2: High cell death observed after treatment with this compound.

Possible CauseSuggested Solution
Cytotoxicity at the concentration used. Perform a cell viability assay (e.g., MTT or CCK-8) with a range of this compound concentrations to determine the cytotoxic threshold.[11][12]
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.5%). Run a vehicle control (medium with solvent only) in all experiments.
Compound precipitation in the media. Visually inspect the culture medium for any precipitate after adding this compound. Solubility can be enhanced by preparing stock solutions in DMSO and ensuring the final concentration in the aqueous culture medium is below the solubility limit.[1] Sonication may be required to dissolve the compound in stock solutions.[1]
Contamination of cell culture. Regularly check cell cultures for signs of contamination. If contamination is suspected, discard the culture and start with a fresh vial of cells.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol outlines the steps to identify a non-toxic and effective concentration range for your experiments.

Part A: Cell Viability Assay (MTT Assay) [11][13][14]

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. A suggested starting range is 100 µM down to 1 nM. Include a vehicle control (medium with the same concentration of DMSO as the highest JP1302 concentration) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions.

  • Incubation: Incubate the plate for a duration relevant to your planned functional assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the concentration at which cytotoxicity is observed.

Part B: Functional Assay (cAMP Assay) [3][15][16]

  • Cell Seeding: Seed cells expressing the α2C-adrenoceptor in a suitable assay plate.

  • Pre-treatment with JP1302: Wash the cells and incubate them with various non-toxic concentrations of this compound (determined from the viability assay) for 15-30 minutes. Include a no-antagonist control.

  • Agonist Stimulation: Add an α2-adrenoceptor agonist (e.g., UK-14,304) at its EC80 concentration to all wells except the negative control.

  • Incubation: Incubate for a predetermined time to allow for changes in cAMP levels (e.g., 15-30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF).

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 (the concentration at which JP1302 inhibits the agonist response by 50%).

Visualizations

G α2C-Adrenoceptor Signaling Pathway cluster_0 Agonist Agonist a2C-AR α2C-Adrenoceptor Agonist->a2C-AR Activates JP1302 JP1302 JP1302->a2C-AR Blocks G_protein Gi/o a2C-AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: Simplified signaling pathway of the α2C-adrenoceptor.

G Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Overnight_Incubation Incubate overnight Cell_Seeding->Overnight_Incubation Prepare_JP1302 Prepare serial dilutions of JP1302 Overnight_Incubation->Prepare_JP1302 Treat_Cells Treat cells with JP1302 dilutions Prepare_JP1302->Treat_Cells Incubate_Treatment Incubate for desired duration Treat_Cells->Incubate_Treatment Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate_Treatment->Viability_Assay Functional_Assay Perform Functional Assay (e.g., cAMP) Incubate_Treatment->Functional_Assay Analyze_Data Analyze data and determine optimal concentration Viability_Assay->Analyze_Data Functional_Assay->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for optimizing JP1302 concentration.

G Start Issue Observed No_Effect No effect of JP1302 Start->No_Effect Yes High_Cell_Death High cell death Start->High_Cell_Death No Check_Receptor Confirm α2C-AR expression No_Effect->Check_Receptor Check_Viability Perform dose-response cell viability assay High_Cell_Death->Check_Viability Check_Compound Prepare fresh JP1302 solution Check_Receptor->Check_Compound Expression confirmed Check_Agonist Optimize agonist concentration Check_Compound->Check_Agonist Compound is fresh Check_Solvent Verify solvent concentration is non-toxic Check_Viability->Check_Solvent Concentration is non-toxic Check_Precipitate Inspect for compound precipitation Check_Solvent->Check_Precipitate Solvent is non-toxic

Caption: Troubleshooting decision tree for JP1302 experiments.

References

potential off-target effects of JP1302 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JP1302 dihydrochloride. The information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and highly selective antagonist of the α2C-adrenoceptor. It displays approximately 100-fold higher affinity for the α2C subtype compared to the α2A and α2B subtypes. Its mechanism of action is centered on blocking the inhibitory effects of endogenous agonists, like norepinephrine, at the α2C-adrenoceptor.

Q2: I am observing antidepressant-like effects in my animal model. Is this consistent with the known activity of JP1302?

Yes, this is a well-documented effect. JP1302 has been shown to produce antidepressant-like effects in preclinical models, such as reducing immobility time in the forced swimming test (FST). This is consistent with the hypothesis that specific antagonism of the α2C-adrenoceptor has therapeutic potential for neuropsychiatric disorders.

Q3: My results suggest an antipsychotic-like effect. Is this an expected outcome?

Yes. JP1302 has demonstrated antipsychotic-like activity, for instance, by reversing phencyclidine-induced deficits in the prepulse-inhibition (PPI) of the startle reflex model.

Q4: I am not observing sedation or hypothermia in my animals, which I typically see with other α2-adrenoceptor antagonists. Is this a cause for concern?

No, this is expected. Unlike non-selective α2-adrenoceptor antagonists such as atipamezole, JP1302 does not antagonize α2A-agonist-induced sedation, hypothermia, or mydriasis. These effects are primarily mediated by the α2A-adrenoceptor subtype, for which JP1302 has a much lower affinity. This high selectivity is a key feature of the compound.

Troubleshooting Guides

Issue 1: Inconsistent or weaker-than-expected antidepressant or antipsychotic-like effects in vivo.

  • Potential Cause 1: Suboptimal Dosage. The effective dose range for JP1302 in rodent models for observing antidepressant-like effects is typically 1-10 μmol/kg. For reversing PCP-induced PPI deficits, a dose of 5 μmol/kg has been shown to be effective.

    • Recommendation: Perform a dose-response study to determine the optimal concentration for your specific animal model and experimental paradigm.

  • Potential Cause 2: Inappropriate Vehicle or Poor Solubility. this compound has specific solubility properties.

    • Recommendation: Refer to the manufacturer's instructions for recommended solvents. For example, it is soluble in water (12 mg/mL with sonication) and DMSO (5.63 mg/mL with sonication). Ensure the compound is fully dissolved before administration.

  • Potential Cause 3: Animal Strain Differences. Pharmacological responses can vary between different strains of mice or rats.

    • Recommendation: Review the literature for studies using your specific animal strain. If data is unavailable, consider a pilot study to characterize the effects of JP1302 in your chosen strain.

Issue 2: Concern about potential off-target effects influencing experimental results.

  • Potential Cause: Misinterpretation of the compound's selectivity profile. While highly selective, JP1302 is not absolutely specific. At very high concentrations, it may interact with other α2-adrenoceptor subtypes.

    • Recommendation: Adhere to the recommended concentration ranges to minimize the risk of off-target effects. The provided quantitative data on its selectivity can help in designing experiments and interpreting results. Use the lowest effective dose possible.

Data Presentation

Table 1: Selectivity Profile of JP1302

This table summarizes the binding affinities (Ki) and antagonist potencies (KB) of JP1302 for various human α2-adrenoceptor subtypes.

Receptor SubtypeKi (nM)KB (nM)Selectivity (fold) over α2C
Human α2C28161
Human α2B14702200~53
Human α2A31501500~113
Rodent α2D1700N/A~61

Data compiled from multiple sources.

Experimental Protocols

1. In Vitro Radioligand Binding Assay for α2-Adrenoceptor Subtypes

This protocol is a generalized procedure for determining the binding affinity (Ki) of JP1302.

  • Objective: To determine the equilibrium dissociation constant (Ki) of JP1302 for human α2A, α2B, and α2C-adrenoceptors.

  • Materials:

    • Cell membranes expressing recombinant human α2A, α2B, or α2C-adrenoceptors.

    • Radioligand (e.g., [3H]RX821002).

    • This compound.

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., high concentration of a non-labeled antagonist like phentolamine).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of JP1302.

    • In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either vehicle, a concentration of JP1302, or the non-specific binding control.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of JP1302 (the concentration that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

2. In Vivo Forced Swimming Test (FST)

This protocol outlines a general procedure for assessing antidepressant-like activity.

  • Objective: To evaluate the effect of JP1302 on depressive-like behavior in rodents.

  • Materials:

    • This compound.

    • Vehicle control.

    • Positive control (e.g., desipramine).

    • Cylindrical water tanks (e.g., 25 cm high, 10 cm diameter).

    • Water at a controlled temperature (e.g., 23-25°C).

    • Video recording and analysis software.

  • Procedure:

    • Administer JP1302 (e.g., 1-10 μmol/kg, i.p.), vehicle, or a positive control to the animals.

    • After a predetermined pre-treatment time (e.g., 30-60 minutes), place each animal individually into a water-filled cylinder.

    • Record the session (typically 6 minutes).

    • Analyze the last 4 minutes of the recording, scoring the time spent immobile (making only movements necessary to keep the head above water).

    • A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.

Visualizations

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 NE Norepinephrine alpha2C α2C-Adrenoceptor NE->alpha2C Binds Response Cellular Response JP1302 JP1302 JP1302->alpha2C Blocks Gi Gi Protein alpha2C->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces PKA PKA cAMP->PKA Less Activation PKA->Response Modulates

Caption: Signaling pathway of the α2C-adrenoceptor and the antagonistic action of JP1302.

G cluster_0 In Vitro Analysis cluster_1 Data Analysis cluster_2 In Vivo Analysis cluster_3 Outcome binding_assay Radioligand Binding Assay (α2A, α2B, α2C) calculate_ki Calculate Ki Values binding_assay->calculate_ki functional_assay [35S]GTPγS Binding Assay calculate_kb Calculate KB Values functional_assay->calculate_kb selectivity Determine Selectivity Profile calculate_ki->selectivity calculate_kb->selectivity fst Forced Swimming Test (FST) efficacy Assess Antidepressant/ Antipsychotic Efficacy fst->efficacy ppi Prepulse Inhibition (PPI) ppi->efficacy start Start: JP1302 Characterization start->binding_assay start->functional_assay start->fst start->ppi

Caption: Experimental workflow for characterizing JP1302 selectivity and efficacy.

how to dissolve JP1302 dihydrochloride for in vivo injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective in vivo use of JP1302 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound for in vivo injection?

A1: The choice of solvent depends on the desired concentration and experimental design. For aqueous-based injections, sterile Phosphate-Buffered Saline (PBS) or water can be used. However, achieving higher concentrations may require the use of co-solvents. A common practice for formulating compounds for in vivo use involves creating a stock solution in a solvent like DMSO, which is then further diluted in a vehicle suitable for injection, such as a mixture including PEG300.

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of this compound can vary. It is soluble in water and DMSO.[1] For specific concentrations, please refer to the data sheet provided by the supplier. One supplier notes solubility in H2O at 12 mg/mL (with sonication) and in DMSO at 5.63 mg/mL (with sonication).[2] Another indicates solubility in PBS at 5 mg/mL, though this requires sonication, warming, and heating to 60°C.[3]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO.[2] It is recommended to prepare fresh solutions for immediate use.[3] If you need to store the stock solution, aliquot it into single-use vials to prevent repeated freeze-thaw cycles.

Q4: How should I store this compound powder and its stock solutions?

A4: The solid powder form of this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years. Once in a solvent, stock solutions should be stored at -80°C for up to one year or at -20°C for up to one month.[4]

Q5: What is the mechanism of action of JP1302?

A5: JP1302 is a potent and selective antagonist of the α2C-adrenoceptor.[5] It shows significantly higher affinity for the α2C subtype compared to the α2A and α2B subtypes.[6][7] This selectivity allows for the targeted investigation of the physiological roles of the α2C-adrenoceptor.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed during solution preparation. The concentration may exceed the solubility limit in the chosen solvent.Try gentle warming and/or sonication to aid dissolution.[3] If precipitation persists, consider using a different solvent system or a lower concentration. For in vivo formulations, a common technique is to first dissolve the compound in a small amount of DMSO, then dilute it with a vehicle like PEG300.[2]
Difficulty dissolving the compound in aqueous solutions. This compound may require energy to dissolve completely in aqueous buffers like PBS.Use sonication and gentle heating (e.g., up to 60°C) to facilitate dissolution in PBS.[3] For water, sonication is also recommended.[2] Always ensure the final solution is clear before use.
Inconsistent experimental results. This could be due to solution instability or improper storage.Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions by aliquoting them after preparation.[8] Ensure the compound and its solutions are stored at the recommended temperatures.
Observed toxicity in animal subjects. The vehicle used for injection may have toxic effects at the administered volume or concentration.Conduct a vehicle toxicity study prior to the main experiment. Optimize the formulation to use the lowest effective concentration of any co-solvents like DMSO.

Quantitative Data Summary

SolventReported SolubilityConditions
Water12 mg/mLSonication is recommended.[2]
PBS5 mg/mLRequires sonication, warming, and heating to 60°C.[3]
DMSO5.63 mg/mL - 74 mg/mLSonication may be required.[2][4]
Ethanol74 mg/mLN/A[4]

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous (IV) Injection

This protocol is based on a formulation method for in vivo studies.

  • Prepare a Stock Solution:

    • Weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 40 mg/mL).[2]

  • Prepare the Injection Vehicle:

    • A common vehicle can be prepared using a combination of solvents to ensure solubility and biocompatibility. For example, a vehicle could consist of PEG300.

  • Prepare the Final Dosing Solution:

    • Warm the PEG300 to facilitate mixing.

    • Slowly add the DMSO stock solution to the PEG300 and mix thoroughly until a clear and homogenous solution is achieved.[2]

    • The final concentration of DMSO in the injection solution should be minimized to avoid toxicity.

  • Administration:

    • Before injection, visually inspect the solution for any precipitation.

    • Administer the solution to the animal via the desired route (e.g., intravenous).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_admin Administration cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve_dmso Dissolve in DMSO (Stock Solution) weigh->dissolve_dmso mix Mix Stock with Vehicle dissolve_dmso->mix prepare_vehicle Prepare Vehicle (e.g., PEG300) prepare_vehicle->mix final_solution Final Dosing Solution mix->final_solution check_clarity Check for Clarity final_solution->check_clarity injection In Vivo Injection check_clarity->injection precipitation Precipitation? check_clarity->precipitation precipitation->injection No action Apply Heat/Sonication precipitation->action Yes action->check_clarity

Caption: Workflow for preparing this compound for in vivo injection.

signaling_pathway cluster_receptor Presynaptic Terminal jp1302 JP1302 alpha2c α2C-Adrenoceptor jp1302->alpha2c Antagonizes release Norepinephrine Release alpha2c->release Inhibits norepinephrine Norepinephrine norepinephrine->alpha2c Activates

Caption: Simplified signaling pathway of JP1302 at the α2C-adrenoceptor.

References

Validation & Comparative

A Comparative Analysis of JP1302 Dihydrochloride and Yohimbine for α2C-Adrenoceptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JP1302 dihydrochloride and yohimbine as antagonists for the α2C-adrenoceptor. This document synthesizes available experimental data to highlight the key differences in binding affinity, selectivity, and functional antagonism between these two compounds.

The α2C-adrenoceptor, a subtype of the α2-adrenergic receptor family, is a G protein-coupled receptor involved in the regulation of neurotransmitter release and various physiological processes. Its distinct distribution in the central nervous system has made it a target of interest for the development of therapeutics for neuropsychiatric disorders. This guide focuses on a direct comparison of two notable antagonists: the highly selective this compound and the classical, less selective antagonist, yohimbine.

Quantitative Comparison of Binding Affinities

The binding affinities of this compound and yohimbine for the human α2-adrenoceptor subtypes are summarized below. It is important to note that absolute values may vary between studies due to different experimental conditions. However, the relative affinities and selectivity profiles provide a clear basis for comparison.

Compoundα2A (Ki, nM)α2B (Ki, nM)α2C (Ki, nM)Reference
This compound 3150147028[1]
Yohimbine 1.47.10.88

Key Observation: this compound demonstrates a remarkable selectivity for the α2C-adrenoceptor, with an approximately 50-fold higher affinity for α2C compared to the α2B subtype and over 100-fold compared to the α2A subtype. In contrast, yohimbine exhibits high affinity across all three subtypes, with a slight preference for the α2C subtype.

Functional Antagonism

Beyond binding affinity, the functional antagonism of these compounds is a critical parameter. This is often determined through assays measuring the inhibition of agonist-stimulated G-protein activation, such as the [³⁵S]GTPγS binding assay.

Compoundα2A (Kb, nM)α2B (Kb, nM)α2C (Kb, nM)Reference
This compound 1500220016

Key Observation: The functional antagonism data for this compound mirrors its binding affinity profile, confirming its potent and selective antagonist activity at the α2C-adrenoceptor.

Signaling and Experimental Workflow Visualizations

To better illustrate the context of these findings, the following diagrams depict the α2C-adrenoceptor signaling pathway and a typical experimental workflow for determining antagonist binding affinity.

alpha2C_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular alpha2C α2C-Adrenoceptor G_protein Gi/o Protein (αβγ) alpha2C->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Agonist Agonist (e.g., Norepinephrine) Agonist->alpha2C Activates Antagonist Antagonist (JP1302 / Yohimbine) Antagonist->alpha2C Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates substrates

α2C-adrenoceptor signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., CHO) expressing α2C-adrenoceptor mem_prep Membrane Preparation cell_culture->mem_prep incubation Incubation: - Membranes - Radioligand (e.g., [³H]rauwolscine) - Unlabeled Antagonist (JP1302 or Yohimbine) mem_prep->incubation filtration Rapid Filtration to separate bound and free radioligand incubation->filtration counting Scintillation Counting to measure radioactivity filtration->counting competition_curve Generate Competition Curve counting->competition_curve ic50 Determine IC50 competition_curve->ic50 ki Calculate Ki using Cheng-Prusoff equation ic50->ki

Experimental workflow for radioligand binding assay.

selectivity_profile cluster_receptors α2-Adrenoceptor Subtypes JP1302 This compound alpha2A α2A JP1302->alpha2A Low Affinity (Ki = 3150 nM) alpha2B α2B JP1302->alpha2B Low Affinity (Ki = 1470 nM) alpha2C α2C JP1302->alpha2C High Affinity (Ki = 28 nM) Yohimbine Yohimbine Yohimbine->alpha2A High Affinity (Ki = 1.4 nM) Yohimbine->alpha2B High Affinity (Ki = 7.1 nM) Yohimbine->alpha2C Very High Affinity (Ki = 0.88 nM)

Selectivity profiles of JP1302 and yohimbine.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and yohimbine.

Radioligand Binding Assay for α2-Adrenoceptors

This protocol is a representative method for determining the binding affinity (Ki) of a compound for α2-adrenoceptor subtypes.

1. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human α2A-, α2B-, or α2C-adrenoceptor are cultured to confluence.

  • Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the binding buffer.

  • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

    • A fixed concentration of a suitable radioligand (e.g., [³H]rauwolscine or [³H]yohimbine).

    • A range of concentrations of the unlabeled competitor compound (this compound or yohimbine).

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).

  • The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Radioactivity Measurement:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer.

  • Scintillation fluid is added to the filters, and the radioactivity is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.

  • The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

[³⁵S]GTPγS Binding Assay for Functional Antagonism

This assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation, providing a measure of its functional potency (Kb).

1. Membrane Preparation:

  • Membranes from cells expressing the α2C-adrenoceptor are prepared as described in the radioligand binding assay protocol.

2. Assay Procedure:

  • The assay is conducted in a 96-well plate format.

  • Membranes are pre-incubated with various concentrations of the antagonist (this compound or yohimbine) for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

  • A fixed, sub-maximal concentration of an α2-adrenoceptor agonist (e.g., norepinephrine or UK-14304) is then added to stimulate G-protein activation.

  • The reaction is initiated by the addition of [³⁵S]GTPγS.

  • Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

  • The plate is incubated for a specific time (e.g., 60 minutes) at 30°C.

3. Filtration and Measurement:

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer.

  • The radioactivity retained on the filters, representing [³⁵S]GTPγS bound to the G-proteins, is measured by liquid scintillation counting.

4. Data Analysis:

  • The agonist-stimulated [³⁵S]GTPγS binding is calculated by subtracting the basal binding from the total binding in the presence of the agonist.

  • The inhibitory effect of the antagonist at each concentration is determined.

  • The data are fitted to a Schild regression analysis to determine the Kb value of the antagonist.

Conclusion

The available data clearly indicate that this compound is a highly potent and selective antagonist for the human α2C-adrenoceptor, exhibiting significantly greater selectivity over the α2A and α2B subtypes compared to yohimbine. Yohimbine, while a potent α2-adrenoceptor antagonist, displays limited selectivity among the subtypes. This makes this compound a more precise pharmacological tool for investigating the specific roles of the α2C-adrenoceptor in physiological and pathological processes. For researchers aiming to selectively modulate α2C-adrenoceptor activity, this compound represents a superior choice over the non-selective profile of yohimbine.

References

Validating JP1302 Dihydrochloride Specificity: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, ensuring the specificity of a chemical probe is paramount. This guide provides a comprehensive comparison of JP1302 dihydrochloride, a potent α2C-adrenoceptor antagonist, and its validation using knockout models. We will delve into the experimental data supporting its selectivity, compare it with alternative compounds, and provide detailed experimental protocols for key validation assays.

This compound has emerged as a valuable tool for investigating the physiological roles of the α2C-adrenoceptor, a G protein-coupled receptor implicated in various central nervous system functions. Its validation, particularly through the use of knockout models, provides a robust framework for confirming its on-target effects.

Unveiling Specificity: The Power of Knockout Models

The gold standard for validating the specificity of a pharmacological tool is to demonstrate a lack of effect in animals where the target protein has been genetically removed (knockout models). While direct testing of JP1302 in α2C-adrenoceptor knockout mice is the definitive validation, its initial characterization involved a powerful comparative approach. The behavioral effects of JP1302 in wild-type animals were shown to mirror the phenotype of α2C-adrenoceptor knockout mice, providing strong, albeit indirect, evidence of its specific mechanism of action.

Data Presentation: this compound vs. Alternatives

The following tables summarize the quantitative data for this compound and compare its selectivity with other known α2-adrenoceptor antagonists.

Table 1: In Vitro Receptor Binding Affinity of this compound [1]

Adrenoceptor SubtypeKi (nM)
Human α2C28
Human α2A3150
Human α2B1470
Human α2D1700

Table 2: In Vitro Functional Antagonism of this compound [1]

Adrenoceptor SubtypeKB (nM)
Human α2C16
Human α2A1500
Human α2B2200

Table 3: Comparison of α2C-Adrenoceptor Antagonist Selectivity

CompoundPrimary TargetKey Selectivity FeaturesReference
This compound α2C-adrenoceptor~50-fold selectivity for α2C over other α2 subtypes.[1]Sallinen et al., 2007
ORM-10921 α2C-adrenoceptorHigh affinity for α2C with significant selectivity over other α2 subtypes.Not specified in abstracts
ORM-12741 α2C-adrenoceptorHighly potent and selective α2C antagonist.Not specified in abstracts
Atipamezole α2-adrenoceptor (non-selective)Antagonizes α2A, α2B, and α2C subtypes.Sallinen et al., 2007[1]
Yohimbine α2-adrenoceptor (non-selective)Primarily an α2-antagonist with some affinity for other receptors.Not specified in abstracts

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_0 α2C-Adrenoceptor Signaling Ligand Noradrenaline (Endogenous Agonist) Receptor α2C-Adrenoceptor Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Effector Downstream Effector Pathways cAMP->Effector JP1302 JP1302 (Antagonist) JP1302->Receptor blocks

Figure 1: α2C-Adrenoceptor Signaling Pathway and JP1302 Action.

G cluster_0 Experimental Workflow start Start: Hypothesis JP1302 is an α2C-selective antagonist invitro In Vitro Validation - Radioligand Binding Assays - Functional Antagonism Assays start->invitro invivo In Vivo Behavioral Studies (Wild-Type Mice) invitro->invivo Positive selectivity data knockout Comparison with α2C Knockout Phenotype invivo->knockout Behavioral effects observed conclusion Conclusion: JP1302 demonstrates high α2C-adrenoceptor specificity knockout->conclusion Phenotypic match

Figure 2: Workflow for Validating JP1302 Specificity.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments used to validate the specificity of this compound, based on the methods described by Sallinen et al. (2007).

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for different α2-adrenoceptor subtypes.

  • Cell Lines: Chinese hamster ovary (CHO) cells stably expressing human α2A-, α2B-, or α2C-adrenoceptors, and mouse embryonic fibroblasts (MEF) from α2A/C knockout mice for α2D-adrenoceptor binding.

  • Radioligand: [3H]RS-79948-197, a non-selective α2-adrenoceptor antagonist.

  • Procedure:

    • Cell membranes are prepared and incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atipamezole).

    • After incubation, the membranes are harvested by filtration, and the bound radioactivity is measured using liquid scintillation counting.

    • The IC50 values are determined by non-linear regression analysis, and the Ki values are calculated using the Cheng-Prusoff equation.

Functional Antagonism Assays
  • Objective: To determine the functional antagonist potency (KB) of this compound at different α2-adrenoceptor subtypes.

  • Assay: [35S]GTPγS binding assay, which measures the activation of G proteins upon receptor stimulation.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of an α2-adrenoceptor agonist (e.g., adrenaline) in the presence of varying concentrations of this compound.

    • [35S]GTPγS is added to the reaction mixture.

    • The amount of [35S]GTPγS bound to the G proteins is measured by scintillation counting.

    • The antagonist dissociation constant (KB) is calculated from the shift in the agonist concentration-response curve caused by the antagonist.

In Vivo Behavioral Studies
  • Forced Swim Test (FST):

    • Objective: To assess antidepressant-like activity.

    • Animals: Male NMRI mice.

    • Procedure:

      • Mice are individually placed in a cylinder of water from which they cannot escape.

      • The duration of immobility is recorded during the last 4 minutes of a 6-minute session.

      • This compound or a vehicle is administered prior to the test.

      • A reduction in immobility time is indicative of an antidepressant-like effect. This effect of JP1302 mirrors the phenotype of α2C-adrenoceptor knockout mice, which also exhibit reduced immobility in the FST.

  • Prepulse Inhibition (PPI) of the Startle Reflex:

    • Objective: To assess antipsychotic-like activity.

    • Animals: Male Wistar rats.

    • Procedure:

      • A weaker auditory stimulus (prepulse) is presented shortly before a strong, startle-inducing stimulus (pulse).

      • In normal animals, the prepulse inhibits the startle response to the pulse.

      • A deficit in PPI can be induced by administering a psychotomimetic agent like phencyclidine (PCP).

      • This compound is administered to determine if it can reverse the PCP-induced PPI deficit.

      • The reversal of the PPI deficit by JP1302 is consistent with an antipsychotic-like effect and aligns with the known role of the α2C-adrenoceptor in sensorimotor gating.

Conclusion

The validation of this compound as a selective α2C-adrenoceptor antagonist is supported by a robust combination of in vitro and in vivo data. Its high affinity and functional selectivity for the α2C subtype, coupled with behavioral effects in wild-type animals that are consistent with the known phenotype of α2C-adrenoceptor knockout mice, provide a strong foundation for its use as a specific pharmacological tool. Researchers utilizing this compound can have a high degree of confidence in its on-target effects, enabling more precise investigations into the complex roles of the α2C-adrenoceptor in health and disease.

References

A Researcher's Guide to JP1302 Dihydrochloride: Negative Controls and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, particularly in the realm of neuropsychiatric and cardiovascular disorders, JP1302 dihydrochloride has emerged as a critical tool for investigating the role of the α2C-adrenoceptor. This potent and selective antagonist allows for the targeted modulation of this specific adrenoceptor subtype. However, the rigor and validity of any study involving JP1302 hinge on the appropriate use of negative controls and a thorough comparison with alternative pharmacological agents. This guide provides an objective comparison of this compound with relevant alternatives, supported by experimental data and detailed protocols to ensure robust and reproducible research.

Understanding the Role of Negative Controls

In studies utilizing this compound, a multi-faceted approach to negative controls is essential to unequivocally attribute observed effects to the specific antagonism of the α2C-adrenoceptor. The following controls are indispensable for rigorous experimental design.

1. Vehicle Control: The most fundamental negative control is the vehicle in which this compound is dissolved. This ensures that the solvent itself does not elicit any biological effects. This compound is soluble in water (up to 100 mM) and DMSO. The corresponding vehicle (e.g., sterile water or a specific concentration of DMSO in media/saline) should be administered to a control group under identical experimental conditions.

2. Pharmacological Controls with Subtype-Selective Antagonists: To confirm that the observed effects are mediated specifically by the α2C-adrenoceptor and not other α2 subtypes, it is crucial to employ antagonists with different selectivity profiles. These compounds serve as excellent negative controls to dissect the pharmacology of the system under investigation.

3. Inactive Enantiomers (if applicable): While not commonly available for all compounds, the use of an inactive enantiomer of a chiral drug is a powerful negative control. This helps to rule out non-specific effects related to the chemical scaffold of the active compound.

Comparative Analysis of this compound and Alternatives

The efficacy and selectivity of this compound are best understood when compared directly with other α2-adrenoceptor antagonists. The following table summarizes the key quantitative parameters for JP1302 and commonly used alternatives.

CompoundPrimary TargetKi (nM) for human α2CKi (nM) for human α2AKi (nM) for human α2BSelectivity for α2C
This compound α2C-adrenoceptor Antagonist 28 31501470~50-100 fold vs α2B/α2A [1]
AtipamezoleNon-selective α2 Antagonist---Non-selective
BRL 44408α2A-adrenoceptor Antagonist-High affinity for α2ALower affinitySelective for α2A
ARC 239α2B-adrenoceptor Antagonist-Lower affinityHigh affinity for α2BSelective for α2B
YohimbineNon-selective α2 Antagonist---Non-selective

Note: Ki values for some non-selective antagonists are not always reported specifically for the α2C subtype in comparative studies with JP1302.

Experimental Protocols for Key Assays

To ensure the reproducibility and accuracy of findings, detailed methodologies for key experiments are provided below.

Experimental Workflow: General Overview

The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound.

Caption: General experimental workflow for JP1302 studies.

Radioligand Binding Assay for Determining Antagonist Affinity (Ki)

This assay is fundamental for confirming the binding affinity of JP1302 and its competitors to the α2C-adrenoceptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the α2C-adrenoceptor.

Materials:

  • Cell membranes expressing the human α2C-adrenoceptor.

  • Radioligand (e.g., [3H]-Rauwolscine).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Protocol:

  • Prepare a dilution series of this compound.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of JP1302 or vehicle.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Determine the IC50 value (the concentration of JP1302 that inhibits 50% of the specific binding of the radioligand) by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay for Functional Antagonism

This functional assay measures the ability of JP1302 to antagonize agonist-induced G-protein activation.[2][3]

Objective: To assess the functional antagonist activity of this compound at the α2C-adrenoceptor.

Materials:

  • Cell membranes expressing the α2C-adrenoceptor.

  • An α2-adrenoceptor agonist (e.g., norepinephrine).

  • This compound.

  • [35S]GTPγS.

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Protocol:

  • Pre-incubate cell membranes with varying concentrations of this compound or vehicle.

  • Add a fixed concentration of the α2-agonist to stimulate the receptor.

  • Initiate the binding reaction by adding [35S]GTPγS and GDP.

  • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction. If using a filtration assay, rapidly filter the mixture and wash. If using an SPA-based method, follow the manufacturer's instructions.

  • Quantify the amount of [35S]GTPγS bound to the G-proteins.

  • Plot the agonist-stimulated [35S]GTPγS binding as a function of JP1302 concentration to determine the potency of antagonism (Kb).

In Vivo Model: Forced Swim Test (FST) in Mice

The FST is a common behavioral assay to screen for antidepressant-like activity.[4][5]

Objective: To evaluate the antidepressant-like effects of this compound.

Materials:

  • Male mice (strain as appropriate for the study).

  • This compound dissolved in a suitable vehicle.

  • Vehicle control.

  • A cylindrical container (e.g., 25 cm tall, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

Protocol:

  • Administer JP1302 (e.g., 1-10 µmol/kg) or vehicle to the mice via the desired route (e.g., intraperitoneal injection) at a specified time before the test.[1]

  • Individually place each mouse into the cylinder of water for a 6-minute session.[6][7]

  • Record the session for later analysis.

  • The primary measure is the duration of immobility during the last 4 minutes of the test.[5][6] Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Compare the immobility time between the JP1302-treated group and the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

In Vivo Model: Prepulse Inhibition (PPI) of Acoustic Startle in Rats

PPI is a measure of sensorimotor gating, which is often deficient in psychiatric disorders like schizophrenia.

Objective: To assess the antipsychotic-like potential of this compound by measuring its effect on PPI.

Materials:

  • Male rats (e.g., Sprague-Dawley).

  • This compound dissolved in a suitable vehicle.

  • Vehicle control.

  • A startle response system consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor to measure the startle response.

Protocol:

  • Administer JP1302 (e.g., 5 µmol/kg) or vehicle to the rats.[1] To induce a PPI deficit, a psychotomimetic agent like phencyclidine (PCP) can be co-administered.

  • Place the rat in the startle chamber and allow for an acclimatization period with background white noise.[8][9]

  • The test session consists of a series of trials presented in a pseudo-random order:

    • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB).

    • Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 75-85 dB) presented shortly before the startling pulse.[8][9]

    • No-stimulus trials: Background noise only.

  • The startle amplitude is recorded for each trial.

  • PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.

  • Compare the %PPI between treatment groups. A reversal of a PCP-induced deficit in PPI by JP1302 suggests antipsychotic-like activity.

Signaling Pathway of the α2C-Adrenoceptor

The α2C-adrenoceptor, like other α2 subtypes, is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gi/o. Antagonism of this receptor by this compound blocks the downstream effects of endogenous agonists like norepinephrine and epinephrine.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm receptor α2C-Adrenoceptor gi_protein Gi/o Protein receptor->gi_protein Agonist Binding ac Adenylyl Cyclase gi_protein->ac Inhibition atp ATP camp cAMP jp1302 JP1302 jp1302->receptor atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activation downstream Downstream Cellular Effects pka->downstream Phosphorylation

Caption: α2C-adrenoceptor signaling pathway and JP1302 antagonism.

By adhering to these rigorous experimental designs, incorporating appropriate negative controls, and understanding the comparative pharmacology of this compound, researchers can generate high-quality, reliable data to advance our understanding of α2C-adrenoceptor function in health and disease.

References

A Comparative Guide to the Purity and Quality of JP1302 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the purity and quality of JP1302 dihydrochloride, a potent and selective α2C-adrenoceptor antagonist. In the landscape of pharmacological tools for studying the α2C-adrenoceptor, ensuring the quality and purity of research compounds is paramount for reproducible and reliable experimental outcomes. This document outlines common analytical methods for evaluating this compound and compares its purity profile with other selective and non-selective α2-adrenoceptor antagonists.

Introduction to this compound

This compound is a research chemical widely used to investigate the physiological and pathological roles of the α2C-adrenoceptor. This receptor subtype is implicated in various neurological and psychiatric conditions, making selective antagonists like JP1302 valuable tools for drug discovery and development. Given its intended use in sensitive biological systems, a thorough understanding of its purity and quality is essential.

Assessing Purity and Quality: A Multi-faceted Approach

The quality of a research compound like this compound is typically defined by its identity, purity, and stability. A battery of analytical techniques is employed to provide a comprehensive quality profile.

Table 1: Summary of Analytical Techniques for Quality Assessment of this compound

Analytical TechniquePurposeTypical Specification
High-Performance Liquid Chromatography (HPLC) Quantifies the purity of the compound and detects impurities.≥98%
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure and identity of the compound.Conforms to structure
Mass Spectrometry (MS) Determines the molecular weight and confirms the identity of the compound.Conforms to expected molecular weight
Certificate of Analysis (CoA) A document from the supplier summarizing the quality control testing results for a specific batch.Varies by supplier, should include purity data.

Comparison with Alternative α2-Adrenoceptor Antagonists

The selection of an appropriate antagonist for research purposes depends on the specific experimental needs, including selectivity, potency, and, importantly, purity. Below is a comparison of this compound with other commonly used α2-adrenoceptor antagonists.

Table 2: Comparative Purity of α2-Adrenoceptor Antagonists

CompoundSelectivityTypical Purity (by HPLC)Key Considerations
This compound Selective for α2C≥98%High selectivity for the α2C subtype is crucial for targeted studies.
ORM-12741 Selective for α2CData not readily available in public domain, expected to be high for clinical trial material.Investigational drug for Alzheimer's disease, purity is expected to be high.
MK-912 Selective for α2CData not readily available in public domain.Another tool for probing α2C-adrenoceptor function.
Atipamezole Non-selective α2 antagonist≥98%[1][2]Broadly targets α2 subtypes; less suitable for studying specific α2C functions.

Experimental Protocols

Detailed experimental protocols are critical for the transparent and reproducible assessment of compound quality.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is a cornerstone for assessing the purity of small molecules. A typical protocol involves:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).

  • Flow Rate: Approximately 1 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Analysis: The peak area of the main compound is compared to the total area of all peaks to calculate the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming its identity.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

  • Experiment: A standard proton (¹H) NMR spectrum is acquired.

  • Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are compared to the expected structure of JP1302.

Mass Spectrometry (MS) for Molecular Weight Verification

MS is used to confirm the molecular weight of the compound.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the calculated molecular weight of JP1302.

Visualizing Key Processes

To further aid in the understanding of JP1302's context and analysis, the following diagrams illustrate the relevant signaling pathway and a general workflow for quality assessment.

G α2C-Adrenoceptor Signaling Pathway cluster_membrane Plasma Membrane JP1302 This compound a2C_receptor α2C-Adrenoceptor (GPCR) JP1302->a2C_receptor Antagonizes Gi_protein Gi/o Protein a2C_receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates G Experimental Workflow for Purity and Quality Assessment start Start: This compound Sample hplc Purity Assessment: High-Performance Liquid Chromatography (HPLC) start->hplc nmr Structural Confirmation: Nuclear Magnetic Resonance (NMR) start->nmr ms Identity Verification: Mass Spectrometry (MS) start->ms data_analysis Data Analysis and Comparison to Specifications hplc->data_analysis nmr->data_analysis ms->data_analysis end End: Quality Assessment Report data_analysis->end

References

JP1302 Dihydrochloride: A Comparative Analysis of its Dose-Response Profile as a Selective α2C-Adrenoceptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JP1302 dihydrochloride's performance with other α2-adrenoceptor antagonists, supported by experimental data. This compound is a potent and highly selective antagonist for the α2C-adrenoceptor, a G protein-coupled receptor involved in regulating neurotransmitter release. Its selectivity makes it a valuable tool for studying the specific roles of the α2C-adrenoceptor subtype in various physiological processes and its potential as a therapeutic agent.

Performance Comparison

This compound distinguishes itself from other α2-adrenoceptor antagonists through its significant selectivity for the α2C subtype over the α2A and α2B subtypes. This selectivity is crucial for minimizing off-target effects and for elucidating the specific functions of the α2C-adrenoceptor.

For a quantitative comparison, the antagonist potencies (KB values) of JP1302 are presented alongside atipamezole, a non-selective α2-adrenoceptor antagonist. The KB value represents the concentration of an antagonist that requires a doubling of the agonist concentration to elicit the same response, providing a measure of the antagonist's potency. A lower KB value indicates higher potency.

Compoundα2A-Adrenoceptor KB (nM)α2B-Adrenoceptor KB (nM)α2C-Adrenoceptor KB (nM)
This compound 1500[1]2200[1]16 [1]
Atipamezole---

Note: Specific KB values for Atipamezole were not available in the searched resources, but it is characterized as a non-selective antagonist.

As the data indicates, this compound is significantly more potent at the α2C-adrenoceptor compared to the α2A and α2B subtypes, demonstrating its high selectivity.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of JP1302 and the experimental approach to its characterization, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for determining antagonist potency.

JP1302 Signaling Pathway α2C-Adrenoceptor Signaling Pathway and Antagonism by JP1302 cluster_membrane Cell Membrane α2C_Receptor α2C-Adrenoceptor G_Protein Gi/o Protein α2C_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP Agonist Agonist (e.g., Norepinephrine) Agonist->α2C_Receptor Binds and Activates JP1302 JP1302 JP1302->α2C_Receptor Competitively Blocks ATP ATP Biological_Response Inhibition of Neurotransmitter Release cAMP->Biological_Response Decreased cAMP leads to...

Caption: α2C-Adrenoceptor signaling and competitive antagonism by JP1302.

Dose-Response Experimental Workflow Workflow for Dose-Response Curve Analysis of JP1302 Cell_Culture 1. Cell Culture (Expressing α2C-Adrenoceptor) Membrane_Prep 2. Cell Membrane Preparation Cell_Culture->Membrane_Prep Assay_Setup 3. Assay Setup (e.g., GTPγS Binding Assay) Membrane_Prep->Assay_Setup Incubation 4. Incubation with: - Agonist - Varying concentrations of JP1302 - [35S]GTPγS Assay_Setup->Incubation Measurement 5. Measurement of Radioactivity Incubation->Measurement Data_Analysis 6. Data Analysis (Dose-Response Curve Generation) Measurement->Data_Analysis KB_Calculation 7. KB Value Calculation Data_Analysis->KB_Calculation

References

A Comparative Efficacy Analysis of JP1302 Dihydrochloride and Other α2-Adrenergic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of JP1302 dihydrochloride with other prominent α2-adrenergic receptor antagonists. The data presented is compiled from preclinical studies to assist researchers in selecting the most appropriate antagonist for their specific experimental needs.

Introduction to α2-Adrenergic Antagonists and this compound

α2-adrenergic receptors are a class of G protein-coupled receptors that are crucial in regulating neurotransmitter release, particularly norepinephrine. Their antagonists are valuable tools in neuroscience research and hold therapeutic potential for various disorders, including depression and psychosis. This compound is a novel and highly selective antagonist for the α2C-adrenoceptor subtype.[1] This guide compares its efficacy against other well-established α2 antagonists: the non-subtype selective yohimbine and atipamezole, the α2A-selective BRL 44408, and the α2C-preferring MK-912.

Comparative Efficacy Data

The following table summarizes the binding affinities (Ki) of this compound and other selected α2 antagonists for the human α2A, α2B, and α2C adrenoceptor subtypes. The data is derived from whole-cell radioligand binding assays to ensure a standardized comparison.

Compoundα2A Ki (nM)α2B Ki (nM)α2C Ki (nM)α2C Selectivity (fold vs α2A)α2C Selectivity (fold vs α2B)
This compound 3150147028 112.552.5
Yohimbine1916250.760.64
Atipamezole1.32.01.80.721.11
BRL 444082.3120810.031.48
MK-9122.0110.1513.373.3

In Vivo Efficacy Comparison

Direct comparative in vivo studies for all compounds under identical conditions are limited. However, data from various studies using established preclinical models provide insights into their relative efficacy.

This compound has demonstrated significant antidepressant-like effects in the mouse Forced Swim Test (FST), reducing immobility time at doses of 10 and 30 mg/kg.[1] It also reversed phencyclidine (PCP)-induced deficits in prepulse inhibition (PPI), a model of sensorimotor gating relevant to schizophrenia, at a dose of 3 mg/kg.[1]

Yohimbine , as a non-selective α2 antagonist, has shown varied effects. While it can increase norepinephrine release, its lack of subtype selectivity can lead to complex behavioral outcomes. Some studies have reported anxiogenic effects at higher doses.

Atipamezole , another non-selective antagonist, is potent in reversing the sedative effects of α2 agonists. In some preclinical models, it has shown procognitive and antidepressant-like effects.

BRL 44408 , being α2A selective, has been shown to increase the release of norepinephrine and dopamine in the prefrontal cortex. It exhibits antidepressant-like activity in the FST and antinociceptive effects in models of visceral pain.

MK-912 , with its preference for the α2C subtype, has demonstrated efficacy in reversing the effects of α2 agonists in humans. Its profile suggests potential for treating cognitive deficits and depressive symptoms.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.

G_protein_signaling cluster_membrane Cell Membrane α2-AR α2-Adrenergic Receptor G_protein Gi/o Protein α2-AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Antagonist α2 Antagonist (e.g., JP1302) Antagonist->α2-AR Blocks Norepinephrine Norepinephrine Norepinephrine->α2-AR Activates PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates

Caption: α2-Adrenergic receptor signaling pathway.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture CHO Cells Expressing human α2 Subtypes Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Binding_Assay Radioligand Binding Assay ([3H]rauwolscine) Membrane_Prep->Binding_Assay Functional_Assay [35S]GTPγS Binding Assay Membrane_Prep->Functional_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Animal_Model Rodent Models (e.g., Mouse, Rat) Drug_Admin Compound Administration (i.p., s.c.) Animal_Model->Drug_Admin Behavioral_Test Behavioral Testing (FST, PPI) Drug_Admin->Behavioral_Test Neurochemical_Analysis In Vivo Microdialysis Drug_Admin->Neurochemical_Analysis Behavioral_Test->Data_Analysis Neurochemical_Analysis->Data_Analysis

Caption: General experimental workflow.

Detailed Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for α2-adrenergic receptor subtypes.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing human α2A, α2B, or α2C adrenoceptors.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4.

  • Radioligand: [3H]rauwolscine (specific activity ~80 Ci/mmol).

  • Non-specific binding control: 10 µM phentolamine.

  • Test compounds: this compound and other α2 antagonists.

  • Glass fiber filters (GF/B).

  • Scintillation counter and fluid.

Procedure:

  • CHO cell membranes (10-20 µg protein) are incubated with various concentrations of the test compound and a fixed concentration of [3H]rauwolscine (e.g., 0.5 nM) in the assay buffer.

  • The total assay volume is 250 µL.

  • Incubation is carried out for 60 minutes at 25°C.

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • Filters are washed three times with 4 mL of ice-cold assay buffer.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Non-specific binding is determined in the presence of 10 µM phentolamine.

  • IC50 values are calculated by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

Objective: To determine the functional antagonist activity (Kb) of test compounds.

Materials:

  • CHO cell membranes expressing α2 adrenoceptor subtypes.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Agonist: Norepinephrine.

  • Radioligand: [35S]GTPγS (specific activity ~1250 Ci/mmol).

  • GDP: 10 µM.

  • Test compounds.

Procedure:

  • Cell membranes (5-10 µg protein) are pre-incubated with the test compound for 15 minutes at 30°C in the assay buffer containing GDP.

  • Norepinephrine is added at its EC50 concentration, followed by the addition of [35S]GTPγS (e.g., 0.1 nM).

  • The incubation is continued for 60 minutes at 30°C.

  • The assay is terminated by filtration, and bound radioactivity is measured as described for the radioligand binding assay.

  • Kb values are calculated from the IC50 values obtained from the inhibition of agonist-stimulated [35S]GTPγS binding.

In Vivo Forced Swim Test (FST)

Objective: To assess the antidepressant-like effects of the test compounds.

Materials:

  • Male BALB/c mice (20-25 g).

  • Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Test compounds and vehicle control.

Procedure:

  • Mice are administered the test compound or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.

  • Each mouse is placed individually in a cylinder of water for a 6-minute session.

  • The duration of immobility (floating motionless or making only movements necessary to keep the head above water) is recorded during the last 4 minutes of the session.

  • A reduction in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Conclusion

This compound emerges as a highly selective antagonist for the α2C-adrenoceptor subtype, with significantly greater selectivity compared to non-selective antagonists like yohimbine and atipamezole. Its in vivo profile in preclinical models of depression and psychosis suggests a distinct therapeutic potential compared to antagonists with different subtype selectivities. The choice of an appropriate α2 antagonist for research purposes should be guided by the specific receptor subtype and physiological system under investigation. This guide provides the foundational data and methodologies to aid in this critical decision-making process.

References

Comparative Guide to α2C-Adrenoceptor Antagonists: JP1302 Dihydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JP1302 dihydrochloride, a selective α2C-adrenoceptor antagonist, with other relevant compounds. The focus is on providing objective performance data and detailed experimental methodologies to aid in research and development.

Executive Summary

This compound is a potent and selective antagonist of the α2C-adrenoceptor. While specific studies on its stereospecificity are not prominent in the available literature, suggesting it may be achiral or that its stereoisomers have not been a primary focus of investigation, its pharmacological profile makes it a valuable tool for studying the roles of the α2C-adrenoceptor. This guide compares this compound with other selective α2C-adrenoceptor antagonists, ORM-10921 and ORM-12741, as well as the non-selective α2-adrenoceptor antagonist, atipamezole. The comparative data highlights the selectivity and potency of these compounds, providing a basis for selecting the appropriate tool for specific research needs.

Data Presentation: Comparative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional antagonist potencies (KB) of this compound and its alternatives at human α2-adrenoceptor subtypes.

Table 1: Binding Affinities (Ki, nM) of α2-Adrenoceptor Antagonists

Compoundα2Aα2Bα2CSelectivity for α2C vs. α2ASelectivity for α2C vs. α2B
This compound 3150[1]1470[1]28[1]~112-fold~52-fold
ORM-12741 8.30.80.08~104-fold~10-fold
ORM-10921 ---10-100-fold (vs. α2A)-
Atipamezole Comparable to α2CComparable to α2CComparable to α2A/α2BNon-selective[2]Non-selective[2]

Data for ORM-10921 and Atipamezole Ki values were not consistently available in the reviewed literature. The selectivity for ORM-10921 is reported as a range.

Table 2: Functional Antagonist Potency (KB, nM) of α2-Adrenoceptor Antagonists

Compoundα2Aα2Bα2C
This compound 1500220016
ORM-12741 551.40.04
ORM-10921 --0.078 - 1.2[3]
Atipamezole ---

KB values for Atipamezole were not specified in the provided search results.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor subtype.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human α2A, α2B, or α2C-adrenoceptor subtypes.

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]-rauwolscine) and varying concentrations of the competing unlabeled compound (e.g., JP1302).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assays

Objective: To measure the functional antagonist potency (KB) of a compound by assessing its ability to inhibit agonist-stimulated G-protein activation.

General Protocol:

  • Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the receptor of interest are used.

  • Incubation: Membranes are incubated with an agonist (e.g., adrenaline), varying concentrations of the antagonist (e.g., JP1302), and the non-hydrolyzable GTP analog, [35S]GTPγS.

  • Separation: The reaction is terminated, and the [35S]GTPγS bound to the G-proteins is separated from the unbound nucleotide, typically by filtration.

  • Detection: The amount of bound [35S]GTPγS is measured by scintillation counting.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is quantified, and the KB value is determined.

Forced Swim Test (FST)

Objective: To assess antidepressant-like activity in rodents.

General Protocol:

  • Apparatus: A transparent cylindrical tank filled with water (23-25°C).

  • Procedure: Mice are placed in the tank for a 6-minute session.

  • Data Collection: The duration of immobility during the last 4 minutes of the test is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

Prepulse Inhibition (PPI) Test

Objective: To measure sensorimotor gating, which is often deficient in psychiatric disorders like schizophrenia.

General Protocol:

  • Apparatus: A startle chamber equipped with a loudspeaker and a sensor to detect the animal's startle response.

  • Procedure: The test consists of different trial types presented in a pseudo-random order: a startling stimulus (pulse) alone, a non-startling stimulus (prepulse) alone, and the prepulse preceding the pulse.

  • Data Collection: The startle response is measured in each trial. PPI is calculated as the percentage reduction in the startle response when the pulse is preceded by the prepulse. An enhancement of PPI suggests antipsychotic-like potential.

Mandatory Visualizations

Signaling Pathway

G_protein_coupled_receptor_signaling Agonist Agonist alpha2C_AR α2C-Adrenoceptor Agonist->alpha2C_AR Binds to G_protein Gi/o Protein (αβγ) alpha2C_AR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., inhibition of neurotransmitter release) PKA->Cellular_Response Leads to

Caption: α2C-Adrenoceptor Signaling Pathway.

Experimental Workflows

Experimental_Workflows cluster_Binding_Assay Radioligand Binding Assay Workflow cluster_Functional_Assay GTPγS Binding Assay Workflow B1 Prepare cell membranes expressing α2-receptor B2 Incubate membranes with radioligand and competitor B1->B2 B3 Separate bound and free radioligand B2->B3 B4 Quantify radioactivity B3->B4 B5 Calculate Ki value B4->B5 F1 Prepare cell membranes expressing α2-receptor F2 Incubate membranes with agonist, antagonist, and [35S]GTPγS F1->F2 F3 Separate bound and free [35S]GTPγS F2->F3 F4 Quantify radioactivity F3->F4 F5 Determine KB value F4->F5 Behavioral_Assay_Workflows cluster_FST Forced Swim Test Workflow cluster_PPI Prepulse Inhibition Test Workflow FST1 Administer compound to mice FST2 Place mouse in water-filled cylinder FST1->FST2 FST3 Record behavior for 6 minutes FST2->FST3 FST4 Measure duration of immobility FST3->FST4 FST5 Assess antidepressant effect FST4->FST5 PPI1 Administer compound to mice PPI2 Place mouse in startle chamber PPI1->PPI2 PPI3 Present acoustic stimuli (pulse, prepulse, prepulse+pulse) PPI2->PPI3 PPI4 Measure startle response PPI3->PPI4 PPI5 Calculate % PPI PPI4->PPI5

References

cross-validation of JP1302 dihydrochloride findings with other methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JP1302 dihydrochloride's performance against other methods, supported by experimental data. This compound is a potent and selective antagonist of the α2C-adrenoceptor, exhibiting potential antidepressant and antipsychotic-like effects.

This guide summarizes key findings from in vitro and in vivo studies, presenting quantitative data in structured tables for straightforward comparison. Detailed experimental protocols for pivotal assays are provided to ensure reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

Comparative Analysis of Receptor Binding Affinity

This compound demonstrates high selectivity for the human α2C-adrenoceptor subtype over other α2-adrenoceptor subtypes. The binding affinities (Ki) and antagonist potencies (KB) are summarized below, comparing JP1302 with other relevant α2-adrenoceptor antagonists.

CompoundTarget ReceptorKi (nM)KB (nM)Selectivity Profile
This compound human α2C 28 16 Highly selective for α2C
human α2A31501500~112-fold vs α2A
human α2B14702200~52-fold vs α2B
AtipamezoleNon-selective α2--Non-selective α2 antagonist
BRL 44408α2A--Selective α2A antagonist
ARC 239α2B--Selective α2B antagonist

Data for this compound from Sallinen et al., 2007.

In Vivo Efficacy: Antidepressant and Antipsychotic-like Effects

The antidepressant and antipsychotic-like properties of this compound have been evaluated in established rodent behavioral models, including the Forced Swim Test (FST) and the Prepulse Inhibition (PPI) test.

Forced Swim Test (FST)

The FST is a widely used model to assess antidepressant efficacy. A reduction in immobility time is indicative of an antidepressant-like effect. Studies have shown that this compound significantly reduces immobility time in rodents, with an efficacy comparable to the established antidepressant, desipramine.[1][2]

Treatment GroupDose (µmol/kg)Immobility Time (s)Statistical Significance (vs. Vehicle)
Vehicle-[Data not explicitly found in abstract]-
This compound 1-10 Similar reduction to Desipramine [1][2]p < 0.05
Desipramine10-30[Data not explicitly found in abstract]p < 0.05

Qualitative comparison from Tricklebank, 2007, referencing Sallinen et al., 2007. Specific mean and SEM values were not available in the reviewed abstracts.

Prepulse Inhibition (PPI) Test

The PPI test is a measure of sensorimotor gating, which is often impaired in psychiatric disorders like schizophrenia. This compound has been shown to reverse the PPI deficit induced by the NMDA receptor antagonist phencyclidine (PCP), suggesting antipsychotic-like potential. In contrast, the non-selective α2-antagonist atipamezole did not show this effect.[3]

Treatment GroupDose (µmol/kg)% PPI Deficit Reversal (PCP-induced)
Vehicle + PCP-0% (Baseline deficit)
This compound + PCP 5 Complete reversal [1]
Atipamezole + PCP-No reversal[3]

Qualitative comparison from Tricklebank, 2007, referencing Sallinen et al., 2007. Specific %PPI values were not available in the reviewed abstracts.

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human α2-adrenoceptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing human α2A-, α2B-, or α2C-adrenoceptors are prepared.

  • Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [3H]rauwolscine) and varying concentrations of the competing ligand (this compound).

  • Incubation: The reaction is carried out in a suitable buffer at a defined temperature and for a specific duration to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation.

Forced Swim Test (FST)

Objective: To assess the antidepressant-like effects of this compound in rodents.

Methodology:

  • Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Acclimation: Animals are individually placed in the cylinder for a pre-test session (e.g., 15 minutes) 24 hours before the test session.

  • Drug Administration: this compound, a vehicle control, or a reference antidepressant (e.g., desipramine) is administered at a specified time before the test.

  • Test Session: Animals are placed in the cylinder for a 5-minute test session.

  • Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded during the last 4 minutes of the test.

  • Data Analysis: The mean immobility time for each treatment group is calculated and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Prepulse Inhibition (PPI) Test

Objective: To evaluate the antipsychotic-like effects of this compound by measuring its ability to restore sensorimotor gating deficits.

Methodology:

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response of the animal.

  • Acclimation: The animal is placed in the startle chamber and allowed to acclimate to the environment with background white noise.

  • Drug Administration: this compound or a vehicle is administered, followed by an injection of a PPI-disrupting agent like phencyclidine (PCP) or a vehicle.

  • Test Session: The session consists of different trial types presented in a pseudo-random order:

    • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A weaker, non-startling stimulus (prepulse, e.g., 75-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present.

  • Data Recording: The startle amplitude is recorded for each trial.

  • Data Analysis: The percentage of prepulse inhibition (%PPI) is calculated as: [1 - (startle response on prepulse-pulse trials / startle response on pulse-alone trials)] x 100. The %PPI is then compared across treatment groups.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.

G α2C-Adrenoceptor Signaling Pathway JP1302 JP1302 dihydrochloride a2c α2C-Adrenoceptor JP1302->a2c Antagonist gi Gi Protein a2c->gi Activates ac Adenylate Cyclase gi->ac Inhibits camp cAMP ac->camp Decreases pka Protein Kinase A (PKA) camp->pka Inhibition of activation creb CREB pka->creb Phosphorylation gene Gene Transcription (e.g., related to neuronal plasticity) creb->gene Regulation downstream Modulation of Neurotransmission (Antidepressant/Antipsychotic Effects) gene->downstream

Caption: α2C-Adrenoceptor signaling pathway antagonized by JP1302.

G Forced Swim Test Experimental Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis Apparatus Cylindrical Tank with Water PreTest Day 1: 15-min Pre-swim DrugAdmin Day 2: Administer JP1302, Vehicle, or Desipramine PreTest->DrugAdmin Test Day 2: 5-min Test Swim DrugAdmin->Test Scoring Measure Immobility Time (last 4 min) Test->Scoring Stats Statistical Comparison of Groups Scoring->Stats

Caption: Workflow for the Forced Swim Test.

G Prepulse Inhibition Test Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis Apparatus Startle Chamber Acclimation Acclimation to Chamber DrugAdmin Administer Vehicle/JP1302 + Vehicle/PCP Acclimation->DrugAdmin TestSession Present Acoustic Stimuli (Pulse, Prepulse+Pulse) DrugAdmin->TestSession Recording Record Startle Response TestSession->Recording Calculation Calculate %PPI Recording->Calculation Comparison Compare Treatment Groups Calculation->Comparison

Caption: Workflow for the Prepulse Inhibition Test.

References

The Potential for CNS Drug Interactions with JP1302 Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JP1302 dihydrochloride is a potent and highly selective α2C-adrenoceptor antagonist that has demonstrated antidepressant and antipsychotic-like effects in preclinical studies.[1][2][3] Its unique mechanism of action suggests a potential for synergistic or additive interactions when co-administered with other Central Nervous System (CNS) drugs. This guide provides a comparative analysis of this compound's performance with other CNS agents, supported by available experimental data, to inform future research and drug development strategies.

Mechanism of Action of this compound

This compound exerts its effects by selectively blocking the α2C-adrenoceptor subtype.[1] The α2-adrenoceptors are a class of G-protein coupled receptors that, upon activation, typically inhibit the release of norepinephrine and other neurotransmitters. The α2C subtype is primarily located in the CNS, and its blockade by JP1302 is thought to increase the release of neurotransmitters like norepinephrine and dopamine in key brain regions associated with mood and psychosis.

cluster_presynaptic Presynaptic Terminal NE Norepinephrine (NE) Alpha2C α2C-Adrenoceptor NE->Alpha2C Binds to Release NE Release Alpha2C->Release Inhibits JP1302 JP1302 dihydrochloride JP1302->Alpha2C Blocks JP1302->Release Leads to Increased

Figure 1: Mechanism of this compound action.

Preclinical Efficacy: A Comparative Overview

Antidepressant-like Activity

In preclinical models of depression, such as the Forced Swimming Test (FST), JP1302 has been shown to reduce immobility time in rodents, an effect indicative of antidepressant potential. This effect is comparable to that of established antidepressants like desipramine.

CompoundClassModelKey Finding
This compound Selective α2C-adrenoceptor antagonistForced Swimming Test (FST)Doses of 1–10 μmol/kg decreased immobility time.[1]
Desipramine Tricyclic Antidepressant (TCA)Forced Swimming Test (FST)Doses of 10–30 μmol/kg decreased immobility time.[1]
Antipsychotic-like Activity

JP1302 has also demonstrated antipsychotic-like effects in the phencyclidine (PCP)-induced prepulse inhibition (PPI) deficit model, a rodent paradigm used to screen for antipsychotic potential. Notably, the non-selective α2-adrenoceptor antagonist atipamezole did not show the same effect, highlighting the significance of α2C selectivity.

CompoundClassModelKey Finding
This compound Selective α2C-adrenoceptor antagonistPCP-induced PPI deficitA dose of 5 μmol/kg completely reversed the PCP-induced deficit.[1][3]
Atipamezole Non-selective α2-adrenoceptor antagonistPCP-induced PPI deficitDid not antagonize the PCP-induced deficit.[3]

Potential Interactions with Other CNS Drugs

While direct co-administration studies are limited, the mechanism of action of JP1302 suggests several potential interactions with other classes of CNS drugs.

With Antidepressants (e.g., SSRIs, SNRIs)

By increasing norepinephrine release through α2C-adrenoceptor blockade, JP1302 may synergize with selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs). This "dual-action" approach could potentially lead to enhanced antidepressant efficacy or a faster onset of action.

JP1302 JP1302 Alpha2C α2C Blockade JP1302->Alpha2C SSRI SSRI / SNRI Reuptake 5-HT/NE Reuptake Inhibition SSRI->Reuptake NE Increased Norepinephrine Alpha2C->NE 5HT Increased Serotonin/Norepinephrine Reuptake->5HT Efficacy Potential Enhanced Antidepressant Efficacy NE->Efficacy 5HT->Efficacy

Figure 2: Potential synergistic action of JP1302 with SSRIs/SNRIs.
With Antipsychotics

Many atypical antipsychotics, such as clozapine, have a complex pharmacology that includes an affinity for α2-adrenoceptors.[1] The selective blockade of α2C-adrenoceptors by JP1302 could potentially augment the therapeutic effects of traditional antipsychotics (which primarily target dopamine D2 receptors) or allow for lower, better-tolerated doses. Furthermore, α2C antagonism has been shown to alleviate extrapyramidal side effects induced by typical antipsychotics like haloperidol.

Experimental Protocols

Forced Swimming Test (FST)

This test is a widely used rodent behavioral assay for assessing antidepressant efficacy.

  • Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Animals are individually placed into the water-filled cylinder.

    • The test duration is typically 6 minutes.

    • Behavior is recorded, often by a video camera, for later analysis.

  • Data Analysis: The duration of immobility (making only movements necessary to keep the head above water) is scored, typically during the last 4 minutes of the test. A reduction in immobility time is indicative of an antidepressant-like effect.

Start Start Place Place rodent in water cylinder Start->Place Record Record behavior for 6 minutes Place->Record Score Score immobility in last 4 minutes Record->Score Analyze Analyze data for reduced immobility Score->Analyze End End Analyze->End

Figure 3: Experimental workflow for the Forced Swimming Test.
Prepulse Inhibition (PPI) of Acoustic Startle

PPI is a measure of sensorimotor gating, which is often deficient in schizophrenic patients.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the animal's startle response.

  • Procedure:

    • The animal is placed in the startle chamber and allowed to acclimatize.

    • A series of trials are presented, consisting of:

      • A loud acoustic stimulus (pulse) alone.

      • A weaker acoustic stimulus (prepulse) shortly preceding the pulse.

      • No stimulus (to measure baseline movement).

  • Data Analysis: The startle response to the pulse alone is compared to the response when it is preceded by the prepulse. PPI is calculated as the percentage reduction in the startle response in the presence of the prepulse. A reversal of a drug-induced (e.g., PCP) deficit in PPI suggests an antipsychotic-like effect.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound, through its selective α2C-adrenoceptor antagonism, holds promise as a novel therapeutic agent for depression and psychosis. Its distinct mechanism of action also points towards a significant potential for beneficial interactions with existing CNS medications. Future research should focus on direct co-administration studies to empirically evaluate these potential interactions, including assessments of both pharmacodynamic synergy and pharmacokinetic profiles. Such studies will be crucial in elucidating the full therapeutic potential of this compound and its place in the management of complex CNS disorders.

References

Safety Operating Guide

Navigating the Safe Disposal of JP1302 Dihydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and operational integrity. This guide provides a detailed, step-by-step procedure for the safe disposal of JP1302 dihydrochloride, a potent and selective α2C-adrenoceptor antagonist used in neuropsychiatric and renal dysfunction research. Adherence to these protocols is essential to mitigate environmental contamination and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This minimizes exposure to the compound and ensures personal safety.

EquipmentSpecificationRationale
Respiratory Protection NIOSH (US) or CEN (EU) approved respiratorTo prevent inhalation of dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To avoid skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes or dust.
Protective Clothing Laboratory coatTo protect skin and clothing from contamination.

Handling Precautions:

  • Avoid the formation of dust and aerosols.

  • Ensure adequate ventilation in the handling area.

  • Wash hands thoroughly after handling.

  • Contaminated clothing should be removed and washed before reuse.[1]

Spill and Accidental Release Measures

In the event of a spill or accidental release, immediate and appropriate action is necessary to contain the compound and prevent its spread.

Containment and Clean-up:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[1]

  • Clean-up:

    • For solid spills, carefully sweep or shovel the material.[1]

    • Avoid creating dust.[1]

    • Place the collected material into a suitable, labeled, and closed container for disposal.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations. The following is a general procedural guide.

Waste Categorization and Collection:

  • Identify Waste Type: Determine if the waste is pure this compound, a solution, or contaminated labware (e.g., pipette tips, vials).

  • Segregate Waste: Do not mix with other chemical waste unless permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Place solid waste in a clearly labeled, sealed container.

    • Place liquid waste (solutions) in a compatible, sealed, and labeled waste container.

    • Contaminated labware should be collected in a designated, puncture-proof container.

Disposal Workflow:

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Path start Start: Identify JP1302 Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste Streams ppe->segregate containerize Place in Labeled, Sealed Container segregate->containerize storage Store in Designated Waste Area containerize->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Professional Disposal contact_ehs->disposal

Figure 1. A workflow diagram illustrating the key steps for the proper disposal of this compound waste.

Final Disposal:

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to schedule a waste pickup.

  • Professional Disposal: Chemical waste such as this compound must be disposed of by a licensed professional waste disposal service. Do not attempt to dispose of this chemical in the regular trash or down the drain.

Experimental Protocol Considerations

While specific experimental protocols for this compound are diverse and depend on the research question, the disposal of waste generated from these experiments follows the principles outlined above. For instance, in in vivo studies where JP1302 is administered, any unused solutions and contaminated materials (syringes, bedding) should be treated as chemical waste. Similarly, for in vitro experiments using cell cultures, the media containing JP1302 should be collected and disposed of as liquid chemical waste.

At present, detailed, standardized experimental protocols involving the disposal of this compound are not publicly available. Researchers should develop a specific disposal plan as part of their experimental design, in consultation with their institution's EHS office.

References

Essential Safety and Operational Guide for Handling JP1302 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols, operational guidance, and disposal plans for the handling of JP1302 dihydrochloride. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear framework for the experimental use of this compound.

Immediate Safety and Handling Protocols

This compound should be treated as a hazardous substance. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory to prevent exposure.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following PPE:

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a laboratory coat, long-sleeved shirt, and long pants. An impervious gown may be necessary for larger quantities or when there is a risk of splashing.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if handling the powder outside of a certified chemical fume hood.

Table 1: Personal Protective Equipment (PPE) Requirements for this compound

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Aliquoting PowderSafety Goggles & Face ShieldChemical-Resistant GlovesLab CoatRequired if not in a fume hood
Solution PreparationSafety GogglesChemical-Resistant GlovesLab CoatRecommended
In Vivo AdministrationSafety GogglesChemical-Resistant GlovesLab CoatNot typically required
Spill CleanupSafety Goggles & Face ShieldChemical-Resistant GlovesImpervious GownRequired
Waste DisposalSafety Goggles & Face ShieldChemical-Resistant GlovesLab CoatRecommended
Handling and Storage
  • Engineering Controls: Handle this compound powder exclusively in a certified chemical fume hood to minimize inhalation exposure.

  • General Handling: Avoid all direct contact with the skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. For long-term stability, store at -20°C.

Operational Plan: Preparation of Dosing Solutions

This compound is soluble in aqueous solutions. The following table provides key solubility and stability data.

Table 2: Solubility and Stability of this compound

SolventSolubilityStorage of Stock Solution
WaterSolublePrepare fresh daily
DMSOSolubleUp to 1 month at -20°C

Procedure for Preparing a 1 mg/mL Stock Solution in Saline:

  • Ensure all necessary PPE is worn and work is conducted in a chemical fume hood.

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Slowly add the powder to the appropriate volume of sterile saline to achieve a final concentration of 1 mg/mL.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Visually inspect the solution to ensure there are no particulates before use.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a sealed, labeled, and chemically compatible hazardous waste container. Do not pour down the drain.

  • Disposal Method: A licensed hazardous waste disposal company should be contracted for the final disposal. The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.

Experimental Protocol: Forced Swim Test (FST) in Rodents

The following is a detailed methodology for an FST experiment, a common preclinical test to evaluate the antidepressant-like effects of compounds like this compound. This protocol is based on the study by Sallinen et al. (2007) which characterized the effects of this compound.[1]

I. Materials and Equipment
  • This compound

  • Vehicle (e.g., sterile saline)

  • Rodents (mice or rats)

  • Cylindrical water tanks (e.g., 25 cm height, 10 cm diameter for mice)

  • Water at 23-25°C

  • Video recording equipment

  • Animal scale

  • Syringes and needles for administration

II. Procedure
  • Animal Acclimation: House the animals in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Allow them to acclimate to the testing room for at least 60 minutes prior to the test.

  • Drug Preparation: Prepare the dosing solutions of this compound in the chosen vehicle on the day of the experiment. Doses in the range of 1-10 µmol/kg have been shown to be effective.[2]

  • Administration: Administer the prepared solution or vehicle to the animals via the desired route (e.g., intraperitoneal injection) at a specific time point before the test (e.g., 30-60 minutes).

  • Forced Swim Test:

    • Fill the cylindrical tanks with water to a depth where the animal cannot touch the bottom with its tail or feet (e.g., 10-15 cm for mice).

    • Gently place each animal into its respective tank.

    • Record the session, which typically lasts for 6 minutes.

    • After the 6-minute session, carefully remove the animals from the water, dry them with a towel, and return them to a clean, warm cage.

  • Data Analysis:

    • Score the video recordings for the last 4 minutes of the 6-minute test.

    • The primary measure is the duration of immobility, defined as the time the animal spends floating passively with only minor movements to keep its head above water.

    • Compare the immobility time between the vehicle-treated and JP1302-treated groups using appropriate statistical methods.

Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimation Animal Acclimation administration Drug Administration acclimation->administration drug_prep Drug Solution Preparation drug_prep->administration fst Forced Swim Test (6 min) administration->fst data_collection Video Recording fst->data_collection scoring Score Immobility (last 4 min) data_collection->scoring stat_analysis Statistical Analysis scoring->stat_analysis

Caption: Workflow for the Forced Swim Test with JP1302.

G cluster_ppe Personal Protective Equipment cluster_handling Safe Handling Practices cluster_disposal Waste Disposal eyes Safety Goggles & Face Shield fume_hood Work in a Fume Hood hands Chemical-Resistant Gloves body Lab Coat / Impervious Gown respiratory Respirator (if needed) no_contact Avoid Direct Contact fume_hood->no_contact wash_hands Thoroughly Wash Hands no_contact->wash_hands collect_waste Collect in Labeled, Sealed Containers wash_hands->collect_waste incinerate Dispose via Licensed Incineration collect_waste->incinerate end End: Safe Laboratory Practice incinerate->end start Start: Handling JP1302 start->eyes start->hands start->body start->respiratory

Caption: Safety and Disposal Logic for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。